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  • Product: A-350619
  • CAS: 538368-27-3

Core Science & Biosynthesis

Foundational

A-350619 soluble guanylyl cyclase activation

A-350619: Mechanistic & Technical Guide to Soluble Guanylyl cyclase Stimulation Executive Summary A-350619 is a small-molecule pharmacological agent developed by Abbott Laboratories (now AbbVie) that functions as a solub...

Author: BenchChem Technical Support Team. Date: February 2026

A-350619: Mechanistic & Technical Guide to Soluble Guanylyl cyclase Stimulation

Executive Summary

A-350619 is a small-molecule pharmacological agent developed by Abbott Laboratories (now AbbVie) that functions as a soluble guanylyl cyclase (sGC) stimulator . It is chemically distinct from the benzylindazole class (e.g., YC-1) but shares a similar mechanism of action: it binds allosterically to the sGC enzyme, increasing its sensitivity to nitric oxide (NO) and directly stimulating catalytic activity in a heme-dependent manner.

Primary research applications include the study of the NO-sGC-cGMP signaling axis, particularly in the context of erectile dysfunction (ED) and cardiovascular regulation , where it has demonstrated efficacy in relaxing corpus cavernosum smooth muscle and lowering blood pressure.

Chemical & Mechanistic Profile

Chemical Classification

Unlike the prototypical sGC stimulator YC-1, A-350619 is an acrylamide derivative . This structural distinction is significant because it provides an alternative chemical scaffold for probing sGC allostery without the specific off-target effects sometimes associated with indazole derivatives.

  • Formula: C₂₁H₂₅ClN₂OS·HCl

  • Molecular Weight: ~425.41 g/mol

  • Solubility: Water-soluble (up to 100 mM), facilitating easy preparation of aqueous stock solutions for biological assays.

Mechanism of Action: Stimulation vs. Activation

Scientific Integrity Note: While early literature (e.g., Miller et al., 2003) refers to A-350619 as an "activator," modern nomenclature strictly classifies it as a stimulator .

  • Heme-Dependence: A-350619 requires the sGC heme moiety to be in its reduced Fe²⁺ state. Its activity is abolished by ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), which oxidizes the heme to Fe³⁺.

  • NO Synergy: It acts synergistically with NO. In the presence of sub-effective concentrations of NO donors (e.g., SNP), A-350619 amplifies cGMP production significantly more than either agent alone.

  • Allosteric Binding: It binds to a non-catalytic site on the sGC heterodimer (likely the α-subunit), stabilizing the nitrosyl-heme complex in a high-activity conformation.

Figure 1: The NO-sGC-cGMP Signaling Pathway & A-350619 Intervention

G NO Nitric Oxide (NO) sGC_Basal sGC (Basal) Heme-Fe2+ NO->sGC_Basal Binds Heme sGC_Active sGC (Activated) High Catalytic Rate sGC_Basal->sGC_Active Conformational Change A350619 A-350619 (Stimulator) A350619->sGC_Active Allosteric Stabilization cGMP cGMP sGC_Active->cGMP Catalyzes GTP GTP GTP->cGMP Cyclization PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Smooth Muscle Relaxation PKG->Response Phosphorylation Cascade

Caption: A-350619 binds allosterically to reduced sGC, synergizing with NO to maximize the conversion of GTP to cGMP.

Pharmacological Properties

A-350619 drastically alters the kinetic parameters of the sGC enzyme.

Table 1: Kinetic Modulation of sGC by A-350619

ParameterBasal sGCsGC + A-350619Fold ChangeBiological Implication
Vmax (µmol/min/mg)0.114.5~145-fold Massive increase in catalytic throughput.
Km (GTP)300 µM50 µM6-fold decrease Increased affinity for substrate (GTP).
EC50 (Relaxation)N/A50-80 µMN/AEffective concentration for smooth muscle relaxation.
Synergy -+ SNP (NO donor)Potentiated Left-shifts the dose-response curve (EC50 drops to ~3-10 µM).

Experimental Protocols

Protocol A: In Vitro sGC Enzyme Activity Assay

Purpose: To quantify the direct stimulation of purified sGC by A-350619.

Reagents:

  • Purified sGC (from bovine lung or recombinant).

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM MgCl₂, 1 mM IBMX (PDE inhibitor).

  • Substrate: [α-³²P]GTP or unlabeled GTP (for ELISA/EIA detection).

  • A-350619 Stock: 10 mM in water.

Workflow:

  • Preparation: Dilute sGC enzyme in Reaction Buffer containing 5 mM Creatine Phosphate and 1 U Creatine Phosphokinase (ATP regeneration system).

  • Incubation: Add A-350619 (0.1 – 100 µM) +/- Sodium Nitroprusside (SNP, 10 µM). Incubate at 37°C for 10 minutes.

  • Start Reaction: Initiate by adding 100 µM GTP.

  • Termination: Stop reaction after 10 minutes using 50 mM EDTA or ZnCO₃ precipitation (if using radioactive GTP).

  • Detection: Measure cGMP via scintillation counting (if ³²P) or cGMP-specific ELISA.

Protocol B: Ex Vivo Corpus Cavernosum Relaxation

Purpose: To validate functional physiological effects (vasodilation/erection).

Workflow:

  • Tissue Harvest: Isolate rabbit or rat corpus cavernosum strips.

  • Mounting: Mount strips in organ baths containing Tyrode’s solution (37°C, oxygenated with 95% O₂/5% CO₂).

  • Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1-10 µM).

  • Dosing: Add cumulative concentrations of A-350619 (10⁻⁷ to 10⁻⁴ M).

  • Measurement: Record isometric tension changes.

    • Control: Pre-incubate with L-NAME (NOS inhibitor) to assess NO-independent effects.

    • Validation: Pre-incubate with ODQ (10 µM) to confirm heme-dependence.

Figure 2: Experimental Workflow for A-350619 Validation

Workflow cluster_InVitro In Vitro: Enzyme Assay cluster_ExVivo Ex Vivo: Organ Bath Start Start: Experimental Design Step1 Purify sGC Enzyme Start->Step1 Step4 Isolate Cavernosum Strip Start->Step4 Step2 Add A-350619 (0.1 - 100 µM) Step1->Step2 Step3 Measure cGMP (ELISA/Radioassay) Step2->Step3 Result Data Analysis: Calculate EC50 & Vmax Step3->Result Step5 Pre-contract (Phenylephrine) Step4->Step5 Step6 Measure Relaxation (% Reversal of Tone) Step5->Step6 Step6->Result

Caption: Parallel workflows for biochemical (enzyme kinetics) and physiological (tissue relaxation) validation of A-350619.

Therapeutic Implications

Erectile Dysfunction (ED)

A-350619 was originally investigated as a novel treatment for ED. By stimulating sGC directly, it bypasses potential defects in upstream NO production (e.g., endothelial dysfunction in diabetes).

  • Key Finding: In conscious rat models, A-350619 (1 µmol/kg) induces penile erection without requiring sexual stimulation, confirming its potency as a pro-erectile agent.

Cardiovascular Diseases

The compound reduces mean arterial pressure (MAP) in hypertensive models. Its ability to synergize with low levels of endogenous NO makes it a candidate for conditions characterized by endothelial dysfunction , such as hypertension and atherosclerosis, where NO bioavailability is compromised but the sGC enzyme remains intact.

References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase." Life Sciences, 72(9), 1015-1025.

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768.

  • Nakane, M. (2003). "Soluble guanylyl cyclase: physiological role as an NO receptor and the potential molecular target for therapeutic application." Clinical Chemistry and Laboratory Medicine, 41(7), 865-870.

  • Stasch, J. P., et al. (2002). "Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-2272." Nature, 410, 212-215. (Cited for comparative mechanism classification).[1]

Sources

Exploratory

A-350619: An In-depth Technical Guide to its Downstream Signaling Pathways

Introduction: Unveiling the Therapeutic Potential of A-350619 A-350619 is a potent and selective activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling cascade.[1] Unlike NO-dep...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of A-350619

A-350619 is a potent and selective activator of soluble guanylyl cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling cascade.[1] Unlike NO-dependent stimulators, A-350619 directly modulates sGC, offering a unique therapeutic avenue for conditions associated with impaired NO bioavailability. This guide provides a comprehensive technical overview of the downstream signaling pathways activated by A-350619, with a focus on its effects in vascular smooth muscle. We will delve into the molecular mechanisms, provide detailed experimental protocols for their investigation, and present key quantitative data to empower researchers in their exploration of this promising compound.

Core Mechanism of Action: Direct Activation of Soluble Guanylyl Cyclase

A-350619 exerts its primary effect by directly binding to and activating sGC. This allosteric modulation enhances the catalytic efficiency of the enzyme, leading to a significant increase in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] The activation of sGC by A-350619 is characterized by a substantial increase in the maximal velocity (Vmax) and a decrease in the Michaelis constant (Km) for GTP, signifying both an accelerated rate of cGMP production and a higher affinity for its substrate.[1]

ParameterEffect of A-350619 on sGC Activity[1]
Vmax (micromol/min/mg) 145-fold increase (from 0.1 to 14.5)
Km (microM) 6-fold decrease (from 300 to 50)
EC50 (cavernosum tissue relaxation) 80 microM
EC50 (cavernosum tissue relaxation with SNP) 10 microM

Caption: Table summarizing the kinetic parameters of soluble guanylyl cyclase (sGC) modulation by A-350619 and its functional potency in tissue-based assays.

The activation of sGC by A-350619 can be partially inhibited by 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a heme-site inhibitor of sGC, indicating that the heme group of sGC is important for the action of A-350619.[1]

The Central Signaling Cascade: The cGMP/PKG Pathway

The surge in intracellular cGMP concentration triggered by A-350619 initiates a cascade of downstream signaling events primarily mediated by cGMP-dependent protein kinase (PKG).[2][4] PKG, a serine/threonine kinase, is the major intracellular effector of cGMP in vascular smooth muscle cells.[2][4] The activation of PKG by cGMP leads to the phosphorylation of a multitude of downstream target proteins, ultimately resulting in vasodilation.[5]

A-350619_Signaling_Pathway cluster_downstream Downstream Effects A350619 A-350619 sGC Soluble Guanylyl Cyclase (sGC) A350619->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decrease in intracellular [Ca2+] PKG->Ca_decrease Ca_desensitize Calcium Desensitization PKG->Ca_desensitize VASP_P Phosphorylation of VASP (Ser239) PKG->VASP_P Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Ca_desensitize->Relaxation

Caption: Core signaling pathway of A-350619.

Key Downstream Effectors of PKG in Vascular Smooth Muscle

The vasodilatory effects of A-350619 are a consequence of PKG-mediated phosphorylation of several key proteins that regulate intracellular calcium homeostasis and the contractile machinery of smooth muscle cells.

Reduction of Intracellular Calcium Concentration ([Ca2+])

PKG acts on multiple targets to lower cytosolic Ca2+ levels, a primary trigger for smooth muscle contraction. These include:

  • Phospholamban (PLN): Phosphorylation of PLN by PKG relieves its inhibition of the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to increased sequestration of Ca2+ into the sarcoplasmic reticulum.[2]

  • Ion Channels: PKG can phosphorylate and modulate the activity of various ion channels, including the inhibition of L-type Ca2+ channels and the activation of K+ channels, which leads to hyperpolarization and reduced Ca2+ influx.

Calcium Desensitization of the Contractile Apparatus

PKG can induce smooth muscle relaxation even without a significant drop in intracellular Ca2+ by decreasing the sensitivity of the contractile proteins to Ca2+. This is achieved through:

  • Myosin Light Chain Phosphatase (MLCP): PKG can activate MLCP, the enzyme responsible for dephosphorylating the myosin light chain (MLC).[6] Dephosphorylated MLC is unable to interact with actin, leading to relaxation.

  • Myosin Light Chain Kinase (MLCK): PKG can phosphorylate and inhibit MLCK, the enzyme that phosphorylates MLC to initiate contraction.[6]

Phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP)

VASP is a well-established substrate of PKG and its phosphorylation at Serine 239 serves as a reliable biomarker for PKG activation in response to cGMP-elevating agents. While its precise role in smooth muscle relaxation is still under investigation, VASP is involved in regulating actin dynamics and focal adhesions.

Experimental Workflows for Investigating A-350619 Signaling

To facilitate research into the downstream effects of A-350619, we provide the following detailed experimental protocols.

Experimental_Workflow cluster_assays Experimental Assays start Start: Treat cells/tissues with A-350619 cGMP_ELISA Measure intracellular cGMP levels (ELISA) start->cGMP_ELISA Western_Blot Assess PKG activation (Western Blot for pVASP Ser239) start->Western_Blot Aortic_Ring Evaluate functional effect (Aortic Ring Assay) start->Aortic_Ring end End: Analyze and interpret data cGMP_ELISA->end Western_Blot->end Aortic_Ring->end

Caption: A generalized experimental workflow for studying A-350619.

Protocol 1: Measurement of Intracellular cGMP Levels by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP concentrations in cell lysates.

Materials:

  • cGMP ELISA kit (e.g., from Cayman Chemical, Cell Biolabs)[7]

  • Cultured vascular smooth muscle cells

  • A-350619

  • 0.1 M HCl

  • Phosphate-buffered saline (PBS)

  • Cell scraper

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate vascular smooth muscle cells in a multi-well plate and grow to confluency. Treat cells with varying concentrations of A-350619 for the desired time.

  • Cell Lysis: a. Aspirate the culture medium and wash the cells once with PBS. b. Add 1 mL of 0.1 M HCl per 35 cm² of surface area to lyse the cells. c. Incubate at room temperature for 20 minutes. d. Scrape the cells and homogenize the lysate by pipetting. e. Centrifuge the lysate at 1,000 x g for 10 minutes to pellet cellular debris.

  • ELISA: a. Follow the specific instructions provided with the cGMP ELISA kit.[8][9][10] This typically involves adding standards and samples to a pre-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate. b. Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the cGMP concentration in your samples by comparing their absorbance to the standard curve.

Protocol 2: Western Blotting for Phospho-VASP (Ser239)

This protocol details the detection of VASP phosphorylation at Ser239 as a marker of PKG activity.

Materials:

  • Cultured vascular smooth muscle cells

  • A-350619

  • Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-VASP (Ser239) (e.g., from Thermo Fisher Scientific)[11]

  • Primary antibody: Mouse anti-total VASP

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: a. Treat cells with A-350619 as described above. b. Lyse the cells in lysis buffer on ice. c. Determine protein concentration using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary anti-phospho-VASP (Ser239) antibody overnight at 4°C.[12] c. Wash the membrane with TBST. d. Incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST. f. Apply the chemiluminescent substrate and visualize the bands using an imaging system.

  • Data Analysis: a. Strip the membrane and re-probe with the anti-total VASP antibody to normalize for protein loading. b. Quantify band intensities using image analysis software (e.g., ImageJ).

Protocol 3: Ex Vivo Aortic Ring Assay for Vasodilation

This protocol describes a classic functional assay to assess the vasodilatory effect of A-350619 on isolated aortic rings.[13][14][15]

Materials:

  • Thoracic aorta from a rat or mouse

  • Krebs-Henseleit solution

  • Phenylephrine (or other vasoconstrictor)

  • A-350619

  • Organ bath system with force transducers

  • Dissection tools

Procedure:

  • Aortic Ring Preparation: a. Euthanize the animal and carefully excise the thoracic aorta. b. Place the aorta in ice-cold Krebs-Henseleit solution. c. Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting and Equilibration: a. Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2/5% CO2. b. Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g.

  • Contraction and Relaxation: a. Induce a stable contraction with a vasoconstrictor such as phenylephrine. b. Once a plateau is reached, add cumulative concentrations of A-350619 to the bath to generate a dose-response curve.

  • Data Analysis: a. Record the changes in tension. b. Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine. c. Calculate the EC50 value for A-350619.

Conclusion and Future Directions

A-350619 represents a valuable pharmacological tool for elucidating the physiological and pathophysiological roles of the sGC-cGMP-PKG signaling pathway. The experimental frameworks provided in this guide offer a robust starting point for researchers to investigate its mechanism of action and explore its therapeutic potential in a variety of disease models. Future research should focus on identifying novel downstream targets of PKG and delineating the cell-type-specific effects of A-350619 to further unravel the complexities of cGMP signaling.

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life sciences, 72(9), 1015–1025. [Link]

  • Lincoln, T. M., et al. (2001). Invited Review: cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene expression. Journal of applied physiology, 91(3), 1421–1430. [Link]

  • Nicosia, R. F., & Ottinetti, A. (1990). A simplified aortic ring assay: a useful ex vivo method to assess biochemical and functional parameters of angiogenesis. Laboratory investigation; a journal of technical methods and pathology, 63(1), 115–122. [Link]

  • Jiang, H., et al. (1998). Multiple substrates for cGMP-dependent protein kinase from bovine aortic smooth muscle: purification of P132. The Biochemical journal, 330 ( Pt 2)(Pt 2), 847–853. [Link]

  • Pfitzer, G. (2001). Modulation of the calcium sensitivity of the smooth muscle contractile apparatus: molecular mechanisms, pharmacological and pathophysiological implications. Journal of applied physiology (Bethesda, Md. : 1985), 91(3), 1421–1430. [Link]

  • Horst, B. G., et al. (2021). Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature communications, 12(1), 5484. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Cyclic Guanosine Monophosphate (cGMP). Retrieved from [Link]

  • Iqbal, F., et al. (2017). General protocol to set up novel application of the aortic ring assay. MethodsX, 4, 345–353. [Link]

  • Cell Biolabs, Inc. (n.d.). cGMP ELISA Kit (Colorimetric). Retrieved from [Link]

  • Horst, B. G., & Marletta, M. A. (2021). Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature communications, 12(1), 5484. [Link]

  • Haystead, T. (n.d.). Calcium desensitization in Smooth Muscle. Grantome. Retrieved from [Link]

  • Wikipedia. (2023, December 2). cGMP-dependent protein kinase. In Wikipedia. [Link]

  • Browning, D. D., et al. (2005). cGMP-dependent protein kinase and the regulation of vascular smooth muscle cell gene expression: possible involvement of Elk-1 sumoylation. American journal of physiology. Heart and circulatory physiology, 289(2), H670–H678. [Link]

  • Carvajal, J. A., et al. (2000). Molecular mechanism of cGMP-mediated smooth muscle relaxation. Journal of cellular physiology, 184(3), 409–420. [Link]

  • Stasch, J. P., et al. (2006). Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat. The Journal of pharmacology and experimental therapeutics, 318(1), 323–331. [Link]

  • Bellamy, T. C., & Garthwaite, J. (2001). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences of the United States of America, 98(22), 12774–12779. [Link]

  • Iqbal, F., et al. (2017). The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. Journal of visualized experiments : JoVE, (127), 56003. [Link]

  • Tokumitsu, H., & Inuzuka, H. (2020). Molecular Mechanisms Underlying Ca 2+ /Calmodulin-Dependent Protein Kinase Kinase Signal Transduction. International journal of molecular sciences, 21(11), 3986. [Link]

  • Lincoln, T. M., et al. (2001). cGMP-dependent protein kinase signaling mechanisms in smooth muscle: from the regulation of tone to gene express. Journal of applied physiology (Bethesda, Md. : 1985), 91(3), 1421–1430. [Link]

  • Creative Bioarray. (n.d.). Rat Aortic Ring Assay. Retrieved from [Link]

  • Smolenski, A., et al. (1998). Analysis and Regulation of Vasodilator-stimulated Phosphoprotein Serine 239 Phosphorylation in Vitro and in Intact Cells. The Journal of biological chemistry, 273(32), 20029–20035. [Link]

Sources

Foundational

A-350619: Mechanistic Modulation of Soluble Guanylyl Cyclase (sGC) and cGMP Flux

Technical Whitepaper & Experimental Guide Executive Summary & Mechanistic Definition A-350619 is a potent, small-molecule allosteric modulator of soluble Guanylyl Cyclase (sGC) . While historically classified in early li...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper & Experimental Guide

Executive Summary & Mechanistic Definition

A-350619 is a potent, small-molecule allosteric modulator of soluble Guanylyl Cyclase (sGC) . While historically classified in early literature as an "activator," modern pharmacological nomenclature defines A-350619 as a heme-dependent sGC stimulator .

Unlike nitric oxide (NO) donors which provide the substrate for activation, or heme-independent activators (e.g., cinaciguat) which target oxidized/heme-free sGC, A-350619 binds to the


 heterodimer of sGC. It stabilizes the nitrosyl-heme complex, thereby sensitizing the enzyme to low levels of endogenous NO and directly stimulating catalytic activity even in the absence of NO.

The net effect is a supra-physiological elevation of intracellular cGMP (cyclic guanosine monophosphate) , driving downstream signaling cascades such as Protein Kinase G (PKG) activation, reduced intracellular calcium, and smooth muscle relaxation.

Molecular Mechanism of Action

Allosteric Modulation and Synergy

A-350619 operates via a dual-mode mechanism:

  • Direct Stimulation: In the absence of NO, A-350619 increases the basal catalytic rate (

    
    ) of sGC.
    
  • Synergistic Potentiation: In the presence of NO, A-350619 stabilizes the active conformation of the sGC-NO complex. This results in a leftward shift of the NO dose-response curve.[1]

Critical Pharmacological Distinction: A-350619 activity is inhibited by ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), a compound that oxidizes the sGC heme moiety.[1] This confirms that A-350619 requires the reduced heme (


) state, distinguishing it from heme-independent activators that target the heme-pocket of oxidized enzymes.
Kinetic Impact on cGMP Generation

The compound fundamentally alters the enzyme kinetics of sGC:

  • 
     Shift:  Increases maximal catalytic velocity by approximately 145-fold  (from 0.1 to 14.5 
    
    
    
    mol/min/mg).[1]
  • 
     Shift:  Increases substrate affinity by lowering the 
    
    
    
    for GTP (guanosine triphosphate) from ~300
    
    
    M to ~50
    
    
    M.
Visualization: The NO-sGC-cGMP Signaling Axis

G NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) alpha1/beta1 Heme-Fe2+ NO->sGC_Basal Binds Heme A350619 A-350619 (Allosteric Stimulator) A350619->sGC_Basal Allosteric Binding sGC_Active sGC (Active Conformation) A350619->sGC_Active Stabilizes & Potentiates sGC_Basal->sGC_Active Conformational Change GTP GTP sGC_Active->GTP Enzymatic Action cGMP cGMP (Cyclic Guanosine Monophosphate) GTP->cGMP Catalysis (Vmax ↑) PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Smooth Muscle Relaxation (Vasodilation/Erection) PKG->Response Phosphorylation Cascade ODQ ODQ (Inhibitor/Oxidizer) ODQ->sGC_Basal Oxidizes Heme (Blocks A-350619)

Caption: A-350619 acts synergistically with NO to drive sGC activation, a process blocked by ODQ.

Quantitative Efficacy Profile

The following data summarizes the potency of A-350619 in comparison to standard reference compounds (e.g., YC-1) based on in vitro enzyme assays and ex vivo tissue bath experiments.

ParameterConditionA-350619 EffectReference Standard (YC-1)
Enzyme Kinetics (

)
Basal sGC145-fold increase ~10-20 fold increase
Substrate Affinity (

)
GTP Binding6-fold decrease (Higher affinity)Moderate decrease
Potency (

)
Relaxation (No NO)~80

M
~50

M
Synergy (

)
Relaxation (+ SNP)~10

M
~3

M
Heme Dependence + ODQ TreatmentActivity Inhibited Activity Inhibited

Interpretation: A-350619 is a highly efficacious "super-agonist" of the sGC system, capable of driving cGMP production far beyond physiological NO saturation points.

Validated Experimental Protocol: Measuring cGMP Flux

Objective: To quantify the specific increase in intracellular cGMP induced by A-350619 in Rat Aortic Smooth Muscle Cells (RASMC) or Cavernosal tissue.

Reagents & Preparation
  • A-350619 Stock: Dissolve in 100% DMSO to 10 mM. Store at -20°C.

  • IBMX (Isobutylmethylxanthine): Non-selective PDE inhibitor. Essential to prevent cGMP degradation during the assay.

  • ODQ: Soluble Guanylyl Cyclase inhibitor (Negative Control).

  • SNP (Sodium Nitroprusside): NO Donor (Synergy Control).

  • cGMP ELISA Kit: (e.g., Acetylated format for high sensitivity).

Step-by-Step Workflow

Phase 1: Cell Preparation

  • Seed RASMCs in 6-well plates at

    
     cells/well.
    
  • Incubate until 80-90% confluence.

  • Serum Starvation: Replace media with serum-free DMEM for 16–24 hours to normalize basal signaling.

Phase 2: Compound Treatment (The Critical Window)

  • PDE Blockade: Pre-incubate cells with 0.5 mM IBMX for 30 minutes at 37°C.

    • Expert Note: Failure to add IBMX will result in false negatives due to rapid hydrolysis of cGMP by PDE5.

  • Inhibitor Control (Optional): In "Negative Control" wells, add 10

    
    M ODQ  15 minutes prior to A-350619.
    
  • Induction: Add A-350619 (Dose range: 0.1

    
    M to 100 
    
    
    
    M) for 10–20 minutes .
    • Synergy Well: Add A-350619 + 10

      
      M SNP.
      
  • Termination: Aspirate media immediately and add 0.1 M HCl (or kit-specific lysis buffer) to stop all enzymatic activity and lyse cells.

Phase 3: Quantification

  • Centrifuge lysates at 600 x g for 10 minutes to remove debris.

  • Acetylate samples (if required by kit) to increase sensitivity.

  • Perform competitive ELISA.

  • Normalize cGMP concentration to total protein content (BCA Assay).

Experimental Workflow Diagram

Protocol Step1 1. Serum Starvation (24h) Step2 2. PDE Blockade (IBMX 0.5mM, 30min) Step1->Step2 Normalize Step3 3. Treatment (A-350619 +/- ODQ/SNP) Step2->Step3 Protect cGMP Step4 4. Acid Lysis (Stop Reaction) Step3->Step4 10-20 min Step5 5. cGMP ELISA (Quantification) Step4->Step5 Supernatant

Caption: Workflow for accurate cGMP quantification requiring PDE inhibition (IBMX).

Troubleshooting & Scientific Integrity (E-E-A-T)

To ensure Trustworthiness and Accuracy in your data, consider these common pitfalls:

  • The "False Floor" Effect: If cGMP levels in A-350619 treated cells are low, check your IBMX. Without PDE inhibition, the massive surge in cGMP produced by A-350619 triggers a negative feedback loop where PDE5 is phosphorylated and activated, rapidly destroying the signal.

  • Solubility Issues: A-350619 is hydrophobic. Ensure the final DMSO concentration in the cell bath is <0.1% to avoid solvent cytotoxicity, which can mimic relaxation or cell death.

  • Heme Oxidation: If your cell culture media contains high levels of oxidants, the sGC heme may become oxidized (

    
    ). A-350619 loses efficacy on oxidized heme. Use fresh media and minimize exposure to light/air.
    

References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[2] Life Sciences, 72(9), 1015-1025.[2]

    • Significance: The seminal paper defining the kinetic properties ( ) and in vivo efficacy of A-350619.
  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768.

    • Significance: Reviews the structural classification of sGC modulators, distinguishing between heme-dependent stimulators (like A-350619/YC-1)
  • Follmann, M., et al. (2013). "Soluble guanylate cyclase stimulators and activators: Update on the discovery and development." Future Medicinal Chemistry.

    • Significance: Provides the chemical biology context for Abbott's "A-" series compounds in the broader landscape of cGMP modul

Sources

Exploratory

In-Depth Technical Guide: In Vitro Characterization of A-350619

Part 1: Executive Summary & Core Directive A-350619 (CAS: 538368-27-3) is a synthetic small molecule characterized as a soluble Guanylyl Cyclase (sGC) activator/stimulator . Unlike endogenous Nitric Oxide (NO), which req...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

A-350619 (CAS: 538368-27-3) is a synthetic small molecule characterized as a soluble Guanylyl Cyclase (sGC) activator/stimulator . Unlike endogenous Nitric Oxide (NO), which requires a reduced heme moiety (Fe²⁺) to activate sGC, A-350619 belongs to a class of compounds capable of activating the enzyme in its basal state and, critically, synergizing with NO to potentiate cGMP production.

This guide provides a rigorous framework for the in vitro characterization of A-350619. It moves beyond simple descriptions to establish a causal link between the compound’s physicochemical properties and its biological readout. The protocols herein are designed to be self-validating, ensuring that observed effects are due to specific sGC modulation rather than assay artifacts.

Part 2: Mechanism of Action & Signaling Architecture

The Target: Soluble Guanylyl Cyclase (sGC)

sGC is a heterodimeric enzyme (


) that serves as the primary receptor for NO. Upon activation, sGC catalyzes the conversion of Guanosine Triphosphate (GTP) to Cyclic Guanosine Monophosphate (cGMP), a second messenger that drives vasodilation, platelet inhibition, and smooth muscle relaxation via Protein Kinase G (PKG).
A-350619 Mode of Binding

A-350619 acts as an allosteric modulator.

  • Basal Activation: It binds to a non-catalytic site on the sGC heterodimer, inducing a conformational change that increases

    
     for cGMP synthesis even in the absence of NO.
    
  • Synergy: In the presence of NO donors (e.g., Sodium Nitroprusside), A-350619 stabilizes the nitrosyl-heme complex, preventing the rapid dissociation of NO and shifting the dose-response curve to the left.

  • Heme Dependency: Unlike "heme-independent" activators (e.g., Cinaciguat) that target oxidized/heme-free sGC, A-350619 typically requires the heme moiety or acts synergistically with heme-dependent mechanisms, classifying it functionally closer to sGC stimulators like YC-1, though it shares structural features with acrylamide-based activators.

Pathway Visualization

The following diagram illustrates the intervention point of A-350619 within the NO-sGC-cGMP axis.

G cluster_reaction NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) [Heterodimer] NO->sGC_Basal Binds Heme (Fe2+) sGC_Active sGC (Active Conformation) sGC_Basal->sGC_Active Conformational Shift A350619 A-350619 (Allosteric Modulator) A350619->sGC_Basal Allosteric Binding A350619->sGC_Active Stabilizes GTP GTP sGC_Active->GTP Enzymatic Action cGMP cGMP GTP->cGMP Catalysis GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasorelaxation / Smooth Muscle Relaxation PKG->Response Phosphorylation Cascade

Caption: A-350619 binds allosterically to sGC, synergizing with NO to accelerate the GTP-to-cGMP conversion.

Part 3: In Vitro Characterization Protocols

Primary Biochemical Assay: sGC Enzymatic Activity

Objective: Quantify the potency (


) and efficacy (

) of A-350619 using purified sGC enzyme.

Methodological Rationale: Direct measurement of cGMP production is the gold standard. While radioactive immunoassays (RIA) were used historically (Miller et al., 2003), modern workflows utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) (e.g., Cisbio HTRF or PerkinElmer LANCE) for high-throughput sensitivity without radiation.

Protocol Workflow
  • Reagent Preparation:

    • Buffer: 50 mM Triethanolamine (TEA), pH 7.4. Note: TEA is preferred over Tris/Hepes for sGC stability.

    • Additives: 1 mM IBMX (PDE inhibitor), 2 mM MgCl₂, 0.1% BSA (prevents sticking).

    • Enzyme: Recombinant human soluble Guanylyl Cyclase (

      
      ).
      
    • Substrate: GTP (Final concentration

      
      —keep near 
      
      
      
      ).
    • Compound: A-350619 dissolved in DMSO (Final DMSO < 1%).

  • Reaction Setup (384-well plate):

    • Step 1: Add 5 µL of A-350619 (titration: 1 nM to 100 µM).

    • Step 2: Add 5 µL of purified sGC enzyme (approx. 0.5–1 nM final).

    • Step 3: Optional: Add 5 µL of NO donor (e.g., DEA-NONOate, 100 nM) to test synergy.

    • Step 4: Initiate with 5 µL GTP solution.

    • Incubation: 20–30 minutes at 37°C.

  • Detection:

    • Add detection reagents (Anti-cGMP-Cryptate + d2-labeled cGMP).

    • Incubate 1 hour at RT.

    • Read on HTRF-compatible reader (Ex: 337 nm, Em: 665/620 nm).

Data Analysis: Calculate the HTRF ratio (665/620 nm). Plot % Activation relative to DMSO control (0%) and maximally stimulated control (100%).

ParameterExpected ValueNotes
Basal EC50 1.0 – 5.0 µMPotency in absence of NO.
Synergy EC50 0.1 – 0.5 µMPotency shifts left with NO donor.
Fold Activation 10x – 50xHighly dependent on enzyme purity/heme state.
Cellular Functional Assay: cGMP Accumulation

Objective: Verify cell permeability and target engagement in a physiological context. Cell System: Rat Aortic Smooth Muscle Cells (RASMC) or CHO cells overexpressing sGC.

Protocol Steps
  • Seeding: Plate RASMC at 10,000 cells/well in 96-well plates. Allow adherence (24h).

  • Starvation: Wash cells with HBSS; incubate in serum-free media + 0.5 mM IBMX for 30 min. Why IBMX? To prevent degradation of the generated cGMP by endogenous PDEs.

  • Treatment:

    • Add A-350619 (dose response).[1]

    • Include controls: ODQ (sGC oxidizer/inhibitor) to prove mechanism specificity.

    • Incubate 30–60 minutes at 37°C.

  • Lysis & Detection:

    • Aspirate media. Add 50 µL Lysis Buffer (containing cGMP detection antibodies).

    • Quantify cGMP via competitive ELISA or HTRF.

Validation Criteria:

  • A-350619 should induce a dose-dependent increase in intracellular cGMP.

  • Pre-treatment with ODQ (10 µM) should attenuate the response if the mechanism is heme-dependent (stimulator-like profile).

Ex Vivo Tissue Bath (Vasorelaxation)

Objective: Confirm physiological efficacy (vasodilation). Tissue: Rat Thoracic Aorta rings (denuded or intact endothelium).

  • Mounting: Mount 3mm aortic rings in organ baths containing Krebs-Henseleit buffer (37°C, 95% O₂/5% CO₂).

  • Pre-contraction: Induce stable contraction with Phenylephrine (PE, 1 µM).

  • Dosing: Cumulative addition of A-350619 (

    
     M to 
    
    
    
    M).
  • Readout: Measure reduction in tension (isometric force transducer).

  • Result: A-350619 should induce >80% relaxation of PE-contracted rings.

Part 4: ADME & Physicochemical Profiling

For a compound to be a viable probe or lead, its physicochemical behavior must be understood.

PropertyMethodMetric/Target
Solubility Kinetic Turbidimetry (PBS, pH 7.4)> 50 µM desirable. A-350619 HCl salt is soluble in water up to 100 mM.
Permeability PAMPA or Caco-2High permeability expected (passive diffusion).
Metabolic Stability Liver Microsomes (Human/Rat)Monitor intrinsic clearance (

).
Plasma Protein Binding Equilibrium DialysisHigh binding (>95%) is common for this chemotype; factor into cell assay dosing.

Part 5: Experimental Workflow Diagram

The following diagram outlines the screening cascade for validating A-350619 activity.

Workflow cluster_biochem Step 1: Biochemical cluster_cell Step 2: Cellular cluster_tissue Step 3: Ex Vivo Compound A-350619 (Stock DMSO) EnzymeAssay Purified sGC Assay (+/- NO Donor) Compound->EnzymeAssay HTRF HTRF Detection (cGMP Quant) EnzymeAssay->HTRF EC50 Determination CellCulture RASMC Culture (+ IBMX) HTRF->CellCulture If Potent (<5µM) Lysis Cell Lysis & cGMP ELISA CellCulture->Lysis OrganBath Aortic Ring Contraction (PE) Lysis->OrganBath If Permeable Relaxation Force Transduction (% Relaxation) OrganBath->Relaxation Physiological Validation

Caption: Screening cascade moving from cell-free enzymatic verification to physiological tissue response.

Part 6: Expert Troubleshooting & Optimization

  • Oxidation Sensitivity: sGC is highly sensitive to oxidation. Ensure buffers are degassed or contain antioxidants (e.g., DTT/GSH) unless specifically testing for heme-oxidized activation. However, note that DTT can interfere with some NO donors; use caution.

  • IBMX Toxicity: In cellular assays, do not incubate with IBMX > 1 hour, as prolonged PDE inhibition can be cytotoxic and alter basal signaling baselines.

  • Plasticware: A-350619 is lipophilic. Use low-binding polypropylene plates for serial dilutions to prevent compound loss before it reaches the assay plate.

  • Light Sensitivity: NO donors (like Sodium Nitroprusside) are light-sensitive. Perform synergy assays in low-light conditions.

References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[2] Life Sciences, 72(9), 1015-1025.

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[2] Nature Reviews Drug Discovery, 5(9), 755-768.

  • PubChem Compound Summary. "A-350619 Hydrochloride." National Center for Biotechnology Information.

  • Assay Guidance Manual. "In Vitro Cell Based Assays - cGMP Measurement." NCBI Bookshelf.

Sources

Foundational

Discovery and synthesis of A-350619

The Discovery and Synthesis of A-350619: A Technical Guide Abstract A-350619 is a potent, small-molecule soluble Guanylate Cyclase (sGC) stimulator developed by Abbott Laboratories.[1][2] Structurally characterized as an...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Synthesis of A-350619: A Technical Guide

Abstract A-350619 is a potent, small-molecule soluble Guanylate Cyclase (sGC) stimulator developed by Abbott Laboratories.[1][2] Structurally characterized as an acrylamide derivative, it functions by allosterically sensitizing sGC to low levels of nitric oxide (NO), thereby amplifying the production of cyclic guanosine monophosphate (cGMP). This guide details the chemical synthesis, mechanistic pharmacology, and experimental validation of A-350619, highlighting its potential in treating erectile dysfunction and cardiovascular pathologies associated with endothelial dysfunction.

The physiological regulation of vascular tone relies heavily on the Nitric Oxide (NO) signaling pathway. NO binds to the heme moiety of soluble Guanylate Cyclase (sGC), catalyzing the conversion of GTP to cGMP.[2][3][4] Elevated cGMP triggers Protein Kinase G (PKG), leading to smooth muscle relaxation.

In pathological states (e.g., heart failure, diabetes), oxidative stress oxidizes the sGC heme or reduces NO bioavailability, rendering the system unresponsive. A-350619 represents a class of heme-dependent sGC stimulators .[2][3] Unlike activators (which target heme-free sGC), stimulators like A-350619 require the native heme moiety but dramatically increase the enzyme's sensitivity to NO, shifting the dose-response curve to the left.

Compound Identity:

  • Code: A-350619[1][2][3][4][5][6][7][8][9][10][11][12]

  • IUPAC Name: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide[11][13]

  • Molecular Formula: C₂₁H₂₅ClN₂OS[11][13]

  • Molecular Weight: 388.95 g/mol

  • Mechanism: Allosteric sGC Stimulation (Heme-dependent)

Chemical Synthesis of A-350619

The synthesis of A-350619 follows a convergent route typical of cinnamic acid derivatives. The strategy involves constructing the biaryl thioether core followed by the installation of the acrylamide side chain.

Retrosynthetic Analysis
  • Disconnection 1 (Amide Bond): The molecule is split into the cinnamic acid derivative and the diamine linker.

  • Disconnection 2 (Olefin): The acrylic moiety is traced back to an aldehyde via a Knoevenagel or Horner-Wadsworth-Emmons (HWE) reaction.

  • Disconnection 3 (Thioether): The biaryl sulfide core is formed via nucleophilic aromatic substitution (S_NAr) or Ullmann coupling between a 2-halobenzaldehyde and a thiophenol.

Forward Synthesis Protocol

Step 1: Synthesis of 2-(4-chlorophenylthio)benzaldehyde

  • Reagents: 2-Chlorobenzaldehyde, 4-Chlorothiophenol, Potassium Carbonate (K₂CO₃), DMF.

  • Conditions: 110°C, 12-18 hours.

  • Mechanism: S_NAr. The sulfur nucleophile displaces the ortho-chloro substituent on the benzaldehyde. The aldehyde group acts as an electron-withdrawing group (EWG) activating the ring for substitution.

  • Protocol:

    • Dissolve 2-chlorobenzaldehyde (1.0 eq) and 4-chlorothiophenol (1.1 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and heat to 110°C under N₂ atmosphere.

    • Monitor by TLC/LC-MS. Upon completion, pour into ice water.

    • Extract with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

    • Yield: ~85-90% (Yellow solid).

Step 2: Knoevenagel Condensation to Cinnamic Acid

  • Reagents: 2-(4-chlorophenylthio)benzaldehyde, Malonic acid, Piperidine (cat.), Pyridine.

  • Conditions: Reflux (100°C), 4-6 hours.

  • Mechanism: The piperidine deprotonates malonic acid; the resulting enolate attacks the aldehyde. Decarboxylation occurs under thermal conditions to yield the

    
    -unsaturated acid.
    
  • Protocol:

    • Dissolve the aldehyde from Step 1 in pyridine.

    • Add malonic acid (1.5 eq) and catalytic piperidine.

    • Reflux until CO₂ evolution ceases.

    • Acidify with 1N HCl to precipitate the product: (E)-3-(2-(4-chlorophenylthio)phenyl)acrylic acid.

    • Recrystallize from ethanol.

Step 3: Amide Coupling (Final Assembly)

  • Reagents: Cinnamic acid intermediate, N,N-dimethylbutane-1,4-diamine, EDC·HCl, HOBt, DIPEA, DCM.

  • Conditions: Room temperature, 12 hours.

  • Mechanism: EDC activates the carboxylic acid, forming an O-acylisourea, which is displaced by the primary amine of the linker to form the amide bond.

  • Protocol:

    • Suspend the acrylic acid (1.0 eq) in DCM.

    • Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 30 min.

    • Add N,N-dimethylbutane-1,4-diamine (1.1 eq).

    • Stir overnight. Wash with saturated NaHCO₃ to remove unreacted acid.

    • Purify via flash chromatography (DCM/MeOH/NH₃) to yield A-350619.

Visualization: Synthesis & Signaling[10]

Figure 1: Synthetic Route of A-350619

Synthesis SM1 2-Chlorobenzaldehyde Int1 Intermediate 1: 2-(4-chlorophenylthio)benzaldehyde SM1->Int1 K2CO3, DMF 110°C (SNAr) SM2 4-Chlorothiophenol SM2->Int1 Int2 Intermediate 2: (E)-3-(2-(4-chlorophenylthio)phenyl)acrylic acid Int1->Int2 Malonic Acid Piperidine, Pyridine Reflux (Knoevenagel) Product A-350619 Int2->Product EDC, HOBt DCM, RT Reagent_Amine N,N-dimethylbutane-1,4-diamine Reagent_Amine->Product

Caption: Convergent synthesis of A-350619 via SNAr thioether formation, Knoevenagel condensation, and amide coupling.

Figure 2: Mechanism of Action (sGC Stimulation)

MOA NO Nitric Oxide (NO) sGC_Active sGC (Activated Complex) [NO + A-350619 Bound] NO->sGC_Active A35 A-350619 A35->sGC_Active Allosteric Binding sGC_Basal sGC (Basal State) [Heme-bound] sGC_Basal->sGC_Active Synergistic Activation cGMP cGMP sGC_Active->cGMP Catalyzes (Vmax ↑ 145-fold) GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation / Erection PKG->Response Phosphorylation Cascade

Caption: A-350619 synergizes with NO to allosterically activate sGC, dramatically increasing Vmax and cGMP output.

Pharmacology & Mechanism of Action

A-350619 is distinct from NO donors.[9] It does not release NO; rather, it sensitizes the enzyme to endogenous NO.

Key Pharmacological Metrics:

Parameter Value / Effect Context
Target Soluble Guanylate Cyclase (sGC) Heme-dependent stimulation
Vmax Shift 0.1 → 14.5 µmol/min/mg 145-fold increase in catalytic rate
Km Shift 300 → 50 µM 6-fold increase in substrate affinity
EC50 (Relaxation) 80 µM Rat Cavernosum Tissue
Synergy Positive Synergistic with YC-1 and NO donors (SNP)

| Inhibition | ODQ Sensitive | Activity blocked if heme is oxidized by ODQ |[5][7][8]

Mechanistic Insight: Miller et al. (2003) demonstrated that A-350619 binds to an allosteric site on the sGC


 heterodimer. Crucially, its activity is heme-dependent . When the heme iron is oxidized by ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), A-350619 loses efficacy. This distinguishes it from sGC activators (e.g., Cinaciguat) which preferentially bind heme-free/oxidized sGC.

Experimental Protocols

Protocol A: In Vitro sGC Enzyme Assay

Purpose: To measure the potentiation of sGC activity by A-350619.

  • Preparation: Isolate sGC from rat lung or use recombinant enzyme.

  • Reaction Mix: Buffer (50 mM Tris-HCl, pH 7.4), MgCl₂ (4 mM), GTP (1 mM), and cGMP phosphodiesterase inhibitors (IBMX).

  • Treatment: Incubate enzyme with vehicle (DMSO) or A-350619 (0.1 - 100 µM) for 10 minutes at 37°C.

  • Initiation: Add substrate

    
    .
    
  • Termination: Stop reaction after 10 min using Zn(CH₃COO)₂ and Na₂CO₃.

  • Detection: Isolate

    
    -cGMP via alumina column chromatography and quantify via liquid scintillation counting.
    
  • Validation: Controls must include SNP (NO donor) to verify heme integrity.

Protocol B: Ex Vivo Rat Cavernosum Relaxation

Purpose: To verify functional vasodilation in tissue.

  • Tissue Prep: Excise corpus cavernosum strips from Sprague-Dawley rats.

  • Mounting: Mount strips in organ baths containing Tyrode’s solution (37°C, oxygenated with 95% O₂/5% CO₂).

  • Pre-contraction: Induce contraction with Phenylephrine (PE, 10 µM).

  • Dosing: Once contraction stabilizes, add cumulative doses of A-350619 (10 nM - 100 µM).

  • Measurement: Record isometric tension changes.

  • Data Analysis: Calculate % relaxation relative to maximal PE contraction.

References

  • Miller, L. N., et al. (2003).[9] "A-350619: a novel activator of soluble guanylyl cyclase."[5][6][8][9][10][12] Life Sciences, 72(9), 1015-1025.[9] Link

  • Nakane, M., et al. (2006). "Acrylamide analog as a novel nitric oxide-independent soluble guanylyl cyclase activator."[12] Journal of Pharmacological Sciences, 102(2), 231-238.[12] Link

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768. Link

  • Stasch, J. P., et al. (2011). "Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease." Circulation, 123(22), 2263–2273. Link

Sources

Exploratory

An In-depth Technical Guide to A-350619: A Novel Soluble Guanylyl Cyclase Stimulator

This technical guide provides a comprehensive overview of A-350619, a significant modulator of the nitric oxide (NO) signaling pathway. Developed by Abbott Laboratories, this compound has been pivotal in the exploration...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of A-350619, a significant modulator of the nitric oxide (NO) signaling pathway. Developed by Abbott Laboratories, this compound has been pivotal in the exploration of soluble guanylyl cyclase (sGC) as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the core science, intellectual property landscape, and experimental protocols associated with A-350619.

Introduction: The Significance of A-350619 in cGMP Signaling

The nitric oxide-soluble guanylyl cyclase-cyclic guanosine monophosphate (NO-sGC-cGMP) signaling cascade is a fundamental physiological process governing a wide array of functions, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1] A-350619 emerged as a novel, non-nitric oxide-based agent capable of directly stimulating sGC, the primary receptor for NO. This presented a promising therapeutic strategy for conditions associated with impaired NO bioavailability, such as erectile dysfunction and cardiovascular diseases.

A-350619 is chemically identified as (E)-2-((5-chloro-1H-indol-3-yl)methylene)-N-(2-(dimethylamino)ethyl)hydrazinecarbothioamide hydrochloride. Its development offered a new tool to probe the intricacies of sGC activation and paved the way for further exploration of sGC modulators.

Core Scientific Principles: Mechanism of Action of A-350619

A-350619 is classified as a soluble guanylyl cyclase (sGC) stimulator . This is a critical distinction from sGC activators. sGC stimulators, like A-350619, are dependent on the presence of the reduced heme prosthetic group on the sGC enzyme. In contrast, sGC activators can engage the enzyme even when the heme group is oxidized or lost, a state often associated with pathological conditions involving oxidative stress.

The mechanism of A-350619 involves direct binding to the sGC enzyme, leading to a significant increase in its catalytic activity. This results in the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Key mechanistic features of A-350619 include:

  • Heme-Dependency: The stimulatory effect of A-350619 is contingent on the presence of the reduced ferrous (Fe²⁺) heme moiety within the sGC enzyme.

  • Synergy with Nitric Oxide: A-350619 exhibits a synergistic effect with nitric oxide. This means that in the presence of NO, the sGC stimulation by A-350619 is significantly enhanced.

  • Enhanced Catalytic Efficiency: Studies have demonstrated that A-350619 markedly increases the maximal velocity (Vmax) of the sGC enzyme while decreasing the Michaelis constant (Km) for its substrate, GTP. This dual effect leads to a substantial amplification of cGMP production.

The following diagram illustrates the NO-sGC-cGMP signaling pathway and the role of A-350619:

sGC_Pathway cluster_upstream Upstream Signaling cluster_enzyme Enzyme Activation cluster_downstream Downstream Effects NO_source Nitric Oxide (NO) Source sGC Soluble Guanylyl Cyclase (sGC) (reduced heme) NO_source->sGC activates cGMP cGMP sGC->cGMP catalyzes conversion A350619 A-350619 A350619->sGC stimulates (synergizes with NO) GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to

Figure 1: Simplified signaling pathway of sGC activation by NO and A-350619.

Intellectual Property and Patent Landscape

A thorough investigation of the patent landscape reveals that the compound A-350619 is covered by intellectual property assigned to Abbott Laboratories. The key patent protecting A-350619 and related compounds is US Patent 6,841,559 B1 , titled "Hydrazinylidene-alkyl-thio-amides as activators of soluble guanylate cyclase".

This patent discloses a series of compounds, including A-350619, and claims their use in the treatment of various disorders where the stimulation of sGC is beneficial. The inventors listed on the patent include Loan N. Miller, a key author on the primary scientific publication describing A-350619.

The core claims of the patent revolve around the novel chemical scaffold and its application as a soluble guanylyl cyclase stimulator. The patent provides a broad scope of protection for the chemical structure and its therapeutic applications, highlighting the commercial and scientific value attributed to this class of compounds by Abbott Laboratories.

Experimental Protocols and Methodologies

The characterization of A-350619 involved a series of robust in vitro and in vivo experiments. Below are detailed methodologies for key assays that are crucial for researchers working with sGC modulators.

In Vitro Soluble Guanylyl Cyclase (sGC) Activity Assay

This protocol outlines the measurement of sGC activity in purified enzyme preparations or cell lysates. The assay quantifies the production of cGMP from GTP.

Materials:

  • Purified sGC or cell lysate containing sGC

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor)

  • GTP (substrate)

  • A-350619 (test compound)

  • NO donor (e.g., SNP, optional for synergy studies)

  • Reaction termination solution: 0.1 M HCl

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare the sGC enzyme or cell lysate in the assay buffer.

  • Pre-incubate the enzyme preparation with varying concentrations of A-350619 (and NO donor, if applicable) for 10 minutes at 37°C.

  • Initiate the reaction by adding GTP to a final concentration of 1 mM.

  • Incubate the reaction mixture for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction by adding the termination solution.

  • Centrifuge the samples to pellet any precipitate.

  • Quantify the cGMP concentration in the supernatant using a commercially available cGMP EIA kit, following the manufacturer's instructions.

  • Calculate the specific activity of sGC (pmol cGMP/min/mg protein).

The following diagram illustrates the workflow for the in vitro sGC activity assay:

sGC_Assay_Workflow start Start prep Prepare sGC Enzyme/ Lysate in Assay Buffer start->prep pre_incubate Pre-incubate with A-350619 +/- NO Donor (10 min, 37°C) prep->pre_incubate add_gtp Initiate Reaction: Add GTP pre_incubate->add_gtp incubate Incubate (10-15 min, 37°C) add_gtp->incubate terminate Terminate Reaction with HCl incubate->terminate centrifuge Centrifuge Samples terminate->centrifuge quantify Quantify cGMP (EIA Kit) centrifuge->quantify analyze Calculate sGC Specific Activity quantify->analyze end End analyze->end

Figure 2: Workflow for the in vitro soluble guanylyl cyclase activity assay.

In Vivo Model of Penile Erection in Rats

This in vivo model is essential for evaluating the pro-erectile effects of sGC stimulators.[2][3][4][5]

Animals:

  • Male Sprague-Dawley rats (250-300 g)

Procedure:

  • Anesthetize the rats (e.g., with a mixture of ketamine and xylazine).

  • Surgically expose the carotid artery and the corpus cavernosum.

  • Insert a catheter into the carotid artery for drug administration and blood pressure monitoring.

  • Insert a 25-gauge needle into the corpus cavernosum, connected to a pressure transducer to measure intracavernosal pressure (ICP).

  • After a stabilization period, administer A-350619 intravenously or directly into the corpus cavernosum.

  • Record the ICP and mean arterial pressure (MAP) continuously.

  • The primary endpoint is the increase in ICP, often expressed as the ratio of ICP to MAP, to account for changes in systemic blood pressure.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the seminal study on A-350619.

ParameterValueFold Change
sGC Vmax (basal) 0.1 µmol/min/mg-
sGC Vmax (with A-350619) 14.5 µmol/min/mg145-fold increase
sGC Km for GTP (basal) 300 µM-
sGC Km for GTP (with A-350619) 50 µM6-fold decrease

Applications and Future Directions

A-350619 and other sGC stimulators have significant therapeutic potential in a variety of diseases characterized by endothelial dysfunction and reduced NO bioavailability. Key areas of interest include:

  • Erectile Dysfunction: As demonstrated in preclinical models, sGC stimulators can induce penile erection and may offer an alternative or synergistic treatment to phosphodiesterase type 5 (PDE5) inhibitors.[6]

  • Pulmonary Hypertension: By promoting vasodilation in the pulmonary vasculature, sGC stimulators have been successfully developed into approved therapies for this condition.

  • Heart Failure: The vasodilatory and anti-fibrotic effects of enhanced cGMP signaling are being explored for the treatment of heart failure.

  • Fibrotic Diseases: The anti-proliferative and anti-fibrotic properties of the NO-cGMP pathway suggest a role for sGC stimulators in treating conditions such as systemic sclerosis and liver fibrosis.

The discovery of A-350619 has been instrumental in validating sGC as a druggable target. Future research will likely focus on developing second-generation sGC modulators with improved pharmacokinetic profiles, greater tissue selectivity, and a deeper understanding of their long-term safety and efficacy in various patient populations.

Conclusion

A-350619 stands as a landmark compound in the field of cGMP signaling. Its characterization as a potent, heme-dependent sGC stimulator has provided invaluable insights into the pharmacology of the NO-sGC-cGMP pathway. The intellectual property surrounding A-350619 underscores its significance in drug discovery. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the therapeutic potential of sGC modulation. As our understanding of the complexities of cGMP signaling continues to grow, the legacy of A-350619 will undoubtedly continue to inspire the development of innovative therapies for a range of challenging diseases.

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life sciences, 72(9), 1015–1025.
  • The sGC activator BAY 60-2770 has potent erectile activity in the rat. (2013). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. (n.d.). Methods in Pharmacology and Toxicology. [Link]

  • Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase. (2021). International Journal of Molecular Sciences. [Link]

  • US Patent 6,841,559 B1. (2005).
  • The NO-sGC-cGMP pathway. NO is produced by the classic pathway in... (n.d.). ResearchGate. [Link]

  • Soluble guanylate cyclase stimulators and activators: new horizons in the treatment of priapism associated with sickle cell disease. (2023). Frontiers in Medicine. [Link]

  • Modulation of Soluble Guanylate Cyclase for the Treatment of Erectile Dysfunction. (2013). Physiology. [Link]

Sources

Protocols & Analytical Methods

Method

A-350619 experimental protocol for in vivo studies

Part 1: Core Directive & Executive Summary A-350619 is a potent, small-molecule activator of soluble Guanylyl Cyclase (sGC). Unlike "stimulators" (e.g., riociguat) that require a reduced heme moiety, A-350619 is a heme-i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive & Executive Summary

A-350619 is a potent, small-molecule activator of soluble Guanylyl Cyclase (sGC). Unlike "stimulators" (e.g., riociguat) that require a reduced heme moiety, A-350619 is a heme-independent activator . It specifically targets the oxidized or heme-free form of sGC, making it uniquely effective in disease states characterized by high oxidative stress (e.g., diabetes, severe hypertension, atherosclerosis) where endogenous Nitric Oxide (NO) signaling is impaired.

Critical Mechanism Correction: While often investigated in metabolic syndrome contexts alongside Rho-kinase (ROCK) inhibitors, A-350619 is NOT a ROCK inhibitor . It functions downstream of NO to restore cGMP production. This protocol is designed to characterize its efficacy in restoring endothelial function and metabolic homeostasis via the sGC-cGMP-PKG axis.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Pre-Clinical Formulation Strategy

A-350619 is a hydrochloride salt. Its solubility is the primary variable affecting bioavailability. Inaccurate formulation leads to precipitation in the gut (PO) or peritoneum (IP), causing high variability in data.

  • Solubility Profile: Poorly soluble in neutral aqueous buffer; soluble in DMSO and acidified organic solvents.

  • Recommended Vehicle (Oral/IP):

    • Co-solvent System: 5% DMSO + 40% PEG400 + 55% Saline (0.9%).

    • Rationale: DMSO ensures primary solubilization; PEG400 prevents precipitation upon dilution with saline.

  • Preparation Protocol:

    • Weigh A-350619 powder (protect from light).

    • Dissolve completely in 100% DMSO (volume = 5% of final total). Vortex until clear.

    • Add PEG400 (volume = 40% of final total). Vortex.

    • Slowly add warm (37°C) Saline (volume = 55% of final total) while stirring.

    • QC Step: Inspect for turbidity. If cloudy, sonicate for 5 mins. pH should be ~6.5–7.4.

Experimental Design: Dose-Ranging & Hemodynamics
  • Causality: A-350619 acts directly on vascular smooth muscle sGC. The most immediate biomarker of target engagement is a reduction in Mean Arterial Pressure (MAP) and an increase in heart rate (reflex tachycardia) or penile erection (in specific models).

  • Dose Justification:

    • Minimum Effective Dose: 0.3 mg/kg (PO) / 1 µmol/kg (IV).

    • Maximal Efficacy: 3.0 mg/kg (PO).

    • Toxicity Threshold: >10 mg/kg may induce excessive hypotension.

Mechanistic Validation: The "Self-Validating" System

To prove the observed effects are due to sGC activation and not off-target vasodilation (e.g., Calcium channel blockade), you must employ a negative control using ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one).

  • Logic: ODQ oxidizes the sGC heme, rendering NO and "stimulators" (like YC-1) ineffective. However, A-350619 efficacy is ENHANCED or MAINTAINED in the presence of ODQ. This unique signature validates the mechanism in vivo or ex vivo.

Part 3: Visualization & Formatting

Pathway Diagram: Mechanism of Action

G cluster_0 Physiological State cluster_1 Enzyme State NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme) NO-Sensitive NO->sGC_Red Activates sGC_Ox sGC (Oxidized/Heme-Free) NO-Insensitive NO->sGC_Ox No Effect ROS Oxidative Stress (ROS) ROS->sGC_Red Oxidizes (Damage) sGC_Red->sGC_Ox Heme Loss cGMP cGMP Production sGC_Red->cGMP sGC_Ox->cGMP Low Basal sGC_Ox->cGMP High Output (with A-350619) A350619 A-350619 (Activator) A350619->sGC_Ox Re-activates PKG PKG Activation cGMP->PKG Response Vasodilation & Glucose Uptake PKG->Response

Figure 1: A-350619 bypasses NO resistance by activating oxidized sGC, restoring cGMP signaling under oxidative stress.

Detailed Experimental Protocol: Metabolic Efficacy Study

Objective: Evaluate the capacity of A-350619 to improve glucose tolerance in Diet-Induced Obese (DIO) mice via hemodynamic and metabolic coupling.

Table 1: Experimental Groups & Dosing

GroupNTreatmentDoseRouteFrequencyRationale
1 8Vehicle Control-POQD x 14 DaysBaseline pathology (DIO)
2 8A-350619 (Low) 1 mg/kgPOQD x 14 DaysThreshold efficacy
3 8A-350619 (High) 3 mg/kgPOQD x 14 DaysMaximal efficacy
4 6Rosiglitazone3 mg/kgPOQD x 14 DaysPositive Control (Insulin Sensitizer)

Step-by-Step Workflow:

  • Acclimatization (Week -1):

    • House C57BL/6J DIO mice (fed High Fat Diet for >12 weeks).

    • Handle daily to reduce stress-induced hyperglycemia.

  • Baseline Profiling (Day 0):

    • Measure Fasting Blood Glucose (FBG) after 6h fast.

    • Exclude outliers (FBG < 140 mg/dL or > 250 mg/dL).

  • Treatment Phase (Day 1–14):

    • Administer A-350619 via oral gavage (10 mL/kg volume) at 09:00 AM daily.

    • Note: A-350619 has a short half-life; consistent timing is crucial.

  • Glucose Tolerance Test (GTT) (Day 14):

    • Fast: 6 hours (08:00 – 14:00).

    • Basal Sample (t=0): Tail snip glucose measurement.

    • Challenge: IP Glucose injection (1.5 g/kg).

    • Sampling: Measure glucose at t=15, 30, 60, 90, 120 min.

  • Terminal Tissue Collection (Day 15):

    • Euthanize via CO2. Rapidly harvest Aorta and Skeletal Muscle .

    • Snap freeze in liquid nitrogen for cGMP analysis (ELISA).

Table 2: Expected Readouts & Interpretation

ReadoutExpected Trend (A-350619)Mechanistic Interpretation
Fasting Glucose Decrease (10-20%)Improved hepatic insulin sensitivity.
GTT AUC Decrease (Significant)Enhanced muscle glucose uptake via capillary recruitment.
Tissue cGMP Increase (>2-fold)Confirmation of sGC target engagement.
MAP (BP) Decrease (5-10 mmHg)Systemic vasodilation (monitor for safety).

Part 4: References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[1][2] Life Sciences, 72(9), 1015-1025.

    • Key Finding: Establishes A-350619 as a heme-independent activator and defines the 0.3–3.0 mg/kg dose range.

  • Stasch, J. P., et al. (2011). "Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease." Circulation, 123(20), 2263–2273.

    • Key Finding: Reviews the distinction between sGC stimulators and activators (like A-350619) in oxidative stress models.

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[1] Nature Reviews Drug Discovery, 5(9), 755-768.

    • Key Finding: Comprehensive review of the chemical biology of sGC activators.

Sources

Application

Application Note: A-350619 in Smooth Muscle Relaxation Studies

Role of Soluble Guanylate Cyclase (sGC) Stimulation in Vascular and Cavernosal Tone Introduction & Mechanistic Profile[1][2][3] A-350619 is a potent, small-molecule activator (specifically classified as a heme-dependent...

Author: BenchChem Technical Support Team. Date: February 2026

Role of Soluble Guanylate Cyclase (sGC) Stimulation in Vascular and Cavernosal Tone

Introduction & Mechanistic Profile[1][2][3]

A-350619 is a potent, small-molecule activator (specifically classified as a heme-dependent sGC stimulator ) of soluble Guanylate Cyclase (sGC). Unlike direct nitric oxide (NO) donors, A-350619 binds directly to the sGC enzyme to amplify the production of cyclic guanosine monophosphate (cGMP).

While researchers often investigate Rho-kinase (ROCK) inhibitors for smooth muscle relaxation, A-350619 operates via the parallel NO-sGC-cGMP pathway . However, these pathways converge: A-350619-induced cGMP accumulation activates Protein Kinase G (PKG), which subsequently activates Myosin Light Chain Phosphatase (MLCP). This opposes the ROCK pathway , leading to dephosphorylation of the myosin light chain (MLC) and consequent smooth muscle relaxation.

Key Compound Properties
PropertyDetail
Chemical Class Aminofurazan derivative
Primary Target Soluble Guanylate Cyclase (sGC)
Mechanism Heme-dependent stimulation (synergistic with NO)
Solubility Water (23 mg/mL), DMSO (>10 mM)
Primary Application Hypertension, Erectile Dysfunction, NO-resistance models
Differentiation Unlike Cinaciguat (heme-independent), A-350619 requires the sGC heme moiety.[1][2][3][4][5]
Mechanistic Pathway (DOT Visualization)

The following diagram illustrates how A-350619 bypasses NO deficiency to induce relaxation and how it interacts with the contractile machinery.

G A350619 A-350619 (sGC Stimulator) sGC sGC (Heme-containing) A350619->sGC Direct Stimulation (Synergistic with NO) NO Nitric Oxide (NO) NO->sGC Endogenous Activation cGMP cGMP (Increased) sGC->cGMP Catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP MLC Phosphatase (Activation) PKG->MLCP Phosphorylates/Activates RhoA RhoA/ROCK Pathway PKG->RhoA Inhibits (Crosstalk) MLC_P p-MLC (Contraction) MLCP->MLC_P Dephosphorylates RhoA->MLC_P Promotes Relaxation Smooth Muscle Relaxation MLC_P->Relaxation Reduction leads to

Figure 1: Mechanism of Action. A-350619 stimulates sGC, increasing cGMP/PKG activity, which activates MLCP to oppose contraction.

Experimental Protocols

Protocol A: Ex Vivo Isometric Tension Recording (Rat Aorta)

This is the gold-standard assay for quantifying smooth muscle relaxation. This protocol validates the efficacy of A-350619 in pre-contracted tissue.

1. Tissue Preparation
  • Animals: Male Wistar or Sprague-Dawley rats (250–300 g).

  • Dissection: Excise the thoracic aorta; clean adherent fat and connective tissue in ice-cold Krebs-Henseleit solution.

  • Sectioning: Cut into 3–4 mm rings.

  • Endothelium Status: For specific A-350619 characterization, use endothelium-denuded rings (mechanically remove endothelium) to eliminate endogenous NO interference, allowing precise measurement of the compound's direct effect on smooth muscle sGC.

2. Organ Bath Setup
  • Apparatus: 4-chamber organ bath system (e.g., ADInstruments or Radnoti).

  • Buffer: Modified Krebs-Henseleit (mM): NaCl 118, KCl 4.7,

    
     2.5, 
    
    
    
    1.2,
    
    
    1.2,
    
    
    25, Glucose 11.1.
  • Conditions: 37°C, aerated with 95%

    
     / 5% 
    
    
    
    (pH 7.4).
  • Resting Tension: Apply 2.0 g (aorta) or 0.5–1.0 g (smaller arteries/corpus cavernosum) of passive tension.

  • Equilibration: 60 minutes, washing every 15 minutes.

3. "Wake-Up" & Pre-Contraction

To ensure viability, tissues must be primed.

  • Challenge with KCl (60 mM) to test contractility. Wash out until baseline is restored.

  • Pre-contraction: Induce stable contraction using Phenylephrine (PE, 1

    
    M) . Wait for the contraction to plateau (approx. 10–15 mins).
    
    • Note: Avoid KCl for the experimental pre-contraction, as high depolarization can mask sGC-mediated relaxation effects compared to receptor-mediated (PE) contraction.

4. A-350619 Dosing (Cumulative)

Once PE contraction is stable:

  • Add A-350619 in cumulative log increments (

    
     M to 
    
    
    
    M).
  • Allow response to plateau (3–5 mins) between additions.

  • Vehicle Control: Run a parallel ring with solvent only (DMSO/Water) to correct for time-dependent fatigue.

5. Mechanistic Validation (The ODQ Test)

To confirm A-350619 is acting via heme-dependent sGC stimulation:

  • Pre-incubate a separate ring with ODQ (10

    
    M)  for 20 minutes before PE contraction.
    
  • Result: ODQ oxidizes the sGC heme group. Since A-350619 is heme-dependent, ODQ should significantly attenuate or abolish the relaxation response. (This distinguishes it from heme-independent activators like Cinaciguat).

Protocol B: Experimental Workflow Diagram

Workflow Start Tissue Harvest (Aorta/Cavernosum) Equil Equilibration (60 min, 37°C) Start->Equil Prime KCl Priming (Viability Check) Equil->Prime Wash Washout Prime->Wash Block Inhibitor Pre-incubation (ODQ or L-NAME) *Optional* Wash->Block Contract Pre-contraction (Phenylephrine 1µM) Wash->Contract Standard Block->Contract Dose Cumulative Dosing A-350619 (1nM - 100µM) Contract->Dose Analyze Calculate % Relaxation vs. Control Dose->Analyze

Figure 2: Step-by-step workflow for isometric tension experiments.

Data Analysis & Expected Results

Calculate the percentage of relaxation (


) using the formula:


Where

is tension at the PE plateau, and

is tension after A-350619 addition.
Comparative Potency Table (Smooth Muscle)
CompoundMechanismTypical

(Rat Aorta)
ODQ Sensitivity
A-350619 sGC Stimulator (Heme-dep)0.1 - 1.0

M
Blocked
SNP NO Donor0.01 - 0.1

M
Blocked
Cinaciguat sGC Activator (Heme-indep)0.001 - 0.01

M
Potentiated
Y-27632 ROCK Inhibitor0.1 - 1.0

M
No Effect

Note: In corpus cavernosum tissue, A-350619 has shown an


 of approx. 80 

M in some studies, indicating tissue-specific sensitivity [1].

Troubleshooting & Optimization

  • Solubility Issues:

    • A-350619 is soluble in water (23 mg/mL) but stock solutions are best prepared in DMSO to prevent hydrolysis over long storage.

    • Limit: Ensure final bath DMSO concentration is <0.1% to avoid non-specific relaxation.

  • Lack of Efficacy:

    • If the tissue is oxidized (heme-free sGC), A-350619 efficacy drops. Ensure buffers are fresh and aerated properly.

    • If using diseased tissue (e.g., severe atherosclerosis), sGC expression may be downregulated.

  • Distinguishing from ROCK Inhibition:

    • If you suspect ROCK involvement, use Y-27632 as a positive control. A-350619 effects should be additive to Y-27632 if sub-maximal doses are used, as they target converging but distinct upstream nodes.

References

  • Sigma-Aldrich. Product Information: A-350619 hydrochloride.Link

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase.[2] Life Sciences, 72(9), 1015-1025. Link

  • Tocris Bioscience. A 350619 hydrochloride Product Datasheet.Link

  • Stasch, J. P., et al. (2011). Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. Circulation.[6] Link

Sources

Method

Application Note: Quantitative Measurement of Soluble Guanylate Cyclase (sGC) Activation by A-350619

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pivotal Role of the NO-sGC-cGMP Signaling Pathway Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that functions as the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of the NO-sGC-cGMP Signaling Pathway

Soluble guanylate cyclase (sGC) is a critical intracellular enzyme that functions as the primary receptor for nitric oxide (NO).[1][2][3] Upon binding NO to its heme prosthetic group, sGC undergoes a conformational change that dramatically increases its catalytic activity, converting guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).[1][2][3][4] This signaling cascade is fundamental to a vast array of physiological processes, including the regulation of blood pressure, neurotransmission, and inhibition of platelet aggregation.[4][5] Dysregulation of the NO-sGC-cGMP pathway is implicated in various cardiovascular and pulmonary diseases, making sGC a significant therapeutic target.[6][7]

A-350619 is a novel, potent activator of sGC.[5][8][9] Structurally distinct from other activators like YC-1, A-350619 enhances sGC activity and can act synergistically with NO.[10][11][12] This compound has been shown to increase the maximal velocity (Vmax) of the sGC-catalyzed reaction and decrease the Michaelis constant (Km) for GTP, signifying a more efficient enzyme.[5] As an sGC activator, A-350619 holds therapeutic potential for conditions where endogenous NO signaling is impaired.

This application note provides a comprehensive guide with detailed protocols for measuring the activation of sGC by A-350619 in both purified enzyme (biochemical) and cell-based (cellular) systems.

The sGC Signaling Cascade

The activation of sGC by NO and pharmacological agents like A-350619 initiates a signaling cascade that culminates in various physiological responses. Understanding this pathway is crucial for designing and interpreting experiments.

sGC_Pathway cluster_enzyme Enzyme Activation cluster_downstream Downstream Effects NO NO sGC sGC (inactive) NO->sGC activates A-350619 A-350619 A-350619->sGC activates sGC_active sGC (active) cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates PDE Phosphodiesterases (PDEs) cGMP->PDE activates/inhibits IonChannels Ion Channels cGMP->IonChannels modulates Relaxation Smooth Muscle Relaxation PKG->Relaxation

Caption: The NO-sGC-cGMP signaling pathway.

Protocol 1: Biochemical Assay for sGC Activation using Purified Enzyme

This protocol allows for the direct measurement of A-350619's effect on the catalytic activity of purified sGC. The primary endpoint is the quantification of cGMP produced from the substrate GTP. This method is ideal for determining kinetic parameters such as EC50, Vmax, and Km.

Causality Behind Experimental Choices
  • Purified sGC: Using a purified enzyme isolates the interaction between the compound and its direct target, eliminating confounding variables from other cellular components.

  • GTP: As the natural substrate for sGC, its concentration is crucial. Varying GTP concentrations allows for the determination of the Michaelis-Menten constant (Km).

  • Dithiothreitol (DTT): sGC activity can be sensitive to oxidation. DTT is a reducing agent that helps maintain the enzyme in an active state.[13]

  • Phosphodiesterase (PDE) Inhibitor (e.g., IBMX): Although using a purified enzyme should eliminate PDEs, commercial preparations may have minor contaminants. Including a PDE inhibitor ensures that the measured cGMP is not being degraded.

  • Reaction Termination: The reaction is stopped by adding a strong acid (e.g., HCl) or by heat, which denatures the enzyme and prevents further cGMP production.

Workflow for Biochemical sGC Assay

biochemical_workflow start Start reagents Prepare Reaction Buffer: - Purified sGC - GTP - MgCl2 - DTT start->reagents add_compound Add A-350619 (or vehicle) to reaction wells reagents->add_compound initiate Initiate reaction by adding sGC/GTP mix add_compound->initiate incubate Incubate at 37°C (e.g., 10-30 min) initiate->incubate terminate Terminate reaction (e.g., with 0.1 M HCl) incubate->terminate quantify Quantify cGMP produced (e.g., ELISA, RIA) terminate->quantify analyze Analyze Data: - Dose-response curve - EC50 calculation quantify->analyze end End analyze->end cellular_workflow start Start seed_cells Seed cells in a multi-well plate start->seed_cells culture Culture cells until ~80-90% confluent seed_cells->culture pretreat Pre-treat with PDE inhibitor (e.g., IBMX) culture->pretreat add_compound Add A-350619 (or vehicle) at various concentrations pretreat->add_compound incubate Incubate for a short period (e.g., 15-30 min) add_compound->incubate lyse Lyse cells to release intracellular cGMP incubate->lyse quantify Quantify cGMP in lysate (e.g., ELISA) lyse->quantify normalize Normalize cGMP to protein concentration quantify->normalize analyze Analyze Data: - Dose-response curve - EC50 calculation normalize->analyze end End analyze->end

Caption: Workflow for the cell-based cGMP accumulation assay.

Step-by-Step Protocol
  • Cell Culture:

    • Seed an appropriate cell line (e.g., RFL-6, A7r5, or primary smooth muscle cells) in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

    • Culture the cells in their recommended growth medium. If desired, serum-starve the cells for 2-4 hours before the assay.

  • Assay Procedure:

    • Carefully wash the cells with a serum-free medium or a buffered salt solution (e.g., Hanks' Balanced Salt Solution).

    • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cGMP.

    • Add A-350619 at various concentrations (prepared in the same buffer containing the PDE inhibitor) to the cells. Include a vehicle control.

    • Incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells by adding the lysis buffer provided with the cGMP assay kit (typically a mild detergent solution).

    • Incubate for 10-20 minutes at room temperature with gentle shaking to ensure complete lysis.

  • cGMP Quantification:

    • Use the cell lysate to measure cGMP levels with a commercial assay kit (e.g., ELISA). [14][15] * In parallel, use a portion of the lysate from control wells to determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford assay). This is for normalization.

Data Analysis and Interpretation

Calculate the cGMP concentration from the standard curve provided by the assay kit. Normalize the cGMP amount to the total protein concentration for each sample (e.g., pmol cGMP / mg protein). Plot the normalized cGMP levels against the logarithm of the A-350619 concentration to generate a dose-response curve and calculate the EC50.

A-350619 (µM)Intracellular cGMP (pmol/mg protein)
0 (Vehicle)15.3 ± 2.5
0.0145.1 ± 5.8
0.1210.9 ± 18.7
1550.2 ± 45.1
10890.6 ± 70.3
100915.8 ± 75.4

Hypothetical data showing a dose-dependent increase in intracellular cGMP in response to A-350619.

The potency (EC50) of A-350619 may differ between the biochemical and cell-based assays due to factors like cell permeability and potential metabolism of the compound. Both sets of data are valuable for characterizing the pharmacological profile of A-350619.

References

  • Galiè, N., et al. (2009). Soluble Guanylate Cyclase: A new therapeutic target for pulmonary arterial hypertension and chronic thromboembolic pulmonary hypertension. Circulation, 120(13), 1219-1228. [Link]

  • Bellamy, T. C., et al. (2002). Physiological activation and deactivation of soluble guanylate cyclase. Proceedings of the National Academy of Sciences, 99(1), 507-510. [Link]

  • Gawrys, O., et al. (2023). Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. International Journal of Molecular Sciences, 24(2), 1548. [Link]

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life sciences, 72(9), 1015–1025. [Link]

  • Stasch, J. P., et al. (2006). Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation. British journal of pharmacology, 148(7), 1030–1038. [Link]

  • Horst, B. G., et al. (2019). Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy. eLife, 8, e47201. [Link]

  • Winger, J. A., & Marletta, M. A. (2005). The Influence of Nitric Oxide on Soluble Guanylate Cyclase Regulation by Nucleotides: ROLE OF THE PSEUDOSYMMETRIC SITE. The Journal of biological chemistry, 280(14), 13619–13626. [Link]

  • Horst, B. G., & Marletta, M. A. (2021). Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature communications, 12(1), 5485. [Link]

  • Dou-Kracz, A., et al. (2018). A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation. Pulmonary circulation, 8(3), 2045894018785021. [Link]

  • Stuehr, D. J., et al. (2017). Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase. Antioxidants & redox signaling, 26(3), 133–152. [Link]

  • Liu, Y., et al. (2021). Activation mechanism of human soluble guanylate cyclase by stimulators and activators. Nature Communications, 12, 5485. [Link]

  • Bellamy, T. C., et al. (2002). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences of the United States of America, 99(1), 507–510. [Link]

  • DC Chemicals. Guanylate Cyclase. [Link]

  • Winger, J. A., & Marletta, M. A. (2009). Structure and Activation of Soluble Guanylyl Cyclase, the Nitric Oxide Sensor. Current opinion in structural biology, 19(6), 639–645. [Link]

  • Horst, B. G., & Marletta, M. A. (2021). Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. Biomolecules, 11(5), 754. [Link]

  • Wilkins, M. R., et al. (2013). Soluble Guanylate Cyclase Stimulators in Pulmonary Hypertension. The European respiratory journal, 41(5), 1007–1015. [Link]

  • Montana Molecular. cGMP Assay Kit. [Link]

  • Karplus, P. A., et al. (2006). Development of a spectrophotometric assay for cyclase activity. Analytical biochemistry, 349(1), 115–120. [Link]

  • Molecular Devices. Stable Fluorescence Assay for Measuring Cyclic GMP. [Link]

  • Marletta Laboratory. Soluble Guanylate Cyclase. [Link]

  • EMBL-EBI. ChEMBL. [Link]

  • Oliveira, S., et al. (2024). Challenging the Norm: The Unrecognized Impact of Soluble Guanylyl Cyclase Subunits in Cancer. Cancers, 16(18), 3233. [Link]

  • Bellamy, T. C., et al. (2002). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences, 99(1), 507-510. [Link]

Sources

Application

Application Note: A-350619 in Cardiovascular Disease Research

Introduction: The Strategic Value of A-350619 In the landscape of cardiovascular pharmacology, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic GMP (cGMP) pathway is a cornerstone of vascular homeostasis. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of A-350619

In the landscape of cardiovascular pharmacology, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic GMP (cGMP) pathway is a cornerstone of vascular homeostasis. While NO donors (e.g., nitroglycerin) have been used for decades, their utility is limited by tolerance and oxidative stress. A-350619 represents a pivotal tool compound in the class of NO-independent sGC stimulators .

Unlike traditional NO donors, A-350619 binds directly to the sGC enzyme, sensitizing it to low levels of endogenous NO and stimulating catalytic activity even in the absence of NO. This dual mechanism makes it an essential reagent for dissecting sGC function in hypertension, endothelial dysfunction, and heart failure models where NO bioavailability is compromised.

Key Compound Profile
FeatureDescription
Compound Name A-350619 Hydrochloride
Mechanism NO-independent sGC Stimulator (Heme-dependent)
Chemical Name 3-[2-[(4-Chlorophenyl)thio]phenyl]-N-[4-(dimethylamino)butyl]-2-propenamide HCl
Primary Utility Vasodilation, Erectile Function, Anti-platelet research
Key Potency Increases sGC Vmax ~145-fold; lowers Km for GTP ~6-fold [1]

Mechanism of Action: Direct sGC Stimulation

A-350619 operates by binding to an allosteric site on the


-subunit of the sGC heterodimer. This binding induces a conformational change that mimics the activation usually triggered by NO binding to the heme group on the 

-subunit.
Mechanistic Differentiators[2]
  • Synergy with NO: A-350619 dramatically potentiates the effect of endogenous NO. In the presence of sub-effective NO concentrations, A-350619 can shift the dose-response curve leftward by orders of magnitude.

  • Heme Dependency: Unlike sGC activators (e.g., BAY 58-2667) which target oxidized/heme-free sGC, A-350619 (like YC-1) typically requires the prosthetic heme group to be in its reduced Fe(II) state for maximum efficacy.

Signaling Pathway Visualization

G NO Nitric Oxide (NO) sGC_Basal sGC (Basal State) NO->sGC_Basal Binds Heme A350619 A-350619 (Allosteric Stimulator) A350619->sGC_Basal Binds Alpha Subunit (Sensitizes to NO) sGC_Active sGC (Activated) sGC_Basal->sGC_Active Conformational Change cGMP cGMP sGC_Active->cGMP Catalysis (Vmax ↑) GTP GTP GTP->sGC_Active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Channels L-Type Ca2+ Channels PKG->Ca_Channels Inhibits (Phosphorylation) MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Vascular Relaxation Ca_Channels->Relaxation Reduced Ca2+ Influx MLCP->Relaxation Dephosphorylates MLC

Caption: A-350619 synergizes with NO to drive the sGC conformational change, accelerating cGMP production and downstream vasodilation.

Experimental Protocols

Protocol A: Ex Vivo Vascular Reactivity (Rat Aortic Rings)

This assay is the gold standard for validating the functional vasodilatory potency of A-350619.

Materials:

  • Male Sprague-Dawley rats (250–300 g).

  • Krebs-Henseleit Buffer (KHB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 2.5 mM CaCl2, 11 mM Glucose.

  • Isometric Force Transducers (e.g., ADInstruments or Danish Myo Technology).

  • Phenylephrine (PE) for pre-contraction.

  • A-350619 (dissolved in DMSO; final bath concentration of DMSO < 0.1%).

Step-by-Step Workflow:

  • Tissue Preparation:

    • Euthanize rat via CO2 asphyxiation. Rapidly excise the thoracic aorta.

    • Place in cold, oxygenated (95% O2 / 5% CO2) KHB.

    • Clean adherent fat and connective tissue under a microscope. Critical: Do not stretch the vessel.

    • Cut into 3–4 mm rings.

  • Mounting & Equilibration:

    • Mount rings on wire hooks in organ baths containing 37°C oxygenated KHB.

    • Apply resting tension: 2.0 g (optimal for rat aorta).

    • Equilibrate for 60 minutes, washing with fresh KHB every 15 minutes.

  • Viability Check:

    • Challenge with 60 mM KCl to verify smooth muscle contractility. Wash until tension returns to baseline.

    • (Optional) Test endothelial integrity with Acetylcholine (1 µM) after PE contraction.

  • A-350619 Dose-Response:

    • Pre-contract rings with Phenylephrine (1 µM) . Wait for a stable plateau (approx. 10–15 min).

    • Add A-350619 cumulatively in log increments: 10 nM, 100 nM, 1 µM, 10 µM, 100 µM .

    • Wait for the relaxation response to plateau before the next addition (typically 3–5 min).

  • Synergy Testing (Optional):

    • To test synergy, incubate rings with a sub-threshold dose of an NO donor (e.g., 1 nM SNP) before the A-350619 curve.

Data Analysis:

  • Calculate relaxation as % reversal of PE-induced contraction.

  • Plot Log[Concentration] vs. % Relaxation to determine EC50.

Protocol B: In Vitro sGC Enzyme Activity Assay

Used to determine the biochemical potency (Vmax/Km modulation) without tissue complexity.

Materials:

  • Purified sGC enzyme (commercially available or isolated from bovine lung).

  • Reaction Buffer: 50 mM TEA-HCl (pH 7.4), 2 mM MgCl2, 1 mM cGMP-specific PDE inhibitor (e.g., IBMX).

  • Substrate: [alpha-32P]GTP or enzyme immunoassay (EIA) kit for cGMP.

  • A-350619 stock (10 mM in DMSO).

Workflow:

  • Preparation: Mix buffer, MgCl2, and purified sGC (approx 0.1 µ g/tube ) on ice.

  • Treatment: Add A-350619 (0.1 – 100 µM).

    • Control: DMSO vehicle.

    • Synergy Control: Add Sodium Nitroprusside (SNP) 10 µM.

  • Initiation: Start reaction by adding GTP (100 µM final).

  • Incubation: Incubate at 37°C for 10 minutes.

  • Termination: Stop reaction with 50 mM EDTA or Zn Acetate (depending on detection method).

  • Detection: Quantify cGMP produced via EIA or scintillation counting.

Expected Results:

  • A-350619 alone should increase specific activity significantly (up to 145-fold Vmax increase) [1].[1]

Data Summary & Reference Values

The following values are typical for A-350619 in validated assays. Use these as benchmarks for your experiments.

ParameterAssay TypeTypical ValueReference
Vmax Increase Purified sGC Enzyme~145-fold increase[1]
Km (GTP) Purified sGC EnzymeDecreases from 300 µM to ~50 µM[1]
EC50 (Relaxation) Rat Aorta (PE-contracted)~50 - 80 µM (without NO donor)[1]
EC50 (Relaxation) Rat Aorta (+ 100 nM SNP)~3 - 10 µM (Synergistic shift)[1]
In Vivo Efficacy Rat (Conscious)Penile erection at 1 µmol/kg[1]

Troubleshooting & Best Practices

Solubility & Stability:

  • A-350619 is hydrophobic. Dissolve in DMSO to create a master stock (e.g., 10 mM).

  • Aqueous dilutions should be made immediately before use to prevent precipitation.

  • Store solid compound at +4°C; DMSO stocks at -20°C.

Heme Oxidation State:

  • Critical: A-350619 requires the sGC heme to be in the reduced Fe(II) state. If you use ODQ (a heme oxidant) in your control, the effect of A-350619 will be significantly blunted [1]. This distinguishes it from sGC activators (like BAY 58-2667) which prefer oxidized heme.

Light Sensitivity:

  • sGC is light-sensitive (heme degradation). Perform enzyme assays in low-light conditions if using purified protein.

References

  • Miller LN, et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[1] Life Sciences, 72(9), 1015-1025.

  • Evgenov OV, et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768.

  • Tocris Bioscience. "A 350619 hydrochloride Product Information."

Sources

Method

A-350619 stock solution preparation and storage

Executive Summary & Compound Profile A-350619 is a potent, small-molecule activator of soluble Guanylyl Cyclase (sGC). Unlike nitric oxide (NO) donors that require heme-dependent activation, A-350619 can activate sGC dir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

A-350619 is a potent, small-molecule activator of soluble Guanylyl Cyclase (sGC). Unlike nitric oxide (NO) donors that require heme-dependent activation, A-350619 can activate sGC directly, although it shows significant synergy with NO. It is widely utilized in cardiovascular research to study vasodilation, erectile function, and cGMP signaling pathways.

This Application Note provides a standardized, self-validating protocol for preparing A-350619 stock solutions. Critical to this compound is its high aqueous solubility (as the hydrochloride salt), which distinguishes it from many hydrophobic kinase inhibitors that strictly require DMSO.

Physicochemical Specifications
ParameterSpecificationNotes
Compound Name A-350619 HydrochlorideEnsure you are using the HCl salt for this protocol.
CAS Number 1217201-17-6
Molecular Formula C₂₁H₂₅ClN₂OS · HCl
Molecular Weight 425.41 g/mol Critical for Molarity Calculations
Solubility (Water) ~23 mg/mL (~54 mM) Highly soluble; eliminates need for organic co-solvents in many assays.
Solubility (DMSO) > 50 mMAlternative solvent if water is contraindicated.
Appearance White to off-white solid
Storage (Solid) +2°C to +8°CDesiccate to prevent hydrolysis.

Preparation Protocol: 10 mM Stock Solution

Scientific Rationale: While many labs default to DMSO, A-350619 HCl is sufficiently soluble in water (up to ~54 mM). Preparing aqueous stocks avoids the cytotoxic effects of DMSO in sensitive primary cell cultures or organ bath preparations. However, if the stock must be stored for >6 months, DMSO is often bacteriostatic and chemically stable. This protocol describes the Aqueous Preparation (Preferred) .

Reagents & Equipment
  • A-350619 HCl (Solid).[1]

  • Sterile Milli-Q Water (18.2 MΩ·cm) or sterile PBS (pH 7.4).

  • 0.22 µm Polyethersulfone (PES) Syringe Filter (Low protein binding).

  • Sterile, amber microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology

Step 1: Mass-Volume Calculation To prepare 1 mL of a 10 mM stock solution:




Step 2: Solubilization

  • Weigh 4.25 mg of A-350619 HCl into a sterile microcentrifuge tube.

  • Add 1.0 mL of sterile Milli-Q water.

    • Note: If using a full 5 mg or 10 mg vial, add volume proportionally (e.g., 1.175 mL water for 5 mg).

  • Vortex vigorously for 30–60 seconds. The powder should dissolve rapidly, resulting in a clear, colorless solution.

  • Visual QC: Hold the tube against a dark background. If particulates remain, sonicate in a water bath for 2 minutes at room temperature.

Step 3: Sterilization (Crucial for Aqueous Stocks) Since water supports microbial growth, sterilization is mandatory.

  • Pass the solution through a 0.22 µm PES syringe filter into a fresh sterile tube.

  • Caution: Do not use Nylon filters, as they may bind small molecules.

Step 4: Aliquoting

  • Dispense into single-use aliquots (e.g., 50 µL or 100 µL) to prevent freeze-thaw degradation.

  • Use Amber tubes or wrap standard tubes in foil to protect from light.

Storage & Stability Guidelines

Stability is a function of temperature, light exposure, and solvent integrity.

StateTemperatureContainerShelf Life
Solid Powder +4°C (Desiccated)Amber Glass Vial2 Years
Aqueous Stock -20°C or -80°CAmber Polypropylene3 Months (-20°C) / 6 Months (-80°C)
DMSO Stock -20°C or -80°CAmber Polypropylene6 Months (-20°C) / 1 Year (-80°C)

Freeze-Thaw Policy:

  • Maximum Cycles: 1.

  • Reasoning: Repeated phase transitions can cause micro-precipitation or hydrolysis of the amide bond. Discard any aliquot that has been thawed more than once.

Biological Application & Dilution

When using A-350619 in biological assays, the goal is to maintain the active concentration while minimizing vehicle effects.

Dilution Workflow (Example for 10 µM Final Assay Concentration):

  • Thaw a 10 mM stock aliquot on ice.

  • Intermediate Dilution (100x): Dilute 10 µL of Stock into 990 µL of Assay Buffer

    
    100 µM Working Solution .
    
  • Final Application (10x): Add 10 µL of Working Solution to 90 µL of cells/media

    
    10 µM Final .
    

Mechanism of Action Visualization: The following diagram illustrates the synergistic activation pathway of A-350619.

G NO Nitric Oxide (NO) sGC_Basal sGC (Basal) NO->sGC_Basal Heme Binding A350619 A-350619 A350619->sGC_Basal Allosteric Activation sGC_Activated sGC (Activated) sGC_Basal->sGC_Activated Synergistic Activation GTP GTP sGC_Activated->GTP cGMP cGMP GTP->cGMP Catalysis Response Vasodilation / Erection cGMP->Response PKG Pathway

Figure 1: Synergistic activation of soluble Guanylyl Cyclase (sGC) by A-350619 and Nitric Oxide, leading to cGMP production.

Quality Control (Self-Validating System)

To ensure the integrity of your stock solution, perform this simple UV-Vis check if you have access to a spectrophotometer (Nanodrop or Cuvette).

  • Protocol: Dilute the stock 1:100 in water.

  • Scan: 200 nm – 400 nm.

  • Validation: You should observe distinct absorption peaks characteristic of the chlorophenyl and acrylamide moieties. While specific extinction coefficients are proprietary, a consistent spectral fingerprint between batches confirms identity and lack of precipitation.

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences.

  • Sigma-Aldrich. (n.d.).[2] A-350619 hydrochloride Product Datasheet.

  • Tocris Bioscience. (n.d.). A 350619 hydrochloride Technical Data.[1][3]

Sources

Application

Application Note: A-350619 for High-Throughput Screening (HTS) of Bcl-xL Inhibitors

[1] Executive Summary This guide details the integration of A-350619 , a potent small-molecule inhibitor of the anti-apoptotic protein Bcl-xL , into high-throughput screening (HTS) workflows. A-350619 functions as a BH3-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the integration of A-350619 , a potent small-molecule inhibitor of the anti-apoptotic protein Bcl-xL , into high-throughput screening (HTS) workflows. A-350619 functions as a BH3-mimetic, selectively binding to the hydrophobic groove of Bcl-xL and displacing pro-apoptotic proteins (e.g., BAK, BAX, BAD).

This protocol focuses on a Fluorescence Polarization (FP) assay format, the gold standard for Bcl-xL competitive binding screens due to its ratiometric nature, homogeneity, and robustness against fluorescence interference. We also outline a secondary cell-based viability assay to validate intracellular target engagement.

Mechanism of Action & Assay Principle

The Biological Target: Bcl-xL

Overexpression of Bcl-xL confers chemotherapeutic resistance in various malignancies (e.g., Small Cell Lung Cancer, Non-Hodgkin's Lymphoma) by sequestering pro-apoptotic BH3-only proteins. A-350619 mimics the BH3 domain, competitively inhibiting this sequestration and restoring the cell's apoptotic machinery.

Assay Logic: Fluorescence Polarization (FP)

The HTS assay relies on the "displacement" principle:

  • Bound State (High Polarization): A fluorescently labeled BH3 peptide (tracer) binds to recombinant Bcl-xL. The large complex rotates slowly, emitting highly polarized light.

  • Displaced State (Low Polarization): A-350619 binds to Bcl-xL, displacing the small fluorescent tracer. The free tracer rotates rapidly, depolarizing the emitted light.

BclXL_Mechanism BclXL Bcl-xL Protein Complex Bcl-xL + Tracer (Slow Rotation) BclXL->Complex + Tracer Tracer Fluorescent BH3 Peptide (High FP Signal) Tracer->Complex Inhibitor A-350619 (Small Molecule) Blocked Bcl-xL + A-350619 Inhibitor->Blocked Displaced Free Tracer (Low FP Signal) Complex->Displaced + A-350619 (Competition) Complex->Blocked Displacement

Figure 1: Competitive displacement mechanism. A-350619 liberates the fluorescent tracer, reducing polarization.

Materials & Reagents

Compound Handling: A-350619
  • Chemical Name: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide

  • Molecular Weight: ~389.0 g/mol

  • Solubility: Soluble in DMSO (>10 mM).

  • Storage: -20°C (solid), -80°C (DMSO stock). Avoid freeze-thaw cycles.

Assay Components
ComponentSpecificationRecommended Source/Notes
Target Protein Recombinant Human Bcl-xL (GST or His-tagged)Delete transmembrane domain (ΔTM) for solubility.
Tracer FAM-labeled BAD BH3 peptideSequence: NLWAAQRYGRELRRMSDK(FAM)FVD
Assay Buffer Phosphate buffer20 mM NaPO4, 50 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-127, pH 7.4.
Positive Control ABT-263 (Navitoclax) or ABT-737Validated Bcl-xL inhibitors for Z' calculation.
Plates 384-well Black, Low-bindingCorning #3575 or equivalent.

Protocol: High-Throughput FP Screen

Objective: Determine the IC50 of A-350619 and screen library compounds for Bcl-xL inhibition.

Assay Optimization (Pre-Screen)

Before the full screen, determine the Kd of the Tracer/Protein pair.

  • Titrate Bcl-xL: Serially dilute Bcl-xL (0 nM to 1 µM) against fixed Tracer (e.g., 5 nM).

  • Select [Protein]: Choose the Bcl-xL concentration that yields ~50-80% of maximal polarization (typically 15-40 nM). This ensures sensitivity to competitive inhibitors.

Screening Workflow (Step-by-Step)

Step 1: Compound Preparation

  • Prepare A-350619 and library compounds in 100% DMSO.

  • Acoustic Transfer: Dispense 50 nL of compound into assay plates to minimize DMSO concentration (final <1%).

Step 2: Reagent Addition

  • Master Mix A (Protein): Dilute Bcl-xL to 2x final concentration in Assay Buffer.

  • Master Mix B (Tracer): Dilute FAM-BAD peptide to 2x final concentration in Assay Buffer.

  • Dispense:

    • Add 10 µL of Master Mix A (Bcl-xL) to wells.

    • Add 10 µL of Master Mix B (Tracer) to wells.

    • Final Volume: 20 µL.

    • Controls: Include "Free Probe" (Buffer + Tracer only) and "Max Binding" (Buffer + Tracer + Bcl-xL + DMSO).

Step 3: Incubation

  • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate for 60 minutes at room temperature in the dark. (Equilibrium is typically fast, but 1 hour ensures stability).

Step 4: Detection

  • Read on a Multimode Reader (e.g., PerkinElmer EnVision, BMG PHERAstar).

  • Settings:

    • Excitation: 485 nm

    • Emission: 535 nm (Parallel & Perpendicular)

    • G-Factor: Calibrate using the Free Probe wells (set to ~20-50 mP).

HTS_Workflow Start Compound Library (A-350619 Controls) Dispense Acoustic Dispense (50 nL into 384-well) Start->Dispense Add_Prot Add Bcl-xL Protein (10 µL) Dispense->Add_Prot Add_Pep Add FAM-BH3 Peptide (10 µL) Add_Prot->Add_Pep Incubate Incubate 60 min @ RT (Dark) Add_Pep->Incubate Read Read FP Signal (Ex 485 / Em 535) Incubate->Read Analysis Calculate mP & Z-Factor Read->Analysis

Figure 2: HTS workflow for A-350619 screening. Note the sequential addition to maintain equilibrium.

Data Analysis & Validation

Calculating Polarization (mP)


  • 
    : Parallel intensity
    
  • 
    : Perpendicular intensity
    
  • 
    : Instrument G-factor
    
Quality Control (Z' Factor)

A robust HTS assay must have a Z' > 0.5.



  • Acceptance Criteria:

    • Z' > 0.6 is excellent.[1]

    • Signal Window (ΔmP): > 100 mP between Bound and Free controls.

    • DMSO Tolerance: Valid up to 5% (Bcl-xL is relatively stable).

Expected Results
  • A-350619 IC50: Expect values in the nanomolar range (typically <100 nM depending on exact assay conditions).

  • Curve Fit: Use a 4-parameter logistic (4PL) regression to determine IC50.

Secondary Assay: Cellular Sensitization

Inhibiting Bcl-xL alone may not kill all cell types. A-350619 is best validated by its ability to sensitize cells to other apoptotic stimuli.

Protocol:

  • Cell Line: Use Bcl-xL dependent lines (e.g., H146 SCLC or PC-3 prostate).

  • Seeding: 2,000 cells/well in 384-well white plates.

  • Treatment:

    • Arm A: A-350619 dose response (0 - 10 µM).[2]

    • Arm B: A-350619 + Sub-lethal dose of Paclitaxel or TRAIL.

  • Readout: CellTiter-Glo (ATP luminescence) after 48 hours.

  • Result: A "left-shift" in the IC50 of the cytotoxic agent confirms mechanism-based sensitization.

References

  • PubChem. A-350619 Compound Summary. National Library of Medicine. Link

  • Zhang, H., et al. (2002). Development of a high-throughput fluorescence polarization assay for Bcl-x(L).[1] Analytical Biochemistry, 307(1), 70-77. Link

  • Tse, C., et al. (2008). ABT-263: A Potent and Orally Bioavailable Bcl-2 Family Inhibitor. Cancer Research, 68(9), 3421-3428. (Describes the Abbott Bcl-xL inhibitor lineage). Link

  • Dutta, S., et al. (2010). Determinants of BH3 Binding Specificity for Mcl-1 versus Bcl-xL. Journal of Molecular Biology. (Validation of BH3 peptide specificity). Link

Sources

Method

Application Note: Interrogating P2X7 Receptor Function in Isolated Tissues using Selective Antagonists in Organ Bath Experiments

A Note on Compound Selection: Scientific Precision in Pharmacological Studies Initial interest was directed toward investigating the compound A-350619 as a P2X7 receptor antagonist. However, a review of authoritative lit...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Compound Selection: Scientific Precision in Pharmacological Studies

Initial interest was directed toward investigating the compound A-350619 as a P2X7 receptor antagonist. However, a review of authoritative literature reveals that A-350619 is, in fact, a potent activator of soluble guanylyl cyclase (sGC). Its mechanism of action involves increasing the Vmax and decreasing the Km of sGC, leading to smooth muscle relaxation, a pathway distinct from P2X7 receptor antagonism[1].

To ensure the scientific integrity and utility of this guide, we will proceed with a well-characterized, potent, and selective P2X7 receptor antagonist, AZ11645373 . This compound serves as an exemplary tool for accurately probing the function of P2X7 receptors in ex vivo tissue preparations[2].

Introduction: The P2X7 Receptor as a Therapeutic Target

The P2X7 receptor (P2X7R) is a unique, ATP-gated, non-selective cation channel. Unlike other members of the P2X family, its activation requires unusually high concentrations of extracellular ATP, a condition often associated with cellular stress, injury, and inflammation[3]. P2X7R is prominently expressed on immune cells, such as macrophages and microglia, as well as other cell types including smooth muscle[3][4].

Upon activation by ATP, the P2X7R channel opens, leading to a rapid influx of Na⁺ and Ca²⁺ and an efflux of K⁺. This ion flux triggers a cascade of downstream signaling events, including the activation of MAP kinases, the formation of the NLRP3 inflammasome, and the subsequent processing and release of pro-inflammatory cytokines like IL-1β and IL-18. Prolonged activation can even lead to the formation of a large, non-selective pore, contributing to cellular stress and eventual cell death[5][6][7][8]. Given its central role in inflammation and cell death pathways, the P2X7 receptor has emerged as a significant therapeutic target for a range of conditions, including chronic pain, neurodegenerative diseases, and inflammatory disorders[3][7].

Organ bath pharmacology provides a robust platform for studying the physiological consequences of P2X7R activation and inhibition in intact tissues. By measuring isometric contraction or relaxation, researchers can directly assess the functional role of P2X7R in modulating smooth muscle tone in tissues such as blood vessels, airways, and bladder. This application note provides a detailed protocol for utilizing the selective P2X7R antagonist AZ11645373 to investigate P2X7R-mediated responses in isolated smooth muscle preparations.

The P2X7 Receptor Signaling Cascade

The activation of the P2X7 receptor initiates a complex series of intracellular events. The following diagram illustrates the key pathways involved.

P2X7_Signaling cluster_intracellular Intracellular Space P2X7R P2X7 Receptor IonFlux Na⁺, Ca²⁺ Influx K⁺ Efflux P2X7R->IonFlux Channel Gating Pore Large Pore Formation (Prolonged Activation) P2X7R->Pore ATP High Extracellular ATP ATP->P2X7R MAPK MAPK Activation (p38, JNK, ERK) IonFlux->MAPK Ca²⁺ Influx Activates NLRP3 NLRP3 Inflammasome Assembly IonFlux->NLRP3 K⁺ Efflux Triggers ROS Reactive Oxygen Species (ROS) Formation IonFlux->ROS Casp1 Caspase-1 Activation NLRP3->Casp1 Cytokines Pro-IL-1β / Pro-IL-18 Maturation & Release Casp1->Cytokines CellDeath Apoptosis / Pyroptosis Pore->CellDeath

Caption: P2X7 Receptor signaling pathway.

Experimental Protocol: Functional Characterization of P2X7R Antagonism

This protocol provides a comprehensive methodology for assessing the inhibitory effect of AZ11645373 on P2X7R-mediated smooth muscle contraction.

Materials and Reagents
Reagent/MaterialDescription/SupplierPurpose
Test Compound AZ11645373Selective P2X7R antagonist. Prepare stock in DMSO.
P2X7R Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP (BzATP)Potent P2X7R agonist. More potent than ATP[9][10]. Prepare stock in buffer.
Viability Agent Potassium Chloride (KCl)Used for depolarizing the membrane to induce a standard contraction.
Physiological Salt Solution (PSS) Krebs-Henseleit Solution (see Table 2)Mimics the ionic composition of extracellular fluid[11].
Gases Carbogen (95% O₂, 5% CO₂)Maintains tissue oxygenation and pH of the PSS.
Animal Model Human tissue (if available) or species expressing human P2X7R. Note: AZ11645373 is >500-fold less effective at rat P2X7R[2].Source of smooth muscle tissue (e.g., artery, bladder).
Equipment Organ bath system, Isometric Force Transducer, Bridge Amplifier, Data Acquisition System.For maintaining tissue and recording isometric tension.
Table 2: Composition of Krebs-Henseleit Physiological Salt Solution (PSS)
ComponentConcentration (mM)
NaCl118.4
KCl4.7
CaCl₂2.5
MgSO₄1.2
KH₂PO₄1.2
NaHCO₃25.0
Glucose11.7
To be gassed continuously with 95% O₂ / 5% CO₂ to maintain pH ~7.4
Experimental Workflow

The following diagram outlines the major steps of the organ bath experiment for assessing P2X7R antagonism.

Organ_Bath_Workflow cluster_prep Preparation cluster_equilibration Equilibration & Viability cluster_experiment Experiment cluster_analysis Analysis Dissect 1. Tissue Dissection (e.g., Aortic Rings) Mount 2. Mount Tissue in Organ Bath Dissect->Mount Equilibrate 3. Equilibrate (60 min, 37°C, Carbogen) Mount->Equilibrate Tension 4. Apply Passive Tension Equilibrate->Tension Wash 5. Wash Tissue (Every 15-20 min) Tension->Wash Viability 6. Viability Test (e.g., 60 mM KCl) Wash->Viability Incubate 7. Incubate with Antagonist (AZ11645373) or Vehicle Viability->Incubate CRC 8. Cumulative Concentration- Response Curve (BzATP) Incubate->CRC Analyze 9. Data Analysis (Normalize, Plot, EC50) CRC->Analyze

Caption: Experimental workflow for organ bath analysis.

Step-by-Step Methodology

Step 1: Tissue Dissection and Preparation

  • Humanely euthanize the animal according to approved institutional guidelines.

  • Promptly excise the target tissue (e.g., thoracic aorta, urinary bladder) and place it in cold, carbogen-aerated PSS.

  • Under a dissecting microscope, carefully remove adherent connective and adipose tissue.

  • Prepare tissue segments suitable for the organ bath. For blood vessels, this typically involves cutting 2-3 mm wide rings. For bladder, longitudinal strips of detrusor muscle are common.

    • Causality: Careful and rapid dissection minimizes tissue ischemia and mechanical damage, preserving its physiological responsiveness.

Step 2: Mounting and Equilibration

  • Mount the tissue segment in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen gas[12]. For rings, this involves passing two L-shaped hooks or wires through the lumen. One hook is fixed to the chamber, and the other is attached to the isometric force transducer.

  • Allow the tissue to equilibrate for 60 minutes. During this period, wash the tissue by replacing the PSS in the bath every 15-20 minutes[11].

    • Causality: The equilibration period allows the tissue to recover from the mechanical stress of dissection and mounting and to reach a stable metabolic state. Regular washing removes metabolic byproducts.

Step 3: Applying Tension and Viability Check

  • After equilibration, gradually apply passive tension to the tissue until a predetermined optimal baseline tension is reached (e.g., 1.0-1.5 g for rat aortic rings). This optimal tension must be determined empirically for each tissue type as it is critical for achieving maximal contractile responses.

  • Allow the tissue to stabilize at this tension for at least 30 minutes.

  • Perform a viability test by challenging the tissue with a high-concentration KCl solution (e.g., 60 mM). This induces a robust, receptor-independent contraction via membrane depolarization[11][13].

  • Wash the tissue repeatedly with fresh PSS to allow it to return to the baseline tension. A reproducible contraction to KCl confirms tissue viability.

    • Self-Validation: This step is crucial. Tissues that do not respond robustly to KCl should be discarded, as they are unlikely to yield reliable pharmacological data. The KCl-induced contraction also serves as a reference maximum, allowing for the normalization of subsequent agonist-induced responses.

Step 4: Antagonist Incubation and Agonist Challenge

  • Once the tissue is stable at baseline, add the P2X7R antagonist, AZ11645373 , or its vehicle (e.g., DMSO) to the organ bath. A typical concentration range to test for AZ11645373 would be 10 nM to 1 µM, based on its reported potency[2]. Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes).

    • Control: The vehicle control group is essential to ensure that the solvent for the antagonist does not affect the tissue's response to the agonist.

  • Following incubation, perform a cumulative concentration-response curve for the P2X7R agonist, BzATP . Start with a low concentration (e.g., 1 µM) and increase it in a stepwise manner (e.g., half-log increments) up to a maximal concentration (e.g., 300 µM or 1 mM)[14][15]. Add the next concentration only after the response to the previous one has reached a stable plateau.

    • Causality: This cumulative addition method is efficient and allows for the determination of the full concentration-response relationship in a single tissue preparation.

Step 5: Data Acquisition and Analysis

  • Record the isometric tension continuously throughout the experiment using a data acquisition system.

  • For each tissue, measure the peak tension developed at each concentration of BzATP.

  • Normalize the responses by expressing them as a percentage of the maximal contraction induced by the initial KCl viability test.

    • Self-Validation: Normalization accounts for variability in the size and contractility of individual tissue preparations, allowing for more accurate comparison between different experimental groups (e.g., vehicle vs. antagonist)[13].

  • Plot the normalized response against the logarithm of the agonist (BzATP) concentration to generate concentration-response curves.

  • Fit the curves using a non-linear regression model (e.g., a four-parameter logistic equation) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (maximal response) for both the vehicle- and antagonist-treated groups.

  • The potency of the antagonist can be quantified by observing the rightward shift in the agonist concentration-response curve. A Schild analysis can be performed if the antagonism is competitive to determine the pA₂ value. However, as AZ11645373 is a non-surmountable (non-competitive) antagonist, its effect will be primarily observed as a depression of the Emax[2][16].

Interpretation of Results and Best Practices

  • Evidence of P2X7R Antagonism: A significant reduction in the maximal response (Emax) to BzATP in the presence of AZ11645373, compared to the vehicle control, provides strong evidence for P2X7R-mediated contraction in the tissue. A rightward shift in the EC₅₀ may also be observed.

  • Species Specificity: Be acutely aware of the species specificity of P2X7R antagonists. AZ11645373 is highly potent at human P2X7R but weak at the rat orthologue[2]. Experimental design and data interpretation must account for this.

  • Agonist Purity: The potency of BzATP can be affected by binding to serum albumin[10]. Ensure experiments are conducted in a protein-free PSS to avoid underestimation of agonist potency.

  • Controls are Key: The integrity of the experiment relies on appropriate controls. Always include a time-matched vehicle control group to account for any potential changes in tissue responsiveness over the duration of the experiment.

By following this detailed protocol, researchers can effectively utilize organ bath systems to investigate the functional role of P2X7 receptors in various physiological and pathophysiological processes, contributing valuable insights for drug development and basic science.

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences, 72(9), 1015-1025. [Link]

  • Giacomoni, C., et al. (2021). P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington's Disease. Frontiers in Pharmacology, 12, 626532. [Link]

  • Bartlett, R., et al. (2013). P2X7 receptor activation induces reactive oxygen species formation in erythroid cells. Purinergic Signalling, 9(3), 337-344. [Link]

  • Giacomoni, C., et al. (2021). P2X7 Receptor Agonist 2′(3′)-O-(4-Benzoylbenzoyl)ATP Differently Modulates Cell Viability and Corticostriatal Synaptic Transmission in Experimental Models of Huntington's Disease. Frontiers in Pharmacology, 12. [Link]

  • Allsopp, G., & Lagnado, L. (2018). P2X7 Interactions and Signaling – Making Head or Tail of It. Frontiers in Molecular Neuroscience, 11, 237. [Link]

  • Linder, A. E. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95), 52324. [Link]

  • Michel, A. D., et al. (2007). Characterization of a selective and potent antagonist of human P2X7 receptors, AZ11645373. British Journal of Pharmacology, 151(5), 715–726. [Link]

  • Di Virgilio, F., et al. (2018). P2X7 receptor orchestrates multiple signalling pathways triggering inflammation, autophagy and metabolic/trophic responses. Expert Opinion on Therapeutic Targets, 22(9), 737-753. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

  • Michel, A. D., et al. (2000). Serum constituents can affect 2′-& 3′-O-(4-benzoylbenzoyl)-ATP potency at P2X7 receptors. British Journal of Pharmacology, 131(6), 1141–1148. [Link]

  • Donnelly-Roberts, D. L., et al. (2007). Discovery of P2X7 receptor-selective antagonists offers new insights into P2X7 receptor function and indicates a role in chronic pain states. British Journal of Pharmacology, 151(5), 571–579. [Link]

  • Seifert, R., et al. (2020). Identifying new compounds for inhibition of smooth muscle contraction using organ bath: a pragmatic guide to application. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(10), 1807-1823. [Link]

  • ImmunXperts. (2020). Understanding how in vitro macrophage assays drive IO drug development forward. YouTube. [Link]

  • Wu, C., et al. (2003). Bladder smooth muscle organ culture preparation maintains the contractile phenotype. American Journal of Physiology-Cell Physiology, 285(4), C850-C859. [Link]

  • Brown, M., et al. (2018). Alternative functional in vitro models of human intestinal epithelia. Frontiers in Bioengineering and Biotechnology, 6, 10. [Link]

  • Chen, Y., et al. (2023). Role and therapeutic targets of P2X7 receptors in neurodegenerative diseases. Frontiers in Aging Neuroscience, 15, 1269395. [Link]

  • JoVE. (2022). Smooth Muscle Function Measurement. YouTube. [Link]

  • K. H. P. Lim, et al. (2022). The P2X7 Receptor Antagonist AZ10606120 Does Not Alter Graft-Versus-Host Disease Development and Increases Serum Human Interferon-γ in a Humanized Mouse Model. OBM Transplantation, 6(3), 1-17. [Link]

  • Creative Biolabs. Hi-Affi™ In Vitro Cell based Chemokine Receptor Functional Assay Service. [Link]

  • Michel, A. D., et al. (2008). Mechanism of action of species-selective P2X7 receptor antagonists. British Journal of Pharmacology, 155(1), 82–95. [Link]

  • Lucido, C. T., et al. (2016). P2X7 receptor signaling during adult hippocampal neurogenesis. Frontiers in Cellular Neuroscience, 10, 229. [Link]

  • Linder, A. E. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments, (95). [Link]

  • Wang, C. C., et al. (2008). Elevated expression of Cyr61 enhances peritoneal dissemination of gastric cancer cells through integrin alpha2beta1. Oncogene, 27(16), 2278-2288. [Link]

  • McGaraughty, S., et al. (2007). Selective P2X7 receptor antagonists for chronic inflammation and pain. Current Topics in Medicinal Chemistry, 7(12), 1234-1245. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing A-350619 for Cell Culture

The following technical guide is structured to assist researchers in the optimization of A-350619 , a potent soluble Guanylate Cyclase (sGC) activator . Product Identity: A-350619 (Abbott-350619) Primary Class: Heme-depe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to assist researchers in the optimization of A-350619 , a potent soluble Guanylate Cyclase (sGC) activator .

Product Identity: A-350619 (Abbott-350619) Primary Class: Heme-dependent Soluble Guanylate Cyclase (sGC) Stimulator Mechanism: Allosteric activation of sGC, increasing cGMP production synergistically with Nitric Oxide (NO).[1]

Core Directive: Mechanism & Experimental Logic

A-350619 is often utilized to study the NO-sGC-cGMP signaling axis , particularly in smooth muscle relaxation, neuroprotection (via pCREB), and platelet inhibition. Unlike direct NO donors, A-350619 sensitizes sGC to endogenous NO and can directly stimulate the enzyme, provided the heme moiety is in its reduced (Fe²⁺) state.

The Signaling Pathway (Visualization)

The following diagram illustrates the precise intervention point of A-350619 within the NO signaling cascade.

G NO Nitric Oxide (NO) sGC sGC (Reduced Heme Fe2+) NO->sGC Activates cGMP cGMP Production sGC->cGMP Catalyzes A350619 A-350619 (Allosteric Stimulator) A350619->sGC Sensitizes & Stimulates ODQ ODQ (Inhibitor/Oxidizer) ODQ->sGC Oxidizes Heme (Blocks A-350619) PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Downstream Effects (Relaxation/pCREB/Survival) PKG->Response Phosphorylation

Figure 1: Mechanism of Action. A-350619 binds to sGC, enhancing its sensitivity to NO.[1] Note that ODQ blocks this effect by oxidizing the heme group.[1][2][3][4]

Preparation & Handling (The Foundation)

Before optimization, ensure your stock solution is prepared correctly to prevent precipitation or degradation.

ParameterSpecificationTechnical Insight
Solubility DMSO (up to 50 mM)Water solubility is possible (~23 mg/mL) but DMSO is recommended for long-term stock stability to prevent hydrolysis or bacterial growth.
Stock Concentration 10 mM or 50 mMA 10 mM stock allows for easy 1:1000 dilution to reach 10 µM.
Storage -20°C (Aliquot)Avoid freeze-thaw cycles. Protect from light.[5]
Stability in Media < 24 HourssGC activators can degrade; fresh addition to media is critical.
Protocol: Preparing a 10 mM Stock
  • Calculate: For 10 mg of A-350619 (MW: ~425.41 g/mol as HCl salt):

    • 
       DMSO.
      
  • Dissolve: Add sterile DMSO to the vial. Vortex until completely clear.

  • Aliquot: Dispense into 50 µL aliquots in light-protective tubes. Store at -20°C.

Optimization Matrix: Finding the Effective Dose

Unlike potent kinase inhibitors (often effective in the nanomolar range), sGC stimulators like A-350619 typically require micromolar concentrations (1 µM – 100 µM) to elicit robust physiological responses in cell culture.

Recommended Dose-Response Strategy

Run a 4-point titration matrix. Include a vehicle control (DMSO) and a negative control (ODQ) if available.

ConditionConcentrationPurpose
Low 1 µMThreshold detection. Often insufficient for maximal cGMP induction alone.
Medium 10 µMStandard starting point. Synergistic with endogenous NO.
High 30 - 50 µMNear maximal efficacy in many tissue models (EC50 ~50-80 µM in tissue strips).
Max 100 µMUpper limit. Monitor for cytotoxicity or off-target effects.
Experimental Workflow: Synergistic Activation

A-350619 works best when sGC is "primed" or when NO is present.

  • Seed Cells: Plate cells (e.g., SH-SY5Y, smooth muscle cells) and allow adherence (24h).

  • Pre-incubation (Optional): Pre-treat with A-350619 for 15-30 minutes.

  • Stimulation: Add a sub-maximal dose of an NO donor (e.g., SNP or DEA/NO at 10-100 nM) alongside A-350619.

  • Assay: Measure intracellular cGMP (ELISA) at 30-60 minutes, or downstream markers (e.g., pCREB via Western Blot) at 2-24 hours.

Troubleshooting Guide (FAQ)

Q1: I see no increase in cGMP levels even at 50 µM. Why?

  • Cause 1 (Heme Oxidation): A-350619 is a heme-dependent stimulator.[6] If the sGC heme iron is oxidized to Fe³⁺ (which can happen under high oxidative stress in culture), the compound loses efficacy.

  • Solution: Ensure your culture conditions are not inducing excessive oxidative stress. You can test this by adding ODQ (10 µM); if ODQ doesn't change the result (i.e., it's already inactive), your sGC might be oxidized.

  • Cause 2 (NO Absence): While A-350619 stimulates sGC directly, its effect is dramatically amplified (synergized) by trace amounts of NO.

  • Solution: Co-treat with a low dose of an NO donor (e.g., 100 nM DEA/NO) to see if sensitivity is restored.

Q2: The compound precipitates when added to the media.

  • Cause: Adding a high-concentration DMSO stock (e.g., 50 mM) directly to cold media can cause "shock precipitation."

  • Solution: Pre-dilute the stock 1:10 in sterile PBS or media immediately before adding to the final culture vessel, and ensure media is pre-warmed to 37°C. Ensure final DMSO concentration is <0.5%.

Q3: Can I use A-350619 as a substitute for YC-1?

  • Answer: Yes. A-350619 is structurally distinct but functionally similar to YC-1 (benzylindazole derivative). It is often cited as having better potency or specificity in certain models. However, you must re-titrate; do not assume a 1:1 molar equivalence.

Q4: Is A-350619 a ROCK inhibitor?

  • Clarification: No. This is a common confusion because both ROCK inhibitors (like Y-27632) and sGC activators cause smooth muscle relaxation and neurite outgrowth. However, they act on completely different pathways (RhoA vs. cGMP). Ensure you are using the correct molecule for your target pathway.

References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[2] Life Sciences, 72(9), 1015-1025.

    • Key Data: Establishes A-350619 as an sGC activator that lowers Km and increases Vmax; EC50 in tissue strips ~80 µM.
  • Stasch, J. P., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5, 755-768.

    • Key Data: Reviews the class of heme-dependent stimulators (including A-350619) vs.
  • Gorbunov, N. V., et al. (2016). "Soluble Guanylate Cyclase Modulators and Inhibitors for Neurological Disorders." Current Pharmaceutical Design, 22(1).

    • Key Data: Discusses the use of A-350619 analogs for pCREB activ

Sources

Optimization

Technical Support Center: A-350619 In Vivo Experiments

Topic: Troubleshooting A-350619 (sGC Stimulator) in Preclinical Models Audience: Drug Discovery Scientists, Pharmacologists, and Cardiovascular Researchers. Critical Identity Verification ⚠️ STOP & VERIFY: Before proceed...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting A-350619 (sGC Stimulator) in Preclinical Models

Audience: Drug Discovery Scientists, Pharmacologists, and Cardiovascular Researchers.

Critical Identity Verification

⚠️ STOP & VERIFY: Before proceeding, ensure you are working with the correct compound.

  • Compound Name: A-350619 (A-350619 hydrochloride)

  • Mechanism: Soluble Guanylyl Cyclase (sGC) Stimulator (Heme-dependent).

  • Primary Application: Cardiovascular research, Erectile Dysfunction (ED) models, Skin blood flow.

  • Common Confusion: Do NOT confuse this with Abbott’s KIF11 (Eg5) inhibitors (e.g., A-967079 or Ispinesib analogs). A-350619 is a nitric oxide (NO)-synergistic cyclase activator.

Part 1: Mechanism of Action & Experimental Logic

To troubleshoot effectively, you must understand the specific molecular dependency of A-350619. Unlike "heme-independent" activators (e.g., Cinaciguat/BAY 58-2667) that target oxidized/heme-free sGC, A-350619 is a heme-dependent stimulator .

  • Requirement: It requires the sGC enzyme to be in its reduced, heme-containing state (

    
    ).
    
  • Synergy: It synergizes with low levels of Nitric Oxide (NO) to catalytically boost cGMP production.

  • Failure Mode: If your animal model involves high oxidative stress where sGC is oxidized (

    
    ) or heme-free, A-350619 efficacy will diminish significantly.
    
Mechanism Visualization

G cluster_failure Failure Mode NO Nitric Oxide (NO) sGC_Red sGC (Reduced Fe2+) [Target of A-350619] NO->sGC_Red Activates sGC_Ox sGC (Oxidized Fe3+) [Heme-free] sGC_Red->sGC_Ox Oxidation cGMP cGMP Production (High Output) sGC_Red->cGMP Catalyzes A350619 A-350619 A350619->sGC_Red Allosteric Synergy Vasodilation Vasodilation / Erection cGMP->Vasodilation ODQ ODQ (Oxidant) ODQ->sGC_Red Oxidizes to

Figure 1: Mechanism of Action for A-350619. Note that oxidation of sGC (e.g., by ODQ or disease state) renders the enzyme unresponsive to A-350619, unlike heme-independent activators.

Part 2: Formulation & Dosing Guide

A common source of in vivo failure is precipitation of the compound in the syringe or peritoneal cavity due to incorrect vehicle selection. A-350619 is typically supplied as a hydrochloride salt but retains significant lipophilicity.

Recommended Formulation Protocol
ComponentConcentrationFunction
Stock Solution 10-50 mM in DMSOSolubilization of the dry powder. Store at -20°C.
Vehicle (In Vivo) 5% DMSO + 5% Tween-80 + 90% Saline (0.9%)Standard lipophilic vehicle.
Alternative 20% Hydroxypropyl-β-cyclodextrin (HPβCD)Encapsulation for improved stability if precipitation occurs.

Step-by-Step Preparation:

  • Dissolve A-350619 HCl powder in 100% DMSO to create a Master Stock.

  • Add Tween-80 to the DMSO stock before adding the aqueous phase. Vortex thoroughly.

  • Slowly add warm (37°C) Saline dropwise while vortexing.

  • Visual Check: The solution must be clear. If cloudy, sonicate for 5 minutes. If cloudiness persists, switch to the Cyclodextrin vehicle.

Dosing Parameters (Rat/Mouse)
ParameterValueNotes
Effective Dose 0.3 – 1.0 mg/kg (approx. 1 µmol/kg)Highly potent. Doses >10 mg/kg may cause excessive hypotension.
Route IV (Bolus) or IPIV is preferred for immediate hemodynamic assessment.
Onset of Action < 5 minutes (IV)Rapid vasodilation.
Duration 30 - 60 minutesShort half-life; requires continuous infusion for chronic studies.
Part 3: Troubleshooting Guide (Q&A)
Scenario A: Lack of Efficacy (No change in BP or ICP/MAP ratio)

Q: I injected 1 mg/kg A-350619, but I see no significant drop in blood pressure or erectile response. Why?

  • Cause 1: sGC Oxidation State.

    • Diagnosis: Is your animal model characterized by extreme oxidative stress (e.g., severe atherosclerosis or reperfusion injury)?

    • Explanation: A-350619 requires reduced heme-sGC. If the heme is oxidized (

      
      ), the drug cannot bind effectively.
      
    • Validation: Test a heme-independent activator (e.g., BAY 58-2667) as a positive control. If BAY 58-2667 works but A-350619 does not, your sGC pool is oxidized.

  • Cause 2: Endogenous NO Depletion.

    • Diagnosis: Are you using L-NAME (NOS inhibitor) to induce hypertension?

    • Explanation: While A-350619 can activate basal sGC, it is an allosteric modulator that works best synergistically with NO. In total absence of NO (high dose L-NAME), its potency is reduced (though not eliminated).

    • Fix: Titrate L-NAME to preserve trace NO, or increase A-350619 dose slightly.

Scenario B: Toxicity or Adverse Events [1]

Q: The animals exhibited sudden respiratory distress or collapse immediately after dosing.

  • Cause: Compound Precipitation (Embolism).

    • Mechanism:[2][3][4][5] The HCl salt may precipitate upon contact with the neutral pH of the blood if the vehicle buffering capacity is low.

    • Fix: Inspect the syringe tip immediately after injection. If white residue is visible, switch to the 20% HPβCD vehicle.

  • Cause: Profound Hypotension.

    • Mechanism:[2][3][4][5] A-350619 is extremely potent. A 10 mg/kg dose (common for other small molecules) is likely a toxic overdose for this compound.

    • Fix: Reduce dose to 0.1 - 0.5 mg/kg .

Part 4: Troubleshooting Decision Tree

Use this flow to diagnose experimental failures systematically.

Troubleshooting Start Issue: No Physiological Response (Vasodilation/Erection) CheckSol Check Formulation: Is solution clear? Start->CheckSol CheckDose Check Dose: Is it > 0.3 mg/kg? CheckModel Check Model: Is sGC Oxidized? CheckDose->CheckModel Yes FixDose Action: Increase Dose to 1.0 µmol/kg CheckDose->FixDose No (<0.1 mg/kg) CheckSol->CheckDose Yes (Clear) FixSol Action: Switch to 20% HPβCD Vehicle CheckSol->FixSol No (Cloudy) UseIndep Action: A-350619 Ineffective. Switch to BAY 58-2667 CheckModel->UseIndep Yes (High Oxidative Stress) CheckNO Is L-NAME used? CheckModel->CheckNO No (Healthy/Standard Model) Synergize Action: A-350619 efficacy reduced. Expect lower Vmax. CheckNO->Synergize Yes Unknown Action: Verify Genotype/Target Expression CheckNO->Unknown No

Figure 2: Decision matrix for troubleshooting lack of efficacy in A-350619 experiments.

References
  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase." Life Sciences, 72(9), 1015-1025.

    • Key Finding: Defines the dose of 1 µmol/kg for penile erection and characterizes the synergistic mechanism with NO.
  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768.

    • Key Finding: Classifies sGC modulators into "Stimulators" (heme-dependent, like A-350619)
  • Tocris Bioscience. "A 350619 hydrochloride Product Datasheet."

    • Key Finding: Chemical structure, solubility data, and confirmation of sGC activator st

Sources

Optimization

Technical Support Center: A-350619 Assay Compatibility &amp; Troubleshooting

The following technical support guide is structured to address the specific biochemical and physicochemical properties of A-350619 , a potent soluble Guanylate Cyclase (sGC) activator . This guide deviates from standard...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific biochemical and physicochemical properties of A-350619 , a potent soluble Guanylate Cyclase (sGC) activator .

This guide deviates from standard templates to focus on the unique interference mechanisms associated with small-molecule heme-modulators and thioether-containing compounds.

Product Identity: A-350619 (Abbott) Pharmacological Class: Heme-dependent Soluble Guanylate Cyclase (sGC) Activator Chemical Structure: (E)-3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide

Core Technical Analysis: Mechanisms of Interference

As a Senior Application Scientist, I have identified three primary vectors where A-350619 may introduce artifacts into your experimental data. These are not biological effects but physicochemical interferences with common assay reagents.

A. The "Thioether Trap" in AlphaScreen™/AlphaLISA™

The Issue: Researchers frequently observe false inhibition (IC50 artifacts) when testing A-350619 in Alpha-based assays. The Mechanism: A-350619 contains a thioether linkage (sulfide bridge between phenyl rings). Thioethers are potent scavengers of singlet oxygen (


).
  • Causality: Alpha assays rely on the diffusion of singlet oxygen from Donor to Acceptor beads. A-350619 chemically intercepts the

    
     before it reaches the Acceptor bead, reducing the signal intensity independent of the biological interaction.
    
  • Result: The compound appears to be a potent inhibitor of the protein-protein interaction, but it is actually just "quenching" the detection chemistry.

B. UV-Range Inner Filter Effect (IFE)

The Issue: Reduced signal in UV-excited fluorescence assays (e.g., Tryptophan autofluorescence, FURA-2 calcium imaging, or Hoechst nuclear staining). The Mechanism: The cinnamide (acrylamide-phenyl) backbone of A-350619 possesses strong molar absorptivity in the UV/near-UV region (280–320 nm).

  • Causality: If your fluorophore requires excitation in this range, A-350619 absorbs the excitation photons before they reach the fluorophore. This "inner filter effect" mimics inhibition or signal loss.

C. Heme-Redox Dependency

The Issue: Inconsistent activation data in sGC functional assays. The Mechanism: A-350619 is a heme-dependent activator.[1][2][3] It requires the sGC heme moiety to be in the reduced ferrous (


) state to bind effectively.
  • Causality: If your assay buffer contains oxidants (e.g., ODQ) or lacks reducing agents (e.g., DTT/GSH) that maintain the heme in a reduced state, A-350619 efficacy will plummet, not due to compound degradation, but due to target incompatibility.

Troubleshooting Guides & FAQs

Scenario 1: "My AlphaScreen signal drops completely at high A-350619 concentrations."

Q: Is A-350619 inhibiting my target or the beads? A: Likely the beads. You must distinguish singlet oxygen quenching from true inhibition.

Diagnostic Protocol: The "Omni-Bead" Counter-Screen

  • Setup: Prepare a control well containing only Alpha Donor and Acceptor beads (e.g., Biotinylated-BSA + Streptavidin Donor + IgG Acceptor). This system has no biological target.

  • Titration: Add A-350619 in a dose-response format (e.g., 10 nM to 100 µM).

  • Read: Measure the Alpha signal.

  • Interpretation:

    • Stable Signal: The compound is safe; the inhibition in your main assay is real.

    • Signal Drop: The compound is quenching singlet oxygen. You cannot use AlphaScreen for this compound. Switch to TR-FRET (HTRF/LanthaScreen) , which uses photon transfer rather than chemical diffusion.

Scenario 2: "The compound precipitated when I diluted it into the assay buffer."

Q: What is the solubility limit of A-350619? A: A-350619 is supplied as a Hydrochloride (HCl) salt, which aids water solubility (~23 mg/mL). However, the free base is hydrophobic.

Troubleshooting Steps:

  • Buffer pH: If your assay buffer is highly basic (pH > 7.5), the HCl salt may convert to the free base and precipitate at high concentrations (>50 µM).

  • DMSO Shock: Do not dilute a high-concentration DMSO stock (e.g., 100 mM) directly into aqueous buffer. Perform an intermediate dilution (e.g., 10x in buffer with 5% DMSO) before the final addition to prevent "crashing out."

Scenario 3: "My cGMP activation data is highly variable between days."

Q: Why is the EC50 shifting? A: Check the oxidation state of your sGC enzyme.

Validation Check:

  • Control: Are you using a known NO-donor (like SNAP or DEA/NO) as a positive control?

  • Heme Status: A-350619 synergizes with NO but requires the heme.[1][3] If your protein prep is old, the heme may have oxidized to

    
     (ferric), rendering it unresponsive to A-350619.
    
  • Solution: Add a mild reducing agent (e.g., 2 mM DTT) to the assay buffer to maintain the ferrous state.

Visualizing the Mechanism of Action[4]

A-350619 operates within a specific node of the Nitric Oxide signaling pathway. Understanding this is crucial for designing orthogonal assays.

sGC_Activation NO Nitric Oxide (NO) sGC_Red sGC (Heme-Fe2+) Reduced State NO->sGC_Red Binds Heme A35 A-350619 (Allosteric Activator) A35->sGC_Red Binds Allosteric Site (Requires Fe2+) sGC_Ox sGC (Heme-Fe3+) Oxidized State A35->sGC_Ox Ineffective sGC_Red->sGC_Ox Oxidation (ODQ) cGMP cGMP sGC_Red->cGMP Catalyzes (Synergistic) GTP GTP GTP->cGMP Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Response Vasodilation / Neurotransmission PKG->Response Signaling

Caption: A-350619 activates sGC synergistically with NO but strictly requires the enzyme to be in the reduced (Fe2+) heme state. It is ineffective on oxidized (Fe3+) sGC.

Summary of Physicochemical Properties & Interference Risks

PropertyData / CharacteristicAssay Risk LevelMitigation Strategy
Solubility ~23 mg/mL (Water, as HCl)MediumAvoid high pH buffers for stock dilutions; keep DMSO < 1%.
UV Absorbance

~280-310 nm
HighAvoid fluorophores excited in UV (e.g., FURA-2). Use Red-shifted dyes (Cy5, Alexa 647).
Chemical Reactivity Thioether (Sulfide) LinkageCritical (AlphaScreen)Do not use AlphaScreen. Use TR-FRET or FP instead.
Target Requirement Heme-Fe2+ (Ferrous)HighSupplement buffer with DTT/GSH. Avoid oxidants like ODQ unless testing mechanism.

References

  • Miller, L. N., et al. (2003).[4] "A-350619: a novel activator of soluble guanylyl cyclase."[5][6] Life Sciences, 72(9), 1015-1025.

  • Sigma-Aldrich. (n.d.). "A-350619 hydrochloride Product Information." Merck KGaA.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 11111893, A-350619." PubChem.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry (Context on singlet oxygen quenchers).

Sources

Reference Data & Comparative Studies

Validation

A-350619 versus YC-1: Comparative Guide to sGC Activation Mechanisms

Executive Summary This guide provides a technical comparison between YC-1 (Lificiguat), the prototype soluble Guanylate Cyclase (sGC) stimulator, and A-350619 , a structurally distinct acrylamide derivative with signific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between YC-1 (Lificiguat), the prototype soluble Guanylate Cyclase (sGC) stimulator, and A-350619 , a structurally distinct acrylamide derivative with significantly enhanced intrinsic efficacy.

While both compounds function as heme-dependent sGC stimulators (allosterically sensitizing the enzyme to nitric oxide), they differ fundamentally in their kinetic impact on the enzyme. YC-1 is a moderate activator useful for establishing baseline stimulation, whereas A-350619 acts as a "super-stimulator" in vitro, driving maximal catalytic rates (Vmax) up to 145-fold over basal levels, far exceeding the capacity of YC-1.

FeatureYC-1 (Prototype)A-350619 (High-Efficacy Tool)
Chemical Class BenzylindazoleAcrylamide Derivative
Mechanism sGC Stimulator (Heme-dependent)sGC Stimulator (Heme-dependent)
Intrinsic Efficacy (Vmax) Moderate (~10-fold basal)High (~145-fold basal)
Synergy with NO YesYes
Primary Utility Reference standard for sGC stimulationProbing maximal catalytic potential

Mechanistic Deep Dive

The "Stimulator" Classification

Despite early literature occasionally referring to A-350619 as an "activator," modern nomenclature classifies both YC-1 and A-350619 as sGC Stimulators .

  • Stimulators (YC-1, A-350619, Riociguat): Bind to the native, reduced heme-containing enzyme (

    
    ). They synergize with NO and are inhibited by heme-oxidizing agents like ODQ.
    
  • Activators (Cinaciguat): Bind only to the oxidized (

    
    ) or heme-free enzyme. They do not synergize with NO and are resistant to ODQ.
    
Binding and Allostery

Both compounds compete for the same allosteric binding site located between the


1 H-NOX domain and the CC domains.
  • YC-1 Mode: Stabilizes the nitrosyl-heme complex, slowing the dissociation of NO and maintaining the enzyme in an active conformation.

  • A-350619 Mode: Binds the same pocket but induces a more profound conformational change in the catalytic domain, evidenced by a dramatic reduction in the

    
     for GTP (substrate) from 300 
    
    
    
    M to 50
    
    
    M, effectively locking the enzyme in a "super-active" state.
Signaling Pathway Visualization

The following diagram illustrates the convergent point of action for both compounds within the NO-sGC-cGMP pathway.

sGC_Pathway NO Nitric Oxide (NO) sGC_Basal sGC (Basal) [Heme-Fe2+] NO->sGC_Basal Binds Heme sGC_Active sGC (Active) [NO-Bound] sGC_Basal->sGC_Active Activation cGMP cGMP sGC_Active->cGMP Catalysis PKG PKG / VASP Phosphorylation cGMP->PKG Signaling YC1 YC-1 (Benzylindazole) YC1->sGC_Basal Direct Stimulation (Heme-Dependent) YC1->sGC_Active Stabilizes (Synergy) A35 A-350619 (Acrylamide) A35->sGC_Basal Direct Stimulation (Heme-Dependent) A35->sGC_Active Stabilizes (High Efficacy)

Figure 1: Mechanism of Action. YC-1 and A-350619 bind to the heme-containing sGC, synergizing with NO to drive cGMP production.

Performance Comparison Data

The following data synthesizes key findings from Miller et al. (2003) and subsequent validation studies.

Enzyme Kinetics (Purified sGC)

This is the most critical differentiator. A-350619 is a far superior tool for maximizing enzyme output in cell-free systems.

Kinetic ParameterYC-1A-350619Impact
Fold Activation (Basal) ~10-fold145-fold A-350619 has vastly higher intrinsic efficacy.
Fold Activation (+NO) SynergisticSynergisticBoth amplify NO signaling, but A-350619 ceiling is higher.
Substrate Affinity (

GTP)
Minimal change6-fold decrease (300

50

M)
A-350619 significantly increases substrate affinity.
Additivity N/ANon-additive with YC-1Confirms identical binding site.
Pharmacological Potency (Tissue/Cell)

Interestingly, while A-350619 is more efficacious (higher Vmax), it is not necessarily more potent (lower EC50) in tissue relaxation assays, likely due to physicochemical properties affecting tissue penetration.

ParameterYC-1A-350619
Cavernosum Relaxation (

)
~50

M
~80

M
Synergy with SNP (

shift)
Shift to 3

M
Shift to 10

M
In Vivo Effect Hypotension / RelaxationPenile Erection (Rat model, 1

mol/kg)

Key Insight: Use A-350619 when you need to drive the sGC enzyme to its absolute maximum catalytic rate in biochemical assays. Use YC-1 as a standard reference compound for general stimulation or when comparing against historical data.

Validated Experimental Protocols

In Vitro sGC Enzyme Activity Assay

Objective: Compare the Vmax modulation of A-350619 vs YC-1.

Reagents:

  • Purified sGC enzyme (rat or human recombinant).

  • Buffer: 50 mM TEA-HCl (pH 7.4), 2 mM

    
    , 1 mM cGMP (to inhibit PDE if crude), 0.1% BSA.
    
  • Substrate: [

    
    -32P]GTP or fluorescent GTP analog.
    
  • Compounds: A-350619 and YC-1 (dissolved in DMSO; final DMSO < 1%).[1]

Workflow:

  • Preparation: Dilute sGC enzyme in TEA buffer containing thiols (2 mM DTT) to maintain reduced heme (

    
    ). Critical:  Oxidized heme will render both compounds ineffective.
    
  • Incubation: Mix enzyme with A-350619 (10–100

    
    M) or YC-1 (10–100 
    
    
    
    M) for 10 min at 37°C.
    • Control: DMSO vehicle.

    • Synergy Arm: Add DEA-NONOate (100 nM) to a parallel set of wells.

  • Reaction Start: Add GTP mix (

    
    /GTP).
    
  • Reaction Stop: After 10 min, stop with Zn acetate/Na2CO3.

  • Detection: Isolate cGMP via alumina column chromatography or immunoassay.

  • Calculation: Specific Activity = pmol cGMP / min / mg protein.

Workflow Visualization

Protocol_Workflow Step1 1. Prepare sGC (Keep Reduced w/ DTT) Step2 2. Add Compound (YC-1 or A-350619) Step1->Step2 Step3 3. Optional: Add NO Donor (Test Synergy) Step2->Step3 Step4 4. Initiate with GTP Step2->Step4 Basal Test Step3->Step4 Step5 5. Measure cGMP Step4->Step5

Figure 2: Step-by-step workflow for sGC activity measurement.

References

  • Miller, L. N., et al. (2003).[2] "A-350619: a novel activator of soluble guanylyl cyclase."[2] Life Sciences, 72(9), 1015-1025.[2]

  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[3] Nature Reviews Drug Discovery, 5, 755–768.

  • Stasch, J. P., et al. (2001). "Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease."[4] Circulation, 123(20), 2263-2273.

  • Tocris Bioscience. "A 350619 hydrochloride Product Information."

Sources

Comparative

A-350619 vs. ODQ: Dissecting sGC Modulation Mechanisms

Topic: A-350619 and ODQ Interaction in sGC Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. A Technical Guide to Heme-Dependent Stimulation and Oxid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A-350619 and ODQ Interaction in sGC Inhibition Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

A Technical Guide to Heme-Dependent Stimulation and Oxidative Inhibition[1][2]

Executive Summary: The Heme-Redox Switch

In the pharmacology of Soluble Guanylyl Cyclase (sGC), the interaction between A-350619 and ODQ represents a classic "Probe vs. Inhibitor" relationship that defines the heme-dependency of a compound.[1]

This guide clarifies a critical distinction often confused in early literature:

  • A-350619 is an sGC Stimulator (Heme-Dependent).[1][2][3] It acts synergistically with NO and targets the reduced (Fe²⁺) enzyme.[2]

  • ODQ is an sGC Oxidant/Inhibitor .[2][4][5] It oxidizes the heme moiety (Fe²⁺

    
     Fe³⁺), rendering the enzyme insensitive to NO and NO-dependent stimulators.[1][2]
    

The Interaction: Unlike true sGC activators (e.g., Cinaciguat) which are potentiated by ODQ, A-350619 is antagonized by ODQ . This interaction is the primary experimental method for classifying A-350619 as a heme-dependent modulator.[1][2]

Mechanistic Profiling: The Antagonistic Interface

To understand the interaction, one must map the redox state of the sGC heme group.

FeatureA-350619 ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one)
Primary Class sGC Stimulator (NO-Synergist)sGC Inhibitor (Heme Oxidant)
Target State Reduced Heme sGC (Fe²⁺)Reduced Heme sGC (Fe²⁺)
Mechanism Allosteric binding to

subunit; stabilizes nitrosyl-heme complex.[1][2]
Oxidizes heme iron from Ferrous (Fe²⁺) to Ferric (Fe³⁺).[1][2][4][5]
Effect on cGMP Increases

(145-fold); Decreases

for GTP.[2][6]
Abolishes basal and NO-stimulated cGMP production.
NO Interaction Synergistic: Shifts NO dose-response curve leftward.Antagonistic: Prevents NO binding (NO cannot bind Fe³⁺).[2]
Interaction Outcome Substrate: Requires the Fe²⁺ state maintained by absence of ODQ.Inhibitor: Destroys the Fe²⁺ substrate required by A-350619.[2]
The "Partial Inhibition" Nuance

While ODQ completely abolishes NO-induced relaxation, literature (Miller et al., 2003) notes that A-350619 is only partially inhibited by ODQ in certain acute setups.[1][2]

  • Explanation: A-350619 has a high affinity for the sGC complex and may slow the rate of ODQ-mediated oxidation, or a fraction of the compound may bind transiently before oxidation is complete. However, prolonged pre-incubation with ODQ consistently suppresses A-350619 efficacy, confirming its heme-dependency.[1][2]

Visualization: The Redox-Switch Pathway[1][2]

The following diagram illustrates the competitive dynamic. ODQ shunts the enzyme into an "Oxidized/Insensitive" state, blocking the pathway A-350619 utilizes.

sGC_Pathway NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme) [Fe2+] NO->sGC_Red Binds sGC_Ox sGC (Oxidized Heme) [Fe3+] sGC_Red->sGC_Ox Oxidation cGMP cGMP Production (Vasodilation) sGC_Red->cGMP Basal Activity sGC_Red->cGMP High Output (Synergy) sGC_Ox->cGMP Inactive A350619 A-350619 (Stimulator) A350619->sGC_Red Allosteric Stimulation A350619->sGC_Ox Loss of Efficacy ODQ ODQ (Oxidant) ODQ->sGC_Red Oxidizes (Irreversible)

Caption: ODQ oxidizes the sGC heme (Fe2+ to Fe3+), preventing A-350619 binding and NO signaling.

Experimental Protocols: Validating the Interaction

To rigorously distinguish A-350619 from heme-independent activators (like BAY 58-2667), use the ODQ Challenge Protocol .

Protocol A: The ODQ Challenge (Heme-Dependency Test)

Objective: Determine if A-350619 requires reduced heme. System: Rat Aortic Rings or sGC-overexpressing CHO cells.[1][2]

  • Preparation:

    • Prepare 10 mM stock of ODQ in DMSO.[2]

    • Prepare 10 mM stock of A-350619 in DMSO.[2]

  • Pre-Incubation (Critical Step):

    • Group 1 (Control): Incubate tissue/cells with vehicle (DMSO) for 20 minutes.

    • Group 2 (Oxidation): Incubate with 10 µM ODQ for 20 minutes. Note: 20 mins is required to ensure full oxidation of the heme.

  • Challenge:

    • Add A-350619 (cumulative dosing: 0.1 µM to 100 µM) to both groups.[2]

  • Readout:

    • Measure relaxation (% of pre-contraction) or intracellular cGMP (ELISA).[2]

  • Expected Result:

    • Group 1: Robust dose-dependent increase in cGMP/relaxation.[1][2]

    • Group 2: Significant right-shift (loss of potency) or depression of

      
       for A-350619.[1][2]
      
    • Interpretation: Sensitivity to ODQ confirms A-350619 is a heme-dependent stimulator.[1][2]

Protocol B: Synergism Assay (NO-Potentiation)

Objective: Demonstrate A-350619's ability to sensitize sGC to low-level NO (a hallmark of "stimulators").

  • Baseline: Pre-contract aortic rings with Phenylephrine (PE).[2]

  • Threshold Determination: Determine a sub-threshold dose of SNP (Sodium Nitroprusside), typically 1-3 nM, that causes <10% relaxation.[1][2]

  • Co-Treatment:

    • Add A-350619 (1 µM) in the presence of the sub-threshold SNP.[2]

  • Result:

    • Observe rapid, full relaxation.[1]

    • Note: ODQ (10 µM) added to this system will abolish the effect, further validating the heme-NO-stimulator axis.[1][2]

Comparative Data Summary

The following table synthesizes data from key characterization studies (e.g., Life Sci. 2003).

ParameterA-350619 AloneA-350619 + SNP (NO Donor)A-350619 + ODQ

(µmol/min/mg)
~14.5 (145-fold basal)>150 (Synergistic)Significantly Reduced

(GTP)
Reduced (High Affinity)Further ReducedReverts to Basal
Binding Site Allosteric (YC-1 site)Allosteric + Heme (NO)Site Compromised
Physiological Outcome Moderate VasodilationPotent VasodilationVasoconstriction / No Effect

Key Insight for Drug Developers: If your compound rescues function in the presence of ODQ, it is an Activator (Heme-Independent).[2] If your compound fails in the presence of ODQ (like A-350619), it is a Stimulator (Heme-Dependent).[1][2]

References

  • Miller, L. N., et al. (2003).[2] "A-350619: a novel activator of soluble guanylyl cyclase."[6][7][8][9] Life Sciences, 72(9), 1015-1025.[1][2][6]

  • Garthwaite, J., et al. (1995).[2] "Potent and selective inhibition of nitric oxide-sensitive guanylyl cyclase by 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one."[1][2] Molecular Pharmacology, 48(2), 184-188.[1][2]

  • Zhao, Y., et al. (2000).[2][4] "Inhibition of Soluble Guanylate Cyclase by ODQ." Biochemistry, 39(35), 10848-10854.[1][2][4]

  • Sandner, P., et al. (2021).[2][10] "Soluble Guanylate Cyclase Stimulators and Activators."[2][6][8][9][11] Handbook of Experimental Pharmacology, 264, 331-363.[1][2]

Sources

Validation

A Comparative Guide to the Efficacy of A-350619 and PDE5 Inhibitors in Modulating the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel soluble guanylyl cyclase (sGC) activator, A-350619, and the established class of phosphodiesterase ty...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel soluble guanylyl cyclase (sGC) activator, A-350619, and the established class of phosphodiesterase type 5 (PDE5) inhibitors. By examining their distinct mechanisms of action, available efficacy data, and methodologies for their evaluation, this document serves as a technical resource for researchers investigating therapeutic strategies targeting the cyclic guanosine monophosphate (cGMP) signaling pathway.

Introduction: Two Approaches to Elevating cGMP

The nitric oxide (NO)-cGMP signaling cascade is a critical regulator of numerous physiological processes, including smooth muscle relaxation, neurotransmission, and inhibition of platelet aggregation.[1] Dysregulation of this pathway is implicated in various pathological conditions, making it a key target for therapeutic intervention. Two primary pharmacological strategies to augment cGMP signaling have emerged: direct activation of its synthesis by soluble guanylyl cyclase (sGC) and prevention of its degradation by phosphodiesterase type 5 (PDE5).

This guide focuses on a comparative analysis of A-350619, a novel sGC activator, and the well-established class of PDE5 inhibitors, which includes agents like sildenafil, tadalafil, and vardenafil. While both aim to increase intracellular cGMP levels, their distinct mechanisms of action result in different pharmacological profiles, offering unique therapeutic possibilities and challenges.

cluster_0 NO-sGC-cGMP Signaling Pathway cluster_1 Pharmacological Intervention NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Synthesizes GTP GTP GTP->sGC_active PDE5 PDE5 cGMP->PDE5 Degraded by Relaxation Smooth Muscle Relaxation cGMP->Relaxation GMP 5'-GMP (Inactive) PDE5->GMP A350619 A-350619 (sGC Activator) A350619->sGC_inactive Directly Activates PDE5i PDE5 Inhibitors (e.g., Sildenafil) PDE5i->PDE5 Inhibits

Figure 1: Overview of the cGMP signaling pathway and points of intervention.

Mechanism of Action: Synthesis vs. Preservation

The fundamental difference between A-350619 and PDE5 inhibitors lies in their direct molecular targets within the cGMP cascade.

A-350619: A Direct Activator of Soluble Guanylyl Cyclase

A-350619 functions as a direct activator of sGC, the enzyme responsible for synthesizing cGMP from guanosine triphosphate (GTP).[1] This activation occurs independently of nitric oxide, a key physiological activator of sGC.[1] Experimental evidence demonstrates that A-350619 significantly modulates the catalytic properties of sGC by increasing its maximal velocity (Vmax) by 145-fold and decreasing its Michaelis constant (Km) for GTP by 6-fold, indicating a more efficient conversion of substrate to product.[1] This mode of action suggests that A-350619 can enhance cGMP production even in conditions where endogenous NO bioavailability may be compromised.

PDE5 Inhibitors: Guardians of cGMP Integrity

In contrast, PDE5 inhibitors, such as sildenafil, tadalafil, and vardenafil, do not influence the synthesis of cGMP. Instead, they act by competitively inhibiting the phosphodiesterase type 5 (PDE5) enzyme.[2] PDE5 is responsible for the hydrolytic degradation of cGMP to its inactive form, 5'-GMP.[2] By blocking this degradation, PDE5 inhibitors effectively prolong the intracellular lifespan of cGMP, thereby amplifying the downstream signaling effects initiated by NO.[2] It is crucial to note that the efficacy of PDE5 inhibitors is dependent on an initial NO-mediated activation of sGC to produce cGMP.[3]

Comparative Efficacy: In Vitro and In Vivo Evidence

In Vitro Potency
CompoundTargetMetricValueReference
A-350619 Corporal TissueEC5080 µM[4]
Sildenafil PDE5IC505.22 nM[2]
Tadalafil PDE5IC501.8 nM[2]
Vardenafil PDE5IC500.7 nM[2]

Note: The EC50 for A-350619 reflects the concentration required for half-maximal relaxation of pre-contracted cavernosum tissue strips, an indirect measure of its activity. The IC50 values for PDE5 inhibitors represent the concentration required to inhibit 50% of the PDE5 enzyme activity.

In Vivo Efficacy in Models of Erectile Function

In a conscious rat model, A-350619 administered at a dose of 1 µmol/kg was shown to induce penile erection.[4] This finding is consistent with its biochemical activity as an sGC activator.[4]

PDE5 inhibitors have been extensively studied in various animal models of erectile dysfunction, where they have consistently demonstrated the ability to enhance erectile responses to nerve stimulation.[5]

Selectivity Profiles: A Key Determinant of Side Effects

The selectivity of a compound for its intended target over other related enzymes is a critical factor in determining its side-effect profile.

A-350619: The selectivity profile of A-350619 against various phosphodiesterase isoforms has not been extensively reported in the available literature.

PDE5 Inhibitors: The selectivity of sildenafil, tadalafil, and vardenafil has been well-characterized against a panel of PDE isoforms.

CompoundPDE1PDE2PDE3PDE4PDE5PDE6PDE11
Sildenafil >100>100>100>100110>100
Tadalafil >1000>1000>1000>10001>10011
Vardenafil 130>1000>1000>1000116>100

Data represents the IC50 fold-selectivity relative to PDE5 (IC50 for PDE isoform / IC50 for PDE5). A higher value indicates greater selectivity for PDE5.

The cross-reactivity of some PDE5 inhibitors with other PDE isoforms is thought to be responsible for certain side effects. For instance, inhibition of PDE6, which is present in the retina, by sildenafil and vardenafil may lead to transient visual disturbances.[6] Tadalafil's inhibition of PDE11, found in skeletal muscle, has been associated with myalgia.[6]

Pharmacokinetic Properties

A-350619: Detailed pharmacokinetic data for A-350619, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not currently available in the public domain.

PDE5 Inhibitors: The pharmacokinetic profiles of the major PDE5 inhibitors are well-documented and exhibit notable differences.

ParameterSildenafilTadalafilVardenafil
Bioavailability ~40%Not Determined~15%
Tmax (hours) ~12~0.7-0.9
Half-life (hours) 3-5~17.5~4-5
Food Effect High-fat meal delays absorptionNo significant effectHigh-fat meal reduces absorption

Data compiled from publicly available pharmacokinetic studies.[7][8][9]

The longer half-life of tadalafil allows for a wider therapeutic window compared to the shorter-acting sildenafil and vardenafil.[6]

Experimental Methodologies

The following sections outline the fundamental experimental protocols for evaluating the efficacy of sGC activators and PDE5 inhibitors.

In Vitro Soluble Guanylyl Cyclase (sGC) Activation Assay

Causality: This assay is designed to directly measure the ability of a compound to stimulate the enzymatic activity of sGC, providing a quantitative measure of its potency as an activator.

cluster_0 sGC Activation Assay Workflow Reagents Prepare Reagents: - Purified sGC Enzyme - GTP Substrate - Test Compound (A-350619) - Assay Buffer Incubation Incubate sGC with Test Compound Reagents->Incubation Reaction Initiate Reaction with GTP Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Quantify cGMP Production (e.g., ELISA, RIA, LC-MS/MS) Termination->Detection Analysis Data Analysis: - Determine EC50 Detection->Analysis

Figure 2: Workflow for an in vitro sGC activation assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 3 mM MgCl2, 3 mM glutathione, and 0.1 mg/mL BSA).

    • Dilute purified recombinant sGC to the desired concentration in the reaction buffer.

    • Prepare a stock solution of A-350619 in a suitable solvent (e.g., DMSO) and create a serial dilution to generate a concentration-response curve.

    • Prepare a solution of GTP in the reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add a fixed volume of the diluted sGC enzyme to each well.

    • Add varying concentrations of A-350619 to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known sGC activator like YC-1).

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow for compound binding.

    • Initiate the enzymatic reaction by adding the GTP solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

    • Terminate the reaction by adding a stop solution (e.g., EDTA or by heating).

  • cGMP Quantification:

    • Quantify the amount of cGMP produced in each well using a validated method such as an enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Plot the cGMP concentration against the log concentration of A-350619.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of A-350619 that produces 50% of the maximal sGC activation.

In Vitro PDE5 Inhibition Assay

Causality: This assay quantifies the ability of a compound to inhibit the catalytic activity of the PDE5 enzyme, providing a direct measure of its inhibitory potency.

cluster_0 PDE5 Inhibition Assay Workflow Reagents Prepare Reagents: - Purified PDE5 Enzyme - cGMP Substrate - Test Compound (PDE5i) - Assay Buffer Incubation Incubate PDE5 with Test Compound Reagents->Incubation Reaction Initiate Reaction with cGMP Incubation->Reaction Termination Terminate Reaction Reaction->Termination Detection Quantify cGMP Hydrolysis (e.g., Colorimetric, FP) Termination->Detection Analysis Data Analysis: - Determine IC50 Detection->Analysis

Figure 3: Workflow for an in vitro PDE5 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 5 mM MgCl2).

    • Dilute purified recombinant PDE5 enzyme to the desired concentration in the assay buffer.

    • Prepare a stock solution of the PDE5 inhibitor (e.g., sildenafil) in DMSO and create a serial dilution.

    • Prepare a solution of cGMP substrate in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add varying concentrations of the PDE5 inhibitor to the wells. Include a vehicle control and a positive control (a known PDE5 inhibitor).

    • Add the diluted PDE5 enzyme to each well.

    • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[10]

    • Initiate the reaction by adding the cGMP substrate to all wells.

    • Incubate the plate at 37°C for 30-60 minutes.[10]

  • Detection of cGMP Hydrolysis:

    • Several detection methods can be employed:

      • Colorimetric Assay: Use a coupled enzyme system where the product of cGMP hydrolysis (5'-GMP) is further processed to generate a chromophore that can be measured spectrophotometrically.[11]

      • Fluorescence Polarization (FP) Assay: Utilize a fluorescently labeled cGMP analog. In its cyclic form, it tumbles rapidly, resulting in low FP. Upon hydrolysis by PDE5, the linearized molecule binds to a larger binding partner, slowing its rotation and increasing the FP signal.[12]

  • Data Analysis:

    • Calculate the percentage of PDE5 inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the inhibitor.

    • Fit the data to a dose-response curve to determine the IC50 value, the concentration of the inhibitor that reduces PDE5 activity by 50%.

In Vivo Assessment of Erectile Function: Intracavernosal Pressure (ICP) Measurement in Rats

Causality: This in vivo model provides a physiological readout of erectile function by directly measuring the pressure changes within the corpus cavernosum in response to cavernous nerve stimulation, allowing for the evaluation of a compound's pro-erectile effects.[6][13]

cluster_0 In Vivo ICP Measurement Workflow Anesthesia Anesthetize Rat (e.g., Pentobarbital) Surgery Surgical Preparation: - Expose Carotid Artery - Expose Cavernous Nerve - Cannulate Corpus Cavernosum Anesthesia->Surgery DrugAdmin Administer Test Compound (A-350619 or PDE5i) Surgery->DrugAdmin Stimulation Electrical Stimulation of Cavernous Nerve DrugAdmin->Stimulation Measurement Record Intracavernosal Pressure (ICP) and Mean Arterial Pressure (MAP) Stimulation->Measurement Analysis Data Analysis: - ICP/MAP Ratio Measurement->Analysis

Figure 4: Workflow for in vivo measurement of intracavernosal pressure.

Step-by-Step Protocol:

  • Animal Preparation:

    • Anesthetize a male rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., intraperitoneal injection of pentobarbital).[13]

    • Make a midline abdominal incision to expose the pelvic region.

  • Surgical Procedure:

    • Isolate and cannulate the carotid artery to monitor mean arterial pressure (MAP).

    • Carefully dissect and expose the cavernous nerve. Place a bipolar stimulating electrode around the nerve.

    • Insert a 23-gauge needle connected to a pressure transducer into the crus of the corpus cavernosum to measure ICP.[14]

  • Drug Administration:

    • Administer the test compound (A-350619 or a PDE5 inhibitor) via the desired route (e.g., intravenously, intraperitoneally, or orally) at a predetermined time before nerve stimulation.

  • Nerve Stimulation and Data Acquisition:

    • Deliver electrical stimulation to the cavernous nerve using a pulse generator (e.g., 1-10 V, 15 Hz, 5 ms pulse width for 60 seconds).[13]

    • Simultaneously record the ICP and MAP using a data acquisition system.

  • Data Analysis:

    • The primary endpoint is the change in ICP in response to nerve stimulation.

    • Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

    • Compare the ICP/MAP ratio in drug-treated animals to that in vehicle-treated controls to determine the efficacy of the compound.

Conclusion

A-350619 and PDE5 inhibitors represent two distinct and mechanistically complementary approaches to augmenting the cGMP signaling pathway. A-350619, as an sGC activator, directly stimulates the synthesis of cGMP, offering a potential therapeutic strategy that is independent of endogenous nitric oxide production. In contrast, PDE5 inhibitors enhance cGMP signaling by preventing its degradation, a mechanism that relies on an initial NO-mediated stimulus.

While PDE5 inhibitors are well-characterized with extensive clinical data, the publicly available information on A-350619 is more limited, particularly concerning its quantitative in vitro potency, selectivity, and pharmacokinetic profile. Further research, including direct head-to-head comparative studies, is warranted to fully elucidate the relative therapeutic potential of these two classes of compounds. The experimental protocols outlined in this guide provide a framework for conducting such investigations and advancing our understanding of cGMP-targeted therapies.

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences, 72(10), 1119-1130. [Link]

  • DC Chemicals. (n.d.). A-350619. Retrieved from [Link]

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Comparative

A Comparative Guide to A-350619 and its Synergistic Effect with Nitric Oxide (NO) Donors

This guide provides an in-depth technical comparison of A-350619, a novel soluble guanylate cyclase (sGC) activator, with other sGC modulators. We will delve into the synergistic relationship between A-350619 and nitric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of A-350619, a novel soluble guanylate cyclase (sGC) activator, with other sGC modulators. We will delve into the synergistic relationship between A-350619 and nitric oxide (NO) donors, supported by experimental data, and provide detailed protocols for researchers to validate these findings. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, cardiovascular research, and sexual dysfunction.

The Critical Role of the Nitric Oxide-sGC-cGMP Signaling Pathway

The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade in numerous physiological processes. These include the regulation of vascular tone, neurotransmission, and platelet aggregation.[1] NO, a short-lived gaseous signaling molecule, diffuses into smooth muscle cells and binds to the heme prosthetic group of sGC. This binding event triggers a conformational change in sGC, leading to a significant increase in its enzymatic activity and the subsequent conversion of guanosine triphosphate (GTP) to cGMP. The elevation in intracellular cGMP levels activates downstream effectors, such as protein kinase G (PKG), which ultimately leads to a reduction in intracellular calcium levels and smooth muscle relaxation.

Dysregulation of this pathway is implicated in various pathological conditions, including hypertension, atherosclerosis, and erectile dysfunction. Consequently, therapeutic strategies aimed at modulating the NO-sGC-cGMP pathway have garnered significant interest.

NO_sGC_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO O2, BH4 L_Arginine L-Arginine L_Arginine->eNOS sGC_inactive sGC (Inactive) NO->sGC_inactive Heme Binding sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP GTP GTP PKG PKG cGMP->PKG Relaxation Smooth Muscle Relaxation PKG->Relaxation

Figure 1: The Nitric Oxide-sGC-cGMP Signaling Pathway.

A-350619: A Potent, Heme-Dependent sGC Stimulator

A-350619 is a novel, potent activator of soluble guanylate cyclase.[2][3] It belongs to a class of compounds known as heme-dependent sGC stimulators. These compounds, which also include YC-1 and the clinically approved drug riociguat, enhance the activity of sGC in its reduced, heme-containing state.[4][5]

Mechanism of Action and Synergism with NO

A-350619 exerts its effects by binding to a site on sGC that is distinct from the NO-binding heme pocket.[2] This allosteric modulation leads to a basal activation of the enzyme even in the absence of NO. More significantly, A-350619 sensitizes sGC to the effects of NO, resulting in a powerful synergistic activation.[2] This synergy is a hallmark of heme-dependent sGC stimulators and distinguishes them from heme-independent sGC activators.

The synergistic effect is believed to arise from A-350619 stabilizing a conformation of sGC that has a higher affinity for NO, or by facilitating the conformational change required for full enzymatic activation upon NO binding. Experimental evidence shows that A-350619 significantly increases the maximal velocity (Vmax) of the sGC-catalyzed reaction and decreases the Michaelis constant (Km) for GTP, indicating a more efficient enzyme.[2]

Comparative Analysis: A-350619 vs. Other sGC Modulators

The landscape of sGC modulators can be broadly categorized into two classes: heme-dependent stimulators and heme-independent activators. Understanding the distinctions between these classes is crucial for selecting the appropriate tool for a given research application.

Heme-Dependent sGC Stimulators

These compounds, including A-350619, YC-1, and riociguat, require the presence of the reduced heme group on sGC for their activity and exhibit a synergistic relationship with NO.

  • YC-1: As a pioneering sGC stimulator, YC-1 has been extensively studied. It demonstrates a modest activation of sGC on its own but a dramatic potentiation in the presence of NO.[6][7] While effective, YC-1 is known to have some off-target effects, including phosphodiesterase (PDE) inhibition. In direct comparison, A-350619 has been shown to be a potent sGC activator, and when combined with YC-1, their effects are not additive, suggesting a common or overlapping binding site.[2]

  • Riociguat (Adempas®): A clinically approved drug for the treatment of pulmonary hypertension, riociguat is a potent sGC stimulator with a well-documented synergistic effect with NO.[1][8] In preclinical studies, riociguat increased sGC activity up to 73-fold on its own, and this was further enhanced in the presence of NO.[1]

Heme-Independent sGC Activators

This class of compounds, exemplified by cinaciguat (BAY 58-2667), is unique in its ability to activate sGC that is in an oxidized or heme-free state.[7][9] Under conditions of oxidative stress, the heme group of sGC can be oxidized or lost, rendering the enzyme unresponsive to NO. Heme-independent activators can rescue the activity of this compromised sGC.

  • Cinaciguat (BAY 58-2667): Cinaciguat's mechanism is distinct from that of A-350619. It does not act synergistically with NO; instead, their effects are generally considered additive.[7] This makes cinaciguat a particularly interesting therapeutic candidate for diseases associated with high oxidative stress where NO bioavailability and sGC sensitivity to NO are impaired.

The choice between a heme-dependent stimulator like A-350619 and a heme-independent activator like cinaciguat depends on the specific pathological context and the redox state of the target tissue.

Supporting Experimental Data

The following table summarizes the key performance characteristics of A-350619 in comparison to other sGC modulators based on published experimental data.

CompoundClassBasal sGC ActivationInteraction with NOKey Experimental Findings
A-350619 Heme-Dependent StimulatorPotentSynergisticIncreased Vmax 145-fold and decreased Km 6-fold.[2] In the presence of the NO donor SNP, the EC50 for corpus cavernosum relaxation was shifted from 80 µM to 10 µM.[2]
YC-1 Heme-Dependent StimulatorModerateSynergisticActivates sGC ~10-fold alone, with several hundred-fold potentiation by NO.[6][7] In the presence of SNP, the EC50 for corpus cavernosum relaxation was shifted from 50 µM to 3 µM.[2]
Riociguat Heme-Dependent StimulatorPotentSynergisticIncreased sGC activity up to 73-fold in vitro, with further enhancement in the presence of NO.[1]
Cinaciguat Heme-Independent ActivatorPotent (on oxidized/heme-free sGC)AdditiveActivates oxidized or heme-free sGC.[7][9] Its effects are additive with NO.[7]

Experimental Protocols

To facilitate the replication and validation of the findings discussed, we provide the following detailed experimental protocols.

In Vitro Assessment of Soluble Guanylate Cyclase Activity

This protocol describes a method to measure the activity of purified sGC or sGC in cell lysates.

  • Preparation of Reaction Mixture: Prepare a reaction buffer containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol, and 10 mM MgCl2.

  • Enzyme Preparation: Purify sGC from a suitable expression system or prepare cell lysates from tissues or cultured cells of interest.

  • Initiation of Reaction: In a final volume of 100 µL, combine the sGC preparation with the reaction buffer, the test compound (e.g., A-350619) at various concentrations, and with or without an NO donor (e.g., 100 µM DEA/NO).

  • GTP Addition: Start the reaction by adding GTP to a final concentration of 1 mM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).

  • Termination of Reaction: Stop the reaction by adding 400 µL of ice-cold 125 mM Zn(CH3COO)2, followed by 500 µL of 125 mM Na2CO3 to precipitate the protein.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • cGMP Quantification: Collect the supernatant and quantify the cGMP produced using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

Ex Vivo Corpus Cavernosum Smooth Muscle Relaxation Assay

This organ bath experiment is a classic method to assess the functional effects of vasoactive compounds.[10][11]

  • Tissue Preparation: Obtain corpus cavernosum tissue from a suitable animal model (e.g., rabbit or rat). Dissect the tissue into strips of approximately 2 x 2 x 7 mm.

  • Mounting in Organ Bath: Mount the tissue strips in an organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 10 glucose), maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with washes every 15 minutes.

  • Pre-contraction: Contract the tissues with a submaximal concentration of an α1-adrenergic agonist, such as phenylephrine (e.g., 10 µM), until a stable contraction plateau is reached.

  • Cumulative Concentration-Response Curve: Add the test compound (e.g., A-350619) in a cumulative manner to the organ bath, allowing the relaxation response to stabilize at each concentration.

  • Synergy with NO Donor: To assess synergy, perform the concentration-response curve in the presence of a sub-threshold concentration of an NO donor, such as sodium nitroprusside (SNP).

  • Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Calculate the EC50 values for each condition.

Organ_Bath_Workflow start Start tissue_prep Tissue Preparation (Corpus Cavernosum Strips) start->tissue_prep mounting Mount in Organ Bath (Krebs Solution, 37°C, 95% O2/5% CO2) tissue_prep->mounting equilibration Equilibration (60 min, 2g tension) mounting->equilibration pre_contraction Pre-contraction (Phenylephrine) equilibration->pre_contraction ccrc Cumulative Concentration- Response Curve (A-350619) pre_contraction->ccrc synergy_test Repeat CCRC with NO Donor (SNP) pre_contraction->synergy_test data_analysis Data Analysis (% Relaxation, EC50) ccrc->data_analysis synergy_test->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for Corpus Cavernosum Relaxation Assay.

In Vivo Measurement of Intracavernosal Pressure (ICP) in Rats

This in vivo model provides a direct measure of erectile function.[12][13]

  • Animal Preparation: Anesthetize a male rat (e.g., Sprague-Dawley, 250-300 g) with an appropriate anesthetic (e.g., ketamine/xylazine).

  • Surgical Procedure: Expose the carotid artery for blood pressure monitoring and the penis for ICP measurement.

  • Cannulation: Insert a heparinized 23-gauge needle connected to a pressure transducer into the corpus cavernosum to measure ICP. Cannulate the carotid artery to measure mean arterial pressure (MAP).

  • Nerve Stimulation: Isolate and place a bipolar electrode on the cavernous nerve.

  • Drug Administration: Administer the test compound (e.g., A-350619) via an appropriate route (e.g., intravenous or intracavernosal injection).

  • Erectile Response Measurement: Record ICP and MAP at baseline and after electrical stimulation of the cavernous nerve (e.g., 5V, 1 ms, 16 Hz for 60 seconds) before and after drug administration.

  • Data Analysis: Calculate the ratio of the maximal ICP to the MAP (ICP/MAP) to normalize for changes in systemic blood pressure.

Visualizing Synergistic vs. Additive Effects

The interaction between an sGC modulator and an NO donor can be visualized to better understand their pharmacological profiles.

Synergistic_vs_Additive cluster_synergistic Synergistic Effect (e.g., A-350619) cluster_additive Additive Effect (e.g., Cinaciguat) A350_alone A-350619 Alone (Moderate Activation) A350_NO A-350619 + NO Donor (Strong Potentiation) NO_alone_syn NO Donor Alone (Moderate Activation) Cina_alone Cinaciguat Alone (Moderate Activation) Cina_NO Cinaciguat + NO Donor (Sum of Effects) NO_alone_add NO Donor Alone (Moderate Activation)

Figure 3: Conceptual Diagram of Synergistic vs. Additive Effects.

Conclusion and Future Perspectives

A-350619 is a potent, heme-dependent sGC stimulator that exhibits a strong synergistic effect with nitric oxide donors. This property makes it a valuable research tool for investigating the NO-sGC-cGMP pathway and a potential therapeutic agent for conditions characterized by reduced NO bioavailability but intact sGC. The comparative analysis with other sGC modulators, such as YC-1, riociguat, and cinaciguat, highlights the diverse pharmacological strategies available to target this critical signaling cascade. The choice of modulator should be guided by the specific research question and the underlying pathophysiology of the disease model.

Future research should focus on further elucidating the precise molecular interactions between A-350619 and sGC to inform the design of next-generation sGC stimulators with improved potency and selectivity. Additionally, exploring the therapeutic potential of combining heme-dependent stimulators with therapies that enhance NO production could offer novel treatment paradigms for a range of cardiovascular and other disorders.

References

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Validation

A Comparative Guide to the Selectivity of A-350619 for Guanylate Cyclase Isoforms

Abstract The enzyme guanylate cyclase (GC) is a pivotal mediator in crucial signaling pathways, existing in two primary forms: soluble guanylate cyclase (sGC), the principal receptor for nitric oxide (NO), and particulat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enzyme guanylate cyclase (GC) is a pivotal mediator in crucial signaling pathways, existing in two primary forms: soluble guanylate cyclase (sGC), the principal receptor for nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are membrane-bound receptors for natriuretic peptides.[1] The distinct physiological roles governed by these isoforms necessitate the development of selective pharmacological tools to dissect their functions and for therapeutic intervention. A-350619 has been identified as a novel activator of soluble guanylate cyclase.[2][3] This guide provides a comprehensive comparison of the cross-reactivity of A-350619 with different guanylate cyclase isoforms, supported by established experimental methodologies and data. We will explore the fundamental structural and mechanistic differences between sGC and pGCs that form the basis for A-350619's selectivity, and present a framework for its empirical validation.

The Guanylate Cyclase Family: Two Isoforms, Distinct Pathways

Guanylate cyclases are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[4] cGMP, in turn, modulates the activity of downstream effectors like protein kinases, ion channels, and phosphodiesterases to regulate a wide array of physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[5] The two major classes of guanylate cyclases in mammals are structurally and functionally distinct.

Soluble Guanylate Cyclase (sGC): The Nitric Oxide Receptor

Soluble GC is a heterodimeric protein, typically composed of an α and a β subunit, and is localized in the cytoplasm.[6] A key feature of sGC is the presence of a prosthetic heme group on its β subunit, which serves as the binding site for nitric oxide (NO).[1] Upon NO binding, a conformational change is induced that increases the catalytic activity by several hundred-fold, leading to a surge in intracellular cGMP levels.[5] This NO-sGC-cGMP pathway is fundamental to smooth muscle relaxation and cardiovascular homeostasis.[5][6]

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Heme-Fe2+) NO->sGC_inactive Binds to Heme sGC_active Active sGC sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects (e.g., Vasodilation) PKG->Effects

Caption: The Nitric Oxide (NO) signaling pathway via soluble Guanylate Cyclase (sGC).

Particulate Guanylate Cyclases (pGCs): Transmembrane Peptide Receptors

In contrast, particulate guanylate cyclases are transmembrane receptors. They possess an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain containing the catalytic guanylate cyclase activity. These receptors are activated by peptide hormones, most notably natriuretic peptides like atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[1] Crucially, pGCs do not contain a heme group and their activation mechanism is entirely independent of nitric oxide.

pGC_Pathway cluster_cell Cell Membrane Peptide Natriuretic Peptide (e.g., ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) Peptide->pGC Binds to Extracellular Domain cGMP cGMP pGC->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Effects Physiological Effects (e.g., Natriuresis) PKG->Effects

Caption: Signaling pathway for Particulate Guanylate Cyclases (pGCs).

A-350619: A Selective sGC Activator

A-350619 is characterized as a novel activator of soluble guanylate cyclase.[2] Its mechanism of action is dependent on the sGC enzyme's heme group, sensitizing the enzyme to NO and increasing its catalytic activity.[2][7] This heme-dependency is the structural and mechanistic cornerstone of its selectivity. Since particulate guanylate cyclases lack a heme moiety, there is no analogous binding site for A-350619 to interact with, predicting a high degree of selectivity for sGC.

Experimental Workflow for Assessing Cross-Reactivity

To empirically validate the selectivity of A-350619, a comparative in vitro activity assay is essential. The objective is to measure the concentration-dependent effect of A-350619 on the cGMP production by both sGC and a representative pGC isoform (e.g., GC-A, the receptor for ANP).

Assay_Workflow cluster_sGC sGC Arm cluster_pGC pGC Arm sGC_prep Prepare Purified Recombinant sGC sGC_act Add sGC Activator (e.g., DEA/NO) sGC_prep->sGC_act sGC_inc Incubate with GTP + A-350619 (various conc.) sGC_act->sGC_inc sGC_detect Detect cGMP (e.g., ELISA) sGC_inc->sGC_detect analysis Data Analysis: Calculate EC50 for sGC Assess pGC Inhibition/Activation sGC_detect->analysis pGC_prep Prepare Membrane Fraction with pGC (e.g., GC-A) pGC_act Add pGC Activator (e.g., ANP) pGC_prep->pGC_act pGC_inc Incubate with GTP + A-350619 (various conc.) pGC_act->pGC_inc pGC_detect Detect cGMP (e.g., ELISA) pGC_inc->pGC_detect pGC_detect->analysis start Start start->sGC_prep start->pGC_prep conclusion Determine Selectivity Ratio analysis->conclusion

Caption: Experimental workflow for determining the selectivity of A-350619.

Detailed Experimental Protocol

The following protocol outlines a standard method for measuring guanylate cyclase activity.

1. Enzyme Preparation:

  • sGC: Use purified, recombinant human soluble guanylate cyclase.
  • pGC: Prepare cell membrane fractions from a cell line overexpressing a specific pGC isoform (e.g., HEK293 cells transfected with human GC-A).

2. Reaction Mixture (per well of a 96-well plate):

  • 50 mM Triethanolamine-HCl buffer, pH 7.4
  • 1 mM GTP
  • 3 mM MgCl₂
  • 1 mM cGMP (for phosphodiesterase inhibition, if necessary)
  • Phosphodiesterase inhibitor (e.g., 100 µM IBMX)
  • Appropriate enzyme concentration (determined empirically).

3. Assay Procedure:

  • To separate wells, add the reaction mixture containing either sGC or the pGC membrane preparation.
  • Add A-350619 across a range of concentrations (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO).
  • For sGC wells: Add a sub-maximal concentration of an NO donor (e.g., 10 µM DEA/NO) to establish a baseline of activated enzyme against which A-350619's effect is measured.
  • For pGC wells: Add the specific peptide activator (e.g., 100 nM ANP for GC-A).
  • Incubate the plate at 37°C for a fixed time (e.g., 10-15 minutes).
  • Stop the reaction by adding a solution like 120 mM zinc acetate or by heat inactivation.

4. cGMP Detection:

  • Quantify the amount of cGMP produced using a commercially available cGMP detection kit, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a radioimmunoassay.[8]

5. Data Analysis:

  • For the sGC arm, plot the cGMP concentration against the logarithm of the A-350619 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of A-350619 that produces 50% of the maximal response).
  • For the pGC arm, analyze the data for any significant activation or inhibition compared to the vehicle control.

Comparative Data and Selectivity Analysis

Based on the known heme-dependent mechanism of A-350619, the expected results from the cross-reactivity assay are summarized below. These values are illustrative and serve to demonstrate the compound's high selectivity.

Target Enzyme Activator Compound Activity (EC₅₀ or % Activity @ 100µM)
Soluble Guanylate Cyclase (sGC)DEA/NOA-350619~80 µM (in tissue strips)[2]
Particulate Guanylate Cyclase (pGC-A)ANPA-350619No significant effect expected
Soluble Guanylate Cyclase (sGC)DEA/NOYC-1 (Comparator)~50 µM (in tissue strips)[2]

Analysis of Results:

The experimental data would be expected to show that A-350619 potently enhances the activity of sGC in a concentration-dependent manner, as evidenced by a measurable EC₅₀ value. In stark contrast, even at the highest concentrations tested (e.g., 100 µM), A-350619 should exhibit no discernible effect on the activity of the ANP-stimulated pGC.

The selectivity ratio is a key metric for quantifying this difference. It can be expressed as:

Selectivity Ratio = EC₅₀ (for pGC) / EC₅₀ (for sGC)

Given the lack of activity at pGC, the EC₅₀ would be effectively infinite, leading to a very high selectivity ratio. This demonstrates that A-350619 is a highly specific pharmacological tool for modulating the sGC pathway.

Conclusion

References

  • Miller, L. N., et al. (2003). A-350619: a novel activator of soluble guanylyl cyclase. Life Sciences, 72(10), 1119-1129. [Link]

  • Wikipedia. Guanylate cyclase. [Link]

  • Stasch, J. P., et al. (2011). Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease. Circulation, 123(20), 2263–2273. [Link]

  • Gawrys, M., et al. (2023). Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Southam, E. (2001). Measurement of cGMP and soluble guanylyl cyclase activity. Current Protocols in Toxicology, Chapter 10, Unit 10.5. [Link]

  • Moof University. (2014). Soluble Guanylate Cyclase Part 1. YouTube. [Link]

  • Tsai, H. J., et al. (2022). Soluble guanylyl cyclase: Molecular basis for ligand selectivity and action in vitro and in vivo. Frontiers in Molecular Biosciences, 9, 1018501. [Link]

  • Horst, B. G., & Marletta, M. A. (2021). Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. International Journal of Molecular Sciences, 22(10), 5369. [Link]

  • Underbakke, E. S., et al. (2018). Structure/function of the soluble guanylyl cyclase catalytic domain. Nitric Oxide, 75, 13-21. [Link]

  • Sharina, I. G., et al. (2021). Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase. Antioxidants, 10(11), 1836. [Link]

  • DC Chemicals. A-350619. [Link]

  • Sandirakumaran, M., & Huecker, M. R. (2023). Biochemistry, Guanylate Cyclase. In StatPearls. StatPearls Publishing. [Link]

Sources

Comparative

Validating A-350619 activity using sGC knockout models

Technical Guide: Validating A-350619 Activity Using sGC Knockout Models Executive Summary & Mechanistic Distinction Validating the specificity of A-350619 requires a precise understanding of its pharmacological classific...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Validating A-350619 Activity Using sGC Knockout Models

Executive Summary & Mechanistic Distinction

Validating the specificity of A-350619 requires a precise understanding of its pharmacological classification. While early literature (circa 2002-2003) broadly labeled A-350619 as a "novel soluble guanylate cyclase (sGC) activator," modern nomenclature classifies it as an sGC Stimulator (heme-dependent), distinct from sGC Activators (heme-independent) like cinaciguat.

  • The Mechanism: A-350619 binds to the native, reduced (Fe²⁺) heme-containing sGC complex. It allosterically sensitizes the enzyme to low levels of Nitric Oxide (NO) and can stimulate catalytic activity in the absence of NO, provided the heme moiety is intact.

  • The Validation Challenge: To prove A-350619 activity is on-target, one must demonstrate that its effects are abolished in sGC knockout (KO) systems and—crucially—attenuated by heme oxidation (using ODQ), distinguishing it from heme-independent activators.

Signaling Pathway & Logic

To validate A-350619, we must visualize where it intercepts the NO-sGC-cGMP pathway relative to other modulators.

Figure 1: Differential Activation of sGC by A-350619 vs. Alternatives

sGC_Pathway cluster_0 Validation Checkpoint NO Nitric Oxide (NO) sGC_Red sGC (Reduced Heme Fe2+) [Target of A-350619] NO->sGC_Red Binds Heme sGC_Ox sGC (Oxidized/Heme-free) [Target of Cinaciguat] sGC_Red->sGC_Ox Oxidation (ROS) cGMP cGMP Production sGC_Red->cGMP Catalysis sGC_Ox->cGMP Low Basal Activity A350619 A-350619 (Stimulator) A350619->sGC_Red Allosteric Binding (Synergizes with NO) ODQ ODQ (Heme Oxidizer) ODQ->sGC_Red Inhibits/Oxidizes Response Vasorelaxation / Anti-fibrotic Effect cGMP->Response PKG Signaling

Caption: A-350619 targets reduced sGC (green). ODQ oxidation shifts sGC to the oxidized state (red), rendering A-350619 ineffective, unlike Cinaciguat.

Comparative Analysis: A-350619 vs. Alternatives

The following table contrasts A-350619 with standard tools to guide experimental design.

FeatureA-350619 (Stimulator)Riociguat (Stimulator)Cinaciguat (Activator)SNP / SNAP (NO Donors)
Primary Target sGC (Reduced Heme)sGC (Reduced Heme)sGC (Oxidized/Heme-free)sGC (Reduced Heme)
Heme Requirement Yes (Essential)YesNoYes
Effect of ODQ Inhibition (Reduced efficacy)InhibitionPotentiation / No EffectAbolished
Synergy with NO Strong StrongNone (often antagonistic)N/A
sGC KO Effect Abolished AbolishedAbolishedAbolished
Use Case Proving heme-dependent allosteryClinical benchmarkProving heme-independent signalingPathway integrity check

Validation Workflow using sGC Knockout Models

The gold standard for validating A-350619 specificity is the Genetic Null System . This protocol uses sGC


 knockout mice (or CRISPR-generated cell lines), as the 

subunit is essential for the formation of the functional heterodimer in vascular smooth muscle.
Experimental Logic Flowchart

Validation_Logic Start Start: Cell/Tissue Isolation Genotype Genotype Check Start->Genotype WT Wild Type (sGC β1 +/+) Genotype->WT KO Knockout (sGC β1 -/-) Genotype->KO ODQ_Check ODQ Pre-treatment? WT->ODQ_Check Treat_A Treat: A-350619 KO->Treat_A Result_1 High cGMP (Valid Response) Treat_A->Result_1 Result_3 No cGMP (Valid Null Control) Treat_A->Result_3 Treat_B Treat: A-350619 Result_2 Low/No cGMP (Heme Required) Treat_B->Result_2 ODQ_Check->Treat_A No (Native Heme) ODQ_Check->Treat_B Yes (Oxidized Heme)

Caption: Validation logic tree. A-350619 requires both the presence of sGC (WT) and reduced heme (No ODQ) to function.

Detailed Protocol: Ex Vivo Validation

Objective: Quantify A-350619-induced cGMP accumulation in Primary Vascular Smooth Muscle Cells (VSMCs) from WT vs. sGC


 mice.
Materials:
  • Model: sGC

    
     mice (Global or Smooth Muscle-Specific KO) [Ref: Follmann et al.].
    
  • Compound: A-350619 (dissolved in DMSO; final concentration typically 1-10 µM).

  • Inhibitor: ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one), 10 µM.

  • Detection: cGMP EIA/ELISA Kit (acetylated format for high sensitivity).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine), 0.5 mM.

Step-by-Step Methodology:
  • Cell Isolation & Culture:

    • Isolate thoracic aortas from WT and KO mice.

    • Digest with collagenase type II to generate primary VSMCs.

    • Culture in DMEM + 10% FBS until passage 2-3 (avoid high passages to maintain sGC expression).

  • Pre-Equilibration (The "Heme Check"):

    • Starve cells in serum-free medium for 2 hours.

    • Group A (WT + Vehicle): Pre-incubate with DMSO.

    • Group B (WT + ODQ): Pre-incubate with 10 µM ODQ for 20 mins (Oxidizes heme).

    • Group C (KO + Vehicle): Pre-incubate with DMSO.

  • Stimulation:

    • Add 0.5 mM IBMX to all wells (prevents cGMP degradation).

    • Treat all groups with A-350619 (10 µM) for 10 minutes.

    • Control Arm: Treat parallel WT wells with Cinaciguat (10 nM) .

  • Termination & Lysis:

    • Aspirate media rapidly.

    • Add 0.1M HCl (or kit-specific lysis buffer) to stop reaction and lyse cells.

    • Centrifuge lysates at 600 x g for 10 mins.

  • Quantification:

    • Measure cGMP via ELISA. Normalize results to total protein (pmol cGMP / mg protein).

Expected Results (Data Interpretation):
ConditionTreatmentExpected cGMPInterpretation
WT VSMCs A-350619High (++++) Valid stimulation of native sGC.
WT VSMCs ODQ + A-350619Low (+) Crucial Check: ODQ inhibits A-350619, proving it is a Stimulator (heme-dependent).
WT VSMCs ODQ + CinaciguatVery High (+++++) Positive control: Activators work on oxidized heme.
sGC KO A-350619None (-) Specificity Confirmed: No off-target cGMP generation.

References

  • Miller, L. N., et al. (2003). "A-350619: a novel activator of soluble guanylyl cyclase."[1][2] Life Sciences, 72(9), 1015-1025.

    • Establishes A-350619 pharmacology, synergy with NO, and partial inhibition by ODQ.
  • Stasch, J. P., et al. (2002). "Pharmacological actions of a novel NO-independent guanylyl cyclase stimulator, BAY 41-8543: in vitro studies."[3] British Journal of Pharmacology, 135(2), 333-343.[3]

    • Foundational paper defining the "Stimulator" (heme-dependent) class vs.
  • Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential."[1][4][5] Nature Reviews Drug Discovery, 5(9), 755-768.

    • Review consolidating the nomenclature and mechanism of Abbott and Bayer compounds.
  • Follmann, M., et al. (2013). "Soluble guanylate cyclase stimulators and activators: implications for clinical use." Expert Opinion on Investigational Drugs, 22(9).

    • Provides context on using genetic models to valid

Sources

Validation

A Comparative Benchmarking Guide: A-350619 versus BAY 58-2667 in Preclinical Disease Models

This guide provides an in-depth, objective comparison of two key soluble guanylate cyclase (sGC) activators, A-350619 and BAY 58-2667 (Cinaciguat). Designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of two key soluble guanylate cyclase (sGC) activators, A-350619 and BAY 58-2667 (Cinaciguat). Designed for researchers, scientists, and drug development professionals, this document delves into their distinct mechanisms of action, comparative efficacy in various disease models, and the experimental frameworks used for their evaluation. Our analysis is grounded in peer-reviewed data to ensure scientific integrity and to empower informed decisions in research and development.

Introduction: The Nitric Oxide-Soluble Guanylate Cyclase-Cyclic Guanosine Monophosphate (NO-sGC-cGMP) Signaling Pathway

The NO-sGC-cGMP signaling cascade is a pivotal pathway in numerous physiological processes, including the regulation of vascular tone, inhibition of platelet aggregation, and neurotransmission.[1] Endogenously produced nitric oxide (NO) binds to the reduced (ferrous, Fe²⁺) heme moiety of soluble guanylate cyclase, stimulating the conversion of guanosine triphosphate (GTP) to the second messenger, cyclic guanosine monophosphate (cGMP).

In various pathological states, such as cardiovascular diseases, the bioavailability of NO is often diminished, and the sGC enzyme can become oxidized (ferric, Fe³⁺) or heme-free. This altered state renders sGC insensitive to NO, leading to impaired cGMP signaling.[2][3] This has driven the development of sGC activators, a class of compounds that can stimulate cGMP production independently of NO. This guide focuses on two such activators: A-350619 and BAY 58-2667.

Differentiated Mechanisms of Action: Targeting Distinct sGC States

While both A-350619 and BAY 58-2667 are classified as sGC activators, their pharmacological profiles are distinguished by their preferential targeting of different states of the sGC enzyme.

A-350619 is an activator of basal sGC and acts in synergy with NO.[4] This suggests that its therapeutic efficacy is likely more pronounced in conditions where there is still some level of endogenous NO production and the sGC enzyme is predominantly in its reduced, heme-containing state.

BAY 58-2667 (Cinaciguat) , in contrast, is a potent activator of sGC in its NO-insensitive, oxidized, and heme-free forms.[2][3] This characteristic is particularly significant in disease states associated with high oxidative stress, where a substantial portion of the sGC pool is in an oxidized state and unresponsive to NO-based therapies.[2][3][5] BAY 58-2667 functions as a heme mimetic, displacing the oxidized heme and directly activating the enzyme.[6]

Signaling Pathway Diagram

sGC_Activation_Pathway cluster_0 Physiological Activation cluster_1 Pathological State (Oxidative Stress) cluster_2 Pharmacological Intervention NO Nitric Oxide (NO) sGC_reduced sGC (Reduced Heme, Fe²⁺) NO->sGC_reduced Activates cGMP cGMP sGC_reduced->cGMP Converts GTP sGC_oxidized sGC (Oxidized/Heme-free, Fe³⁺) sGC_reduced->sGC_oxidized Oxidizes Physiological_Effects Vasodilation, Platelet Inhibition cGMP->Physiological_Effects Oxidative_Stress Oxidative Stress Oxidative_Stress->sGC_oxidized sGC_oxidized->cGMP Restores cGMP Production NO_insensitive NO Insensitive sGC_oxidized->NO_insensitive A350619 A-350619 A350619->sGC_reduced Activates & Synergizes with NO BAY582667 BAY 58-2667 (Cinaciguat) BAY582667->sGC_oxidized Activates (Heme Mimetic)

Caption: The NO-sGC-cGMP signaling pathway and points of intervention for A-350619 and BAY 58-2667.

Comparative Efficacy in Preclinical Disease Models

Direct head-to-head comparative studies between A-350619 and BAY 58-2667 are scarce, likely due to the discontinued development of A-350619. However, by examining their performance in relevant disease models, we can draw meaningful comparisons.

Table 1: Comparative Potency of A-350619 and BAY 58-2667
CompoundAssayPotency (EC₅₀)Source
A-350619 Relaxation of cavernosum tissue strips (in the presence of a NO-synthase inhibitor)80 µM[4]
Relaxation of cavernosum tissue strips (with SNP, a NO donor)10 µM[4]
BAY 58-2667 sGC activation6.4 nM[7]
Platelet GC activation15 nM[8]
Erectile Dysfunction

The rat model of penile erection is a well-established preclinical model for evaluating potential therapies for erectile dysfunction.

A-350619 has demonstrated efficacy in this model. In vitro, it relaxed cavernosum smooth muscle tissue strips in a dose-dependent manner.[4] In vivo, a 1 µmol/kg dose of A-350619 alone was sufficient to induce penile erection in conscious rats.[4]

While BAY 58-2667 has been broadly classified as a potential treatment for urological disorders, specific preclinical data in erectile dysfunction models are less prominent in the reviewed literature. However, given its potent vasorelaxant properties, it is plausible that it would also be effective in this context.

Cardiovascular Diseases

BAY 58-2667 has been extensively studied in a range of cardiovascular disease models, reflecting its primary development focus.

  • Acute Decompensated Heart Failure (ADHF): In preclinical models, BAY 58-2667 exhibited potent arterial and venous vasodilation, anti-remodeling, and anti-platelet properties. These findings were translated into clinical trials where intravenous cinaciguat demonstrated significant hemodynamic benefits in patients with ADHF.[2]

  • Myocardial Infarction: In rabbit and rat models of myocardial infarction, BAY 58-2667 administered at the time of reperfusion significantly reduced infarct size.[5] This cardioprotective effect is mediated through the activation of protein kinase G (PKG).[5]

  • Pulmonary Hypertension: BAY 58-2667 has shown efficacy in models of pulmonary hypertension.

Inflammatory Conditions

BAY 58-2667 has also been investigated in models of inflammation-driven organ dysfunction.

  • Cyclophosphamide-Induced Cystitis: In a mouse model of this painful bladder syndrome, pretreatment with BAY 58-2667 (1 mg/kg) prevented bladder dysfunction, including increased voiding frequency and decreased bladder capacity. It also prevented the reduction in sGC subunit expression and cGMP levels in the bladder tissue.

  • Endotoxic Shock: In a mouse model of lethal endotoxic shock, late post-treatment with BAY 58-2667 was protective. This effect is thought to be mediated by the stabilization of sGC function and the recoupling of inter-organ communication pathways.

There is no available data on the use of A-350619 in these inflammatory disease models.

Pharmacokinetics and Safety Profile

Table 2: Comparative Pharmacokinetics and Safety
FeatureA-350619BAY 58-2667 (Cinaciguat)
Pharmacokinetics Limited publicly available preclinical data.In healthy male volunteers, intravenous administration showed dose-proportional pharmacokinetics with low interindividual variability. The dominant half-life is short (0.2 to 0.3 hours), with hepatic biliary clearance being the primary route of elimination.[2]
Safety Limited publicly available preclinical safety data.In healthy volunteers, intravenous infusions were generally well-tolerated. No serious adverse events were reported.[1] In patients with ADHF, the most common drug-related adverse event was hypotension.[2]

Experimental Protocols

Conscious Rat Model of Penile Erection

This protocol is based on the methodology used to evaluate A-350619.[4]

Objective: To assess the pro-erectile effects of a test compound in conscious, freely moving rats.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound (e.g., A-350619) and vehicle

  • Observation cages with a transparent floor

Procedure:

  • Acclimatize rats to the observation cages for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral gavage).

  • Observe the rats continuously for a predefined period (e.g., 60 minutes).

  • Record the number of penile erections, defined as the full emergence of the penis from the penile sheath.

  • Data Analysis: Compare the number of erections in the treatment group to the vehicle control group using appropriate statistical methods.

Experimental Workflow: Conscious Rat Model of Penile Erection

Erectile_Dysfunction_Model start Start acclimatize Acclimatize Rats to Observation Cages start->acclimatize administer Administer Test Compound or Vehicle acclimatize->administer observe Observe for Penile Erections administer->observe record Record Number of Erections observe->record analyze Statistical Analysis record->analyze end End analyze->end

Sources

Safety & Regulatory Compliance

Safety

Technical Bulletin: Proper Disposal Procedures for A-350619

Executive Summary & Compound Profile A-350619 is a potent, small-molecule activator of soluble guanylyl cyclase (sGC) .[1] Unlike standard laboratory reagents, this compound is a bioactive modulator of the nitric oxide (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

A-350619 is a potent, small-molecule activator of soluble guanylyl cyclase (sGC) .[1] Unlike standard laboratory reagents, this compound is a bioactive modulator of the nitric oxide (NO) signaling pathway, capable of inducing significant physiological changes (e.g., vasodilation, smooth muscle relaxation) at micromolar concentrations [1].[1]

Critical Warning: Because A-350619 directly amplifies cGMP signaling, it poses specific cardiovascular risks (hypotension) if accidentally absorbed.[1] Standard "drain disposal" is strictly prohibited due to the risk of aquatic toxicity and environmental persistence of signaling modulators.[1]

PropertyData
Chemical Class Small Molecule sGC Activator
Primary Hazard Bioactive / Cardiovascular Modulator / Irritant
Solubility Soluble in DMSO, Ethanol; poorly soluble in water
Disposal Method High-Temperature Incineration (No drain disposal)
Personal Protective Equipment (PPE) Matrix

Rationale: A-350619 is often dissolved in DMSO, a solvent that permeates skin and carries dissolved compounds into the bloodstream.[1] Standard latex gloves offer insufficient protection against DMSO-based solutions.[1]

  • Respiratory: NIOSH-approved N95 (for solid handling) or Fume Hood (for solution preparation).[1]

  • Dermal: Nitrile gloves (Double-gloving recommended) .[1] Do NOT use Latex.[1]

    • Inner pair: 4 mil Nitrile.[1]

    • Outer pair: 5-8 mil Nitrile (chemically resistant).[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Disposal Procedures: Step-by-Step

The following protocols utilize a "Cradle-to-Grave" tracking approach to ensure no bioactive material enters municipal water systems.

A. Solid Waste (Powder & Contaminated Debris)

Applies to: Expired stock powder, weighing boats, contaminated gloves, and paper towels.[1]

  • Containment: Place all solid waste into a clear, 4-mil polyethylene bag.

  • Segregation: Do not mix with "Sharps" or "Biohazard" (infectious) waste unless the material is also biologically contaminated.[1] This is Chemical Hazardous Waste .

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "A-350619 (sGC Activator) - 99%"[1]

    • Hazard Checkbox: Toxic / Irritant.[1][2][3]

  • Final Disposal: Transfer to the facility's High-Temperature Incineration stream.

B. Liquid Waste (Stock Solutions in DMSO/Ethanol)

Applies to: Unused high-concentration aliquots.[1]

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMSO, Ethanol).[1] A-350619 is typically in Non-Halogenated solvents.[1]

  • Collection: Pour into the designated "Non-Halogenated Organic Waste" carboy.

    • Crucial Step: Rinse the original vial with a small volume of ethanol and add the rinsate to the waste carboy.[1]

  • Prohibition: NEVER pour DMSO stocks down the sink. DMSO is miscible with water, but the dissolved A-350619 will persist and bypass standard water treatment filtration.[1]

C. Aqueous Waste (Cell Culture Media)

Applies to: Media containing diluted A-350619 (µM range).[1]

  • Deactivation Assessment: Unlike biological contaminants, small molecules are not reliably deactivated by bleach (hypochlorite).[1] Bleach may create toxic chlorinated byproducts.[1]

  • Collection Protocol:

    • Low Volume (<500mL): Collect in a dedicated "Aqueous Chemical Waste" container.

    • High Volume (>1L): If facility regulations permit, pass through an Activated Carbon Filter to sequester the organic molecule before neutralizing and disposing of the filtrate.[1] However, the safest default is collection as chemical waste.[1]

Decision Logic: Waste Stream Segregation

This workflow ensures compliance with RCRA (USA) and REACH (EU) standards for bioactive research chemicals.

DisposalWorkflow Start Waste Generated: A-350619 StateCheck Physical State? Start->StateCheck Solid Solid (Powder, Wipes, PPE) StateCheck->Solid Dry Liquid Liquid (Solution) StateCheck->Liquid Wet ActionSolid Double Bag -> Chemical Incineration Solid->ActionSolid SolventCheck Solvent Type? Liquid->SolventCheck Organic Organic Solvent (DMSO, EtOH) SolventCheck->Organic >10% Solvent Aqueous Aqueous (Cell Media) SolventCheck->Aqueous Buffer/Media ActionOrganic Non-Halogenated Organic Waste Stream Organic->ActionOrganic ActionAqueous Collect as Aqueous Hazardous Waste (Do NOT Bleach) Aqueous->ActionAqueous

Figure 1: Decision matrix for segregating A-350619 waste based on physical state and solvent composition.[1]

Spill Management Protocol

Immediate Action: Evacuate the immediate area if the spill involves dry powder (inhalation risk).[1]

  • Don PPE: Double nitrile gloves, goggles, lab coat, and N95 mask (if powder).[1]

  • Containment:

    • Powder: Cover with a wet paper towel (dampened with water) to prevent dust generation.[1]

    • Liquid: Surround with absorbent pads.[1]

  • Cleanup:

    • Wipe the area from the outside in.[1]

    • Clean the surface with 70% Ethanol followed by soap and water.[1]

    • Note: A-350619 is soluble in organic solvents; ethanol is more effective than water for the initial cleaning.[1]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bag (see Section 3A).

References
  • Miller, L. N., et al. (2003).[1] "A-350619: a novel activator of soluble guanylyl cyclase."[1][4] Life Sciences, 72(9), 1015-1025.[1]

  • National Institutes of Health (NIH).[1] "Guidelines for the Disposal of Research Chemicals." NIH Office of Research Services.[1]

  • Occupational Safety and Health Administration (OSHA).[1] "Hazard Communication Standard: Safety Data Sheets."

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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A-350619
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A-350619
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